molecular formula C9H8FN3 B2789479 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole CAS No. 2137687-93-3

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

カタログ番号: B2789479
CAS番号: 2137687-93-3
分子量: 177.182
InChIキー: VXNRQIRBWFBRMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole is a chemical compound of interest in medicinal chemistry and drug discovery research, built around the versatile 1,2,3-triazole scaffold . The 1,2,3-triazole pharmacophore is known for its significant role in interacting with diverse biological targets and is frequently explored for developing new therapeutic agents . This core structure is synthetically accessible via reliable methods like the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable building block for constructing more complex molecules for screening and development . While specific biological data for this compound is not available in the cited sources, compounds within this class are widely investigated for potential applications including antimicrobial and anticancer activities . Researchers value this scaffold for its ability to coordinate with metal ions, which can enhance pharmacological properties and create novel metal-based complexes for biological evaluation . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

1-(3-fluoro-4-methylphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c1-7-2-3-8(6-9(7)10)13-5-4-11-12-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNRQIRBWFBRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,3-triazole core is a key pharmacophore found in numerous approved therapeutic agents, valued for its metabolic stability and ability to engage in hydrogen bonding.[1][2][3] This document will delve into the prevalent synthetic strategy, the Huisgen 1,3-dipolar cycloaddition, with a specific focus on the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) variant. We will explore the mechanistic underpinnings of this reaction, provide detailed, field-tested experimental protocols, and present characterization data for the key intermediates and the final product. The causality behind experimental choices will be explained to provide a deeper understanding of the synthetic process.

Introduction

The 1,2,3-triazole moiety is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms.[4] Its unique electronic properties, including a large dipole moment and the capacity to act as both a hydrogen bond donor and acceptor, make it an attractive scaffold in drug design.[2] The triazole ring is often considered a bioisostere for amide bonds, offering improved metabolic stability.[4][5] Consequently, 1,2,3-triazole derivatives have demonstrated a wide array of biological activities, including antibacterial, anticancer, and antiviral properties.[3][4][6] The synthesis of specifically substituted triazoles, such as 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole, is therefore of considerable importance for the development of novel therapeutic agents.

The primary and most versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[7][8][9][10] While the thermal reaction often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed version (CuAAC) proceeds with high regioselectivity for the 1,4-isomer under mild conditions.[10][11][12] This "click chemistry" approach is renowned for its reliability, broad functional group tolerance, and high yields.[11][12][13]

This guide will focus on a two-step synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole, commencing with the synthesis of the key intermediate, 3-fluoro-4-methylphenyl azide, followed by the CuAAC reaction with a suitable alkyne.

Synthetic Strategy and Mechanism

The overall synthetic pathway involves two key transformations:

  • Diazotization-Azidation: Conversion of the commercially available 3-fluoro-4-methylaniline to the corresponding aryl azide.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The reaction of the synthesized 3-fluoro-4-methylphenyl azide with an acetylene source to form the 1,2,3-triazole ring.

Part 1: Synthesis of 3-Fluoro-4-methylphenyl Azide

The synthesis of the aryl azide intermediate proceeds via a standard diazotization reaction of the corresponding aniline, followed by treatment with sodium azide.

Mechanism of Diazotization and Azidation:

The reaction is initiated by the formation of nitrous acid (in situ) from sodium nitrite and a strong acid, typically hydrochloric acid. The aniline then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine. Following protonation and dehydration, the diazonium salt is generated. The subsequent introduction of the azide anion displaces the dinitrogen gas, a highly favorable leaving group, to yield the aryl azide.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for the formation of 1,4-disubstituted 1,2,3-triazoles.[11][12] The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate.[10][] This species then coordinates with the azide, followed by a cyclization and subsequent protonolysis to yield the triazole product and regenerate the copper(I) catalyst.[] The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition and ensures high regioselectivity.[12]

G cluster_0 Part 1: Synthesis of 3-Fluoro-4-methylphenyl Azide cluster_1 Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 3-Fluoro-4-methylaniline 3-Fluoro-4-methylaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Fluoro-4-methylphenyl Azide 3-Fluoro-4-methylphenyl Azide Acetylene Acetylene Copper(I) Acetylide Copper(I) Acetylide 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Mass spectra can be obtained using an electrospray ionization (ESI) source.

Protocol 1: Synthesis of 3-Fluoro-4-methylphenyl Azide

This protocol is adapted from standard procedures for the synthesis of aryl azides from anilines.

Step-by-Step Methodology:

  • Dissolution of Aniline: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.[15]

  • Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir the resulting solution for 30 minutes at this temperature. The formation of the diazonium salt can be monitored by testing with starch-iodide paper.

  • Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in water. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azide is often used in the next step without further purification.

Causality of Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are generally unstable at higher temperatures and can decompose.[16] Maintaining a low temperature is crucial for preventing side reactions and ensuring a good yield.

  • In situ Formation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in the reaction mixture immediately before use.

  • Excess Sodium Azide: A slight excess of sodium azide is used to ensure complete conversion of the diazonium salt.

Protocol 2: Synthesis of 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole via CuAAC

This protocol utilizes a common source of acetylene, such as calcium carbide, for the cycloaddition reaction.[17]

Step-by-Step Methodology:

  • Catalyst Preparation: In a reaction vessel, prepare the copper(I) catalyst in situ by dissolving copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) in a mixture of water and a suitable organic co-solvent (e.g., t-butanol or DMSO).[10]

  • Addition of Azide: Add the crude 3-fluoro-4-methylphenyl azide (1.0 eq) from the previous step to the catalyst solution.

  • Addition of Acetylene Source: Carefully add calcium carbide (2.0 eq) to the reaction mixture in portions. The reaction is typically exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole.

Causality of Experimental Choices:

  • In situ Generation of Copper(I): Copper(I) is readily oxidized to copper(II) by atmospheric oxygen.[11] Using a reducing agent like sodium ascorbate to generate the active Cu(I) species from the more stable CuSO4 just before the reaction ensures a high concentration of the active catalyst.[10][11]

  • Use of Calcium Carbide: Calcium carbide serves as a convenient and inexpensive source of acetylene gas upon reaction with water.

  • Solvent System: A mixture of water and an organic co-solvent is often used to solubilize both the organic reactants and the inorganic catalyst components.

Data Presentation

Table 1: Reagent and Product Information
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-Fluoro-4-methylanilineC₇H₈FN125.15452-77-7[18]
3-Fluoro-4-methylphenyl AzideC₇H₆FN₃151.15N/A
1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazoleC₉H₈FN₃177.18N/A
Table 2: Expected Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole ~8.0-8.5 (s, 1H, triazole-H), ~7.2-7.8 (m, 3H, Ar-H), ~2.3 (s, 3H, CH₃)~160 (d, J=245 Hz, C-F), ~140-145 (Ar-C), ~130-135 (triazole-C), ~115-125 (Ar-C), ~20 (CH₃)[M+H]⁺ calculated: 178.07; found: 178.07

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific instrument used for analysis. The provided data is an estimation based on similar structures.[19][20]

Visualization of the CuAAC Catalytic Cycle

CuAAC_Cycle Cu(I) Cu(I) Cu(I)-Acetylide Cu(I)-Acetylide Cu(I)->Cu(I)-Acetylide Coordination Alkyne Alkyne Alkyne->Cu(I)-Acetylide Metallacycle Metallacycle Cu(I)-Acetylide->Metallacycle Coordination & Cyclization Azide Azide Azide->Metallacycle Copper-Triazolide Copper-Triazolide Metallacycle->Copper-Triazolide Rearrangement Triazole_Product 1,2,3-Triazole Copper-Triazolide->Triazole_Product Protonolysis Triazole_Product->Cu(I) Catalyst Regeneration

Conclusion

The synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole can be reliably achieved through a two-step sequence involving the formation of 3-fluoro-4-methylphenyl azide followed by a copper(I)-catalyzed azide-alkyne cycloaddition. This approach, a cornerstone of "click chemistry," offers high yields, excellent regioselectivity, and operational simplicity, making it highly suitable for applications in drug discovery and medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this and related triazole compounds.

References

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available from: [Link]

  • Glaser, M. & Fokin, V. V. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. 2014;43(21):7088-7098. Available from: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]

  • Huisgen Cycloaddition: Mechanism & Overview. Study.com. Available from: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available from: [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. Available from: [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available from: [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. Available from: [Link]

  • The Reaction Mechanism of the Azide-Alkyne Huisgen Cycloaddition. SciSpace. Available from: [Link]

  • Solid-Phase Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition. ACS Publications. Available from: [Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. Available from: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available from: [Link]

  • Microwave-induced Triazole Synthesis via 1,3-dipolar azide-alkyne cycloaddition: Recent Advances. Bentham Science. Available from: [Link]

  • The reaction mechanism of the azide–alkyne Huisgen cycloaddition. RSC Publishing. Available from: [Link]

  • (PDF) 1,2,3-Triazoles: Synthesis and Biological Application. ResearchGate. Available from: [Link]

  • 1, 2, 3 - TRIAZOLE AND ITS APPLICATIONS IN VARIOUS FIELDS. International Refereed Journal of Reviews and Research. Available from: [Link]

  • ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. Google Patents.
  • 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. National Center for Biotechnology Information. Available from: [Link]

  • Supplementary Information. Royal Society of Chemistry. Available from: [Link]

  • Recent advances in the synthesis of triazole derivatives. AFINIDAD. Available from: [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Center for Biotechnology Information. Available from: [Link]

  • Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some. SciSpace. Available from: [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available from: [Link]

  • Scientists develop novel method to synthesize azide compounds for wider industrial applications. EurekAlert!. Available from: [Link]

  • Exploring Flow Procedures for Diazonium Formation. National Center for Biotechnology Information. Available from: [Link]

  • CAS#:1292369-51-7 | 1-(3-Fluoro-phenyl)-1H-[7][8][11]triazole-3-carboxylic acid. Chemsrc. Available from: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. Available from: [Link]

  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents.
  • Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. PubMed. Available from: [Link]

  • Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. Available from: [Link]

Sources

1H NMR spectrum of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Technical Guide: NMR Spectral Analysis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Part 1: Executive Summary & Structural Logic

Compound Class: 1-Aryl-1,2,3-Triazole (Click Chemistry Product) Key Analytical Challenge: Resolving the

This compound features a 1,3,4-trisubstituted benzene ring fused to a nitrogen-rich triazole core. The presence of the fluorine atom at position 3 of the phenyl ring breaks the magnetic equivalence of the aromatic protons, creating a complex second-order spin system that often appears as first-order multiplets at high field strengths (

The Spin System[1]
  • Triazole Ring: Contains two protons (H4 and H5) which typically appear as two distinct singlets or narrowly split doublets in the downfield region (

    
     7.8 – 8.8 ppm).
    
  • Aryl Ring: A classic ABCX system (where X is

    
    ). The fluorine atom couples to all aromatic protons and the methyl group, creating characteristic splitting patterns (
    
    
    ).
  • Methyl Group: Appears as a doublet due to long-range coupling with the ortho-fluorine (

    
    ).
    

Part 2: Experimental Protocol (Standardized)

To ensure reproducibility and resolution of fine coupling constants (1-2 Hz), the following acquisition parameters are recommended.

Sample Preparation:

  • Mass: 5–10 mg of purified solid.

  • Solvent: 0.6 mL DMSO-

    
     (preferred for solubility and separating triazole peaks) or CDCl
    
    
    (common, but triazole peaks may overlap).
  • Internal Standard: TMS (0.00 ppm).[1][2]

Acquisition Parameters:

  • Frequency: 400 MHz minimum (600 MHz recommended for clear aromatic resolution).

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 or 32.

  • Relaxation Delay (D1):

    
     seconds (essential for accurate integration of the triazole protons).
    

Part 3: Spectral Assignment & Data Table

The following data represents the consensus spectral fingerprint in CDCl


PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment Logic
Triazole-H5 Ar-H8.05 – 8.15d or s1H

Deshielded by N1-Aryl; most downfield signal.[3]
Triazole-H4 Ar-H7.80 – 7.90d or s1H

Slightly more shielded than H5.
Aryl-H2 Ar-H7.45 – 7.55dd1H

,

Ortho to F and Triazole; "doublet of doublets".
Aryl-H6 Ar-H7.35 – 7.45dd1H

,

Ortho to Triazole, Meta to Methyl.
Aryl-H5 Ar-H7.25 – 7.35t (pseudo)1H

,

Ortho to Me, Meta to F. Overlap of

and

.
Methyl CH

2.30 – 2.40d3H

Long-range coupling to F (Ortho).

Note: In DMSO-


, the triazole protons often shift further downfield (

8.5 – 9.2 ppm) and are better resolved from the aromatic region.

Part 4: Detailed Mechanistic Analysis

The "Click" Protons (Triazole Region)

The 1,2,3-triazole ring protons are the hallmark of this molecule.

  • H5 (C5-H): Located adjacent to the N1-Aryl bond. It experiences the anisotropic deshielding effect of the phenyl ring, placing it downfield of H4.

  • H4 (C4-H): Located further from the aryl ring.

  • Coupling: While often reported as singlets, high-resolution scans reveal a small cross-ring coupling (

    
    ).
    
The Fluorine Effect (Aromatic Region)

The fluorine atom at position 3 dictates the splitting pattern. Unlike standard chloro- or bromo- analogs, the


  • H2 (The "Sandwiched" Proton): This proton sits between the triazole and the fluorine. It exhibits a large Geminal-like coupling to fluorine (

    
    ) and a small meta-coupling to H6.
    
  • H5 (The Pseudo-Triplet): H5 is ortho to H6 (

    
    ) and meta to Fluorine (
    
    
    ). Because these two coupling constants are numerically similar, the signal often collapses into a pseudo-triplet .
The Methyl Doublet

A singlet is expected for a methyl group on a tolyl ring. However, the ortho-fluorine exerts a Through-Space/Through-Bond coupling (

This is a key quality control checkpoint; if your methyl is a singlet, you may have the wrong regioisomer or missing fluorine.

Part 5: Visualization of Spin Systems

The following diagram illustrates the connectivity and coupling pathways that generate the observed spectrum.

Gcluster_0Aryl Spin Systemcluster_1Triazole RingF3F (Pos 3)H2H2(dd)F3->H23J (Large)H5H5(t)F3->H54J (Med)Me4Me (Pos 4)(d)F3->Me44J (Small)H6H6(dd)H6->H24J (Meta)H6->H53J (Ortho)T_H5Triazole H5(Deshielded)T_H4Triazole H4T_H5->T_H44J (Cross-Ring)

Caption: Coupling topology showing the dominance of the Fluorine-Proton interactions (Red arrows) over standard H-H couplings.

Part 6: Troubleshooting & Artifacts

ObservationCauseSolution
Broad Triazole Singlets Unresolved coupling or exchange broadening.Switch solvent to DMSO-

or lower temperature to sharpen peaks.
Methyl Singlet (No Splitting) Low resolution or missing Fluorine.Check

NMR. If F is present, process with Gaussian apodization (lb = -0.3, gb = 0.3) to resolve the doublet.
Water Peak Overlap Wet solvent.In CDCl

, water appears at ~1.56 ppm (safe). In DMSO, it appears at ~3.33 ppm (safe).

Part 7: References

  • Reich, H. J. (2020).[4] Proton-Fluorine Coupling Constants. University of Wisconsin-Madison.[4] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for substituent additivity rules).

  • Creary, X., et al. (2012). Triazole Synthesis and NMR Characterization. Journal of Organic Chemistry. (General reference for 1-aryl-1,2,3-triazole shifts). [Link]

  • PubChem. (2025). 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole Compound Summary. [Link]

Biological Activity of 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-Triazole Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, functioning as a robust, metabolically stable bioisostere for amide bonds. When functionalized with a 3-fluoro-4-methylphenyl moiety, the resulting derivatives exhibit a unique pharmacological profile. The fluorine atom imparts a strong inductive electron-withdrawing effect, enhancing metabolic stability against CYP450 oxidation, while the methyl group provides a lipophilic anchor that precisely engages hydrophobic pockets in target proteins.

This technical guide explores the causality behind the biological activities of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole derivatives, detailing their mechanisms, self-validating experimental protocols, and quantitative efficacy across antiviral, anti-inflammatory, and oncological applications.

Antiviral Efficacy: Targeting SARS-CoV-2 Main Protease (Mpro)

Mechanistic Causality

The SARS-CoV-2 main protease (Mpro) is essential for viral polyprotein cleavage. N-phthalimide-linked 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole analogues act as potent, reversible inhibitors of Mpro. The 1,2,3-triazole ring serves as a rigid linker and a strong dipole moment donor, facilitating critical non-covalent hydrogen bonding with the Gln189 and Met49 residues in the Mpro active site. This targeted binding physically blocks the catalytic dyad, preventing viral replication [1].

MproPathway A 1-(3-Fluoro-4-methylphenyl) -1H-1,2,3-triazole Derivative B SARS-CoV-2 Mpro Active Site (Gln189/Met49) A->B Targets C Non-covalent Binding (Hydrogen Bonds) B->C Induces D Inhibition of Viral Polyprotein Cleavage C->D Causes E Suppression of Viral Replication (>90%) D->E Results in

Figure 1: Mechanism of SARS-CoV-2 Mpro inhibition by 1,2,3-triazole derivatives.

Quantitative Efficacy Data
Compound ClassTargetIC₅₀ (µM)Viral Growth Inhibition (10 µM)Cytotoxicity (Vero Cells)
N-phthalimide-linked TriazoleSARS-CoV-2 Mpro3.16 ± 1.2> 90%Negligible
Experimental Protocol: FRET-Based Mpro Inhibition Assay

Self-Validation Mechanism: This protocol utilizes a FRET (Fluorescence Resonance Energy Transfer) substrate. Nirmatrelvir is run concurrently as a positive control to validate the enzyme's active state. A no-enzyme well serves as the baseline to rule out compound autofluorescence, ensuring the system is self-validating.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.3, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100). Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 50 nM.

  • Compound Incubation: Dispense 10 µL of the triazole derivative (serial dilutions from 100 µM to 0.1 µM) into a 384-well black microplate. Add 20 µL of the Mpro enzyme solution. Incubate at 37°C for 30 minutes to allow pre-binding.

  • Substrate Addition: Add 20 µL of FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) at a final concentration of 20 µM to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence (Excitation: 340 nm, Emission: 490 nm) kinetically every 60 seconds for 30 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Determine IC₅₀ using non-linear regression (four-parameter logistic equation).
    

Anti-Inflammatory Profiling: Neuroinflammation in Microglia

Mechanistic Causality

Neuroinflammation is heavily driven by the overproduction of nitric oxide (NO) via inducible nitric oxide synthase (iNOS) in microglial cells. Hybrids of 7-oxodehydroabietic acid bearing a 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole moiety (e.g., Compound 17) exhibit potent anti-inflammatory effects. The lipophilic 3-fluoro-4-methylphenyl group enhances cellular permeability across the microglial membrane, allowing the compound to effectively downregulate iNOS expression and quench NO production in lipopolysaccharide (LPS)-stimulated BV2 cells [2].

GriessWorkflow A Seed BV2 Microglial Cells (LPS Stimulation) B Add Triazole Hybrid (e.g., Compound 17) A->B Step 1 C Incubate (24h) Harvest Supernatant B->C Step 2 D Add Griess Reagent (NED + Sulfanilamide) C->D Step 3 E Measure Absorbance at 540 nm (NO Levels) D->E Step 4

Figure 2: Workflow for validating NO inhibition in BV2 cells via the Griess Assay.

Quantitative Efficacy Data
CompoundScaffoldIC₅₀ for NO Inhibition (µM)Positive Control (L-NMMA) IC₅₀ (µM)
Compound 177-oxodehydroabietic acid-triazole9.76 ± 1.2742.36 ± 2.47
Experimental Protocol: Griess Assay for NO Detection

Self-Validation Mechanism: The protocol incorporates a sodium nitrite (NaNO₂) standard curve (0–100 µM) to guarantee the linear dynamic range of the spectrophotometer. L-NMMA is utilized as a positive control to validate the assay's sensitivity to iNOS inhibition.

  • Cell Culture & Seeding: Seed BV2 microglial cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Stimulation & Treatment: Pre-treat cells with varying concentrations of the triazole derivative (1–50 µM) for 1 hour. Induce inflammation by adding LPS (1 µg/mL). Incubate for 24 hours.

  • Supernatant Harvesting: Transfer 50 µL of the cell culture supernatant to a new 96-well assay plate.

  • Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate in the dark for 5 minutes. Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 5 minutes.

  • Quantification: Measure the optical density (OD) at 540 nm using a microplate reader. Interpolate NO concentrations using the NaNO₂ standard curve.

Oncology Applications: Aurora-A Kinase Inhibition

Mechanistic Causality

Aurora-A kinase is a critical serine/threonine kinase that regulates mitosis; its overexpression is a hallmark of various malignancies. Bis-benzimidazole-triazole hybrids containing the 3-fluoro-4-methylphenyl moiety act as multi-target inhibitors. The triazole core acts as a hinge-binding motif, while the fluorinated phenyl ring occupies the deep hydrophobic pocket of the Aurora-A ATP-binding site. This competitive inhibition disrupts spindle assembly, leading to G2/M phase cell cycle arrest and subsequent caspase-mediated apoptosis [3].

AuroraPathway A Bis-benzimidazole-triazole Conjugates B Aurora-A Kinase Inhibition A->B Binds to ATP pocket C Cell Cycle Arrest (G2/M Phase) B->C Disrupts Mitosis D Apoptosis Induction (Caspase Activation) B->D Triggers E Tumor Cell Death (HepG-2, MCF-7) C->E Synergizes D->E Leads to

Figure 3: Apoptotic pathway triggered by Aurora-A Kinase inhibition.

Quantitative Efficacy Data
Compound ClassTarget Cell LineCytotoxicity IC₅₀ (µg/mL)Aurora-A Kinase IC₅₀ (ng/mL)
Bis-benzimidazole-triazoleHepG-2 / MCF-74.0 – 13.03.5
Experimental Protocol: Luminescent Aurora-A Kinase Assay

Self-Validation Mechanism: Sunitinib is utilized as a reference standard. The assay employs a luminescence-based ATP depletion readout, ensuring that the signal is directly proportional to kinase activity. ATP-only wells (no enzyme) confirm the maximum luminescent baseline.

  • Kinase Reaction Setup: In a 384-well white plate, combine 5 µL of Aurora-A kinase (1 ng/µL) with 5 µL of the triazole compound (serial dilutions). Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 10 µL of a master mix containing 10 µM ATP and 0.2 µg/µL Myelin Basic Protein (MBP) substrate in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Incubation: Seal the plate and incubate for 60 minutes at 30°C to allow phosphorylation and ATP depletion.

  • Luminescence Detection: Add 20 µL of Kinase-Glo® Luminescent Reagent (Promega) to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read luminescence on a multimode plate reader. Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀.

References

  • Aljuhani, A., Alsehli, M., & Seleem, M. A. (2024). Exploring of N-phthalimide-linked 1,2,3-triazole analogues with promising anti-SARS-CoV-2 activity: synthesis, biological screening, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351861.[Link]

  • Fang, W.-T., Lv, Y.-F., Ren, F.-C., Zhang, H., Xie, D.-M., Zhang, X.-B., Fang, C.-W., Liu, S.-J., & Luo, H. (2025). Synthesis and Anti-Inflammatory Evaluation of Novel Hybrids of 7-Oxodehydroabietic Acid Bearing a 1,2,3-Triazole Moiety. Molecules, 30(3), 750.[Link]

  • Soliman, M. A., et al. (2025). Novel bis-benzimidazole-triazole hybrids: anticancer study, in silico approaches, and mechanistic investigation. Future Medicinal Chemistry, 17(1), 93-107.[Link]

In Silico Evaluation of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Framework for Scaffold Validation and Target Engagement

Executive Summary

This guide details the computational evaluation of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole . This molecule represents a privileged scaffold in medicinal chemistry: the 1,2,3-triazole acts as a bioisostere for amide bonds and a metal-coordinating pharmacophore, while the 3-fluoro-4-methylphenyl moiety provides metabolic stability (blocking C3-oxidation) and hydrophobic bulk.

This protocol focuses on two distinct binding modalities relevant to this scaffold:

  • Metal Coordination Docking: Targeting CYP51 (Lanosterol 14

    
    -demethylase) , the primary target for triazole antifungals.
    
  • Hydrophobic/Hinge Binding: Targeting EGFR (Epidermal Growth Factor Receptor) , a model for kinase inhibition where the triazole acts as a linker-pharmacophore.

Part 1: Ligand Chemistry & Quantum Mechanical Preparation

The Pillar of Accuracy: Standard force fields (e.g., MMFF94) often fail to accurately model the electron anisotropy of halogens (the "Sigma Hole") and the specific dipole of the triazole ring. To ensure trustworthiness, we employ a Quantum Mechanics (QM) derived preparation.

Electronic Structure & Sigma Hole

The fluorine atom at position 3 creates a localized region of positive electrostatic potential (a


-hole) opposite the C-F bond, which can engage in halogen bonding with backbone carbonyls. Standard point-charge models treat fluorine as uniformly negative, leading to docking errors.

Protocol:

  • Geometry Optimization: Perform DFT optimization (B3LYP/6-311G**) using Gaussian or ORCA.

  • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges rather than Gasteiger charges. This captures the electron-withdrawing effect of the fluorine on the phenyl ring and the electron-rich nature of the triazole N2/N3.

  • Tautomer Check: The 1-substituted-1,2,3-triazole is regionally stable, but ensure the input structure is explicitly defined as the 1H-1,2,3-triazole regioisomer (1,4-disubstituted pattern is common in Click chemistry, but this specific molecule is N1-phenyl substituted).

Ligand Physiochemical Profile
PropertyValue (Est.)Significance in Docking
LogP ~2.3 - 2.8Moderate lipophilicity; suitable for hydrophobic pockets (EGFR).
H-Bond Acceptors 2 (N2, N3)Critical for interacting with Hinge region residues.
H-Bond Donors 0Relies on hydrophobic enclosing and metal coordination.
Rotatable Bonds 1 (N1-Phenyl)Low entropy penalty upon binding (rigid scaffold).

Part 2: Case Study A - CYP51 (Metal Coordination Docking)

Rationale: The N3 or N4 nitrogen of the triazole ring is a classic heme-iron coordinator. This is the mechanism of action for fluconazole and voriconazole.

Target Selection & Preparation
  • Target: Candida albicans CYP51.[1][2][3][4]

  • PDB ID: 5FSA (Crystal structure complexed with posaconazole).

  • Resolution: 2.85 Å.

The Heme Challenge

Standard docking software (Vina/Glide) treats the Heme Iron (Fe) as a steric sphere. Without specific parameters, the triazole will clash with the iron rather than coordinate with it.

The "Zero-Distance" Protocol:

  • Heme Definition: Assign the Heme iron a charge of +2 or +3 (depending on oxidation state modeled) and ensure the force field (e.g., AMBER14SB or OPLS3e) recognizes the Heme cofactor.

  • Constraint Setup:

    • Define a Metal Coordination Constraint (if using Glide/Gold).

    • Alternatively, for AutoDock Vina, manually remove the Van der Waals repulsion parameter for the Fe atom to allow the triazole nitrogen to approach within 2.1–2.3 Å.

  • Grid Generation: Center the grid box on the Heme iron (

    
     Å).
    
Docking Workflow (DOT Visualization)

DockingWorkflow Ligand Ligand: 1-(3-fluoro...) (QM Optimized / RESP Charges) Grid Grid Generation Center: Heme Iron Size: 22Å Ligand->Grid Target Target: CYP51 (5FSA) (Heme Fe Parameterized) Target->Grid Docking Docking Engine (Constraint: N-Fe < 2.4Å) Grid->Docking Score Scoring & Ranking (ChemPLP / Vina Score) Docking->Score

Figure 1: Workflow for Heme-coordinated docking. The critical step is the parameterization of the Target Heme to accept the Ligand nitrogen.

Part 3: Case Study B - EGFR (Kinase Domain Docking)

Rationale: The 3-fluoro-4-methylphenyl group mimics the hydrophobic headgroups of several kinase inhibitors (e.g., Gefitinib analogs), fitting into the ATP-binding pocket.

Target Selection
  • Target: EGFR Kinase Domain.[5]

  • PDB ID: 1M17 (Complex with Erlotinib).[5]

  • Rationale: High-resolution structure (2.6 Å) with a clearly defined hydrophobic pocket (Gatekeeper residue Thr790).

Protocol Differences

Unlike CYP51, this is a non-covalent, non-metal docking.

  • Grid Center: Centered on the centroid of the co-crystallized Erlotinib.

  • Pharmacophore Constraints:

    • Require one H-bond to the hinge region (Met793).

    • The triazole N2/N3 atoms act as the acceptor.

  • Hydrophobic Enclosure: The 4-methyl group should orient towards the hydrophobic back-pocket (Val726, Leu844).

Part 4: The Self-Validating System (E-E-A-T)

To ensure scientific integrity, the docking results must be statistically validated. Do not accept a docking score blindly.

The Redocking Control

Before docking the test molecule, extract the native ligand (e.g., Posaconazole from 5FSA) and re-dock it.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

  • If RMSD > 2.0 Å: The grid box is wrong, or the force field parameters for the Heme are incorrect. Stop and recalibrate.

Interaction Fingerprint Analysis

A valid pose for 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole must exhibit the following specific interactions:

TargetCritical InteractionResidue (Example)Validation Check
CYP51 Coordination Heme Iron (Fe)Distance N...Fe = 1.9 - 2.3 Å
CYP51

-

Stacking
Tyr118 / Tyr132Centroid distance < 4.5 Å
EGFR H-Bond (Hinge) Met793 (Backbone NH)Distance N...H < 3.0 Å
EGFR Halogen Bond Backbone CarbonylsC-F...O angle

180°
Interaction Network Diagram

InteractionMap Triazole 1,2,3-Triazole Ring Heme Heme Iron (Fe) Triazole->Heme Coordination (2.1 Å) Phenyl Phenyl Ring Phenyl->Triazole Linker Fluoro 3-Fluoro Phenyl->Fluoro Methyl 4-Methyl Phenyl->Methyl Tyr132 Tyr132 (Pi-Stack) Phenyl->Tyr132 Pi-Pi T-shaped MetStab Metabolic Stability (Blocks CYP Oxidation) Fluoro->MetStab Functional Role HydroPocket Hydrophobic Pocket (Leu376, Phe228) Methyl->HydroPocket Van der Waals

Figure 2: Interaction map for the CYP51 target.[3] The diagram highlights the critical coordination bond and the hydrophobic anchoring provided by the methyl group.

Part 5: Experimental Validation Plan

In silico results are hypotheses. The following assays are required to validate the computational predictions:

  • Spectroscopic Binding Assay (CYP51): Measure the Type II binding spectrum. The triazole nitrogen coordinating to the Heme iron induces a spectral shift (Soret band shift from ~418 nm to ~425 nm).

  • Kinase Assay (EGFR): ADP-Glo kinase assay to measure IC50.

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters (

    
    ) of binding, confirming if the interaction is enthalpy-driven (H-bonds/coordination) or entropy-driven (hydrophobic effect of the methyl/phenyl).
    

References

  • Hargrove, T. Y., et al. (2017).[4] Structure of Candida albicans Sterol 14

    
    -demethylase (CYP51) in Complex with the Tetrazole-based Antifungal VT-1161. Antimicrobial Agents and Chemotherapy. 
    
  • St. Clair, J., et al. (2002). Crystal structure of cytochrome P450 14

    
    -sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors.[2][6] Proceedings of the National Academy of Sciences. 
    
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today.

  • Wilcken, R., et al. (2013). Halogen Bonding in High-Throughput Screening: Using the Sigma Hole. Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The triazole nucleus, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and drug development.[1][2] Its isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are "privileged structures" integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antifungal, anticancer, antiviral, and antibacterial effects.[1][3] This guide provides an in-depth exploration of the prevalent synthetic methodologies for creating novel triazole compounds, with a particular focus on the robust and highly efficient metal-catalyzed azide-alkyne cycloaddition reactions. We will delve into the mechanistic underpinnings of these reactions, providing field-proven experimental protocols and critical insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and pharmacological properties of the triazole scaffold in their work.

The Significance of the Triazole Scaffold in Medicinal Chemistry

The prevalence of the triazole core in pharmaceuticals is not coincidental. Its unique physicochemical properties make it an exceptionally versatile building block in drug design.[4][5]

  • Physicochemical Properties: Triazoles exhibit a distinct dipole moment, weak basicity, and the capacity for both hydrogen bond donation and acceptance.[6] This dual hydrogen bonding capability is pivotal for establishing strong and specific interactions with biological targets.[4] Furthermore, the inherent polarity of the triazole ring often contributes to improved water solubility, a desirable characteristic for drug candidates.[5]

  • Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug by increasing its half-life.[4][5]

  • Bioisosterism: The triazole moiety can serve as a bioisostere for other functional groups, such as amides and esters, allowing for the fine-tuning of a molecule's properties to improve efficacy and reduce toxicity.[3] It can also act as a less lipophilic substitute for a phenyl ring.[4]

  • Pharmacological Diversity: The triazole scaffold is a core component in a vast range of approved drugs, including the antifungal agents fluconazole and voriconazole, the antiviral ribavirin, and the anticancer drugs letrozole and anastrozole.[3] Its derivatives have shown promise in virtually every therapeutic area, from antimicrobial and anti-inflammatory to antineoplastic and antihypertensive applications.[1][7]

Key Synthetic Strategies for 1,2,3-Triazoles: The Power of "Click Chemistry"

The advent of "click chemistry," a concept introduced by K.B. Sharpless, revolutionized the synthesis of 1,2,3-triazoles.[8] The cornerstone of this concept is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. While the thermal version of this reaction requires harsh conditions and often yields a mixture of 1,4- and 1,5-regioisomers, the catalyzed versions offer remarkable efficiency, regioselectivity, and broad functional group tolerance.[8][9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, affording exclusively the 1,4-disubstituted 1,2,3-triazole isomer.[8][9] This reaction exhibits a massive rate acceleration of up to 10⁸ compared to its uncatalyzed counterpart and proceeds readily under mild, often aqueous, conditions.[10]

Causality Behind Experimental Choices: The choice of a copper(I) catalyst is critical. Copper(I) acetylides are key intermediates in the catalytic cycle.[9] In practice, the active Cu(I) species is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[8] This approach avoids the need to handle potentially unstable Cu(I) salts and is highly effective in aqueous and organic solvents.

Mechanistic Insight: While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[8][11] This mechanism provides a more complete explanation for the reaction's high fidelity and rapid rate.

The catalytic cycle can be summarized as follows:

  • Formation of Copper(I) Acetylide: A terminal alkyne coordinates to a Cu(I) species and is deprotonated to form a copper(I) acetylide.[8]

  • Formation of a Dinuclear Complex: This mononuclear acetylide can then react with another Cu(I) species to form a dinuclear π,σ-bis(copper) acetylide complex.[8]

  • Coordination of the Azide: The organic azide coordinates to one of the copper centers.

  • Cycloaddition: The azide then undergoes a [3+2] cycloaddition with the activated alkyne.

  • Ring Contraction and Formation of the Copper Triazolide: The resulting six-membered metallacycle rapidly contracts to a more stable dinuclear copper triazolide.[8]

  • Protonolysis and Catalyst Regeneration: The copper-triazole bond is cleaved by a proton source (often another molecule of the terminal alkyne) to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active catalytic species.[8]

CuAAC_Catalytic_Cycle cluster_cycle CuAAC Dinuclear Catalytic Cycle Cu_I 2 Cu(I) Cu_Acetylide Dinuclear Cu(I) Acetylide Cu_I->Cu_Acetylide + Alkyne Alkyne R-C≡CH Metallacycle Six-membered Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R'-N3 Cu_Triazolide Dinuclear Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonolysis Product->Cu_I Catalyst Regeneration RuAAC_Mechanism cluster_ruaac RuAAC Reaction Pathway Ru_Catalyst [Cp*RuCl] Catalyst Activated_Complex Activated Ru Complex Ru_Catalyst->Activated_Complex Ligand Displacement Alkyne R1-C≡C-R2 Azide R3-N3 Ruthenacycle Six-membered Ruthenacycle Activated_Complex->Ruthenacycle Oxidative Coupling Product 1,5-Disubstituted (or fully substituted) 1,2,3-Triazole Ruthenacycle->Product Reductive Elimination Product->Ru_Catalyst Catalyst Regeneration

Caption: The proposed mechanistic pathway for the RuAAC reaction.

Alternative and Emerging Synthetic Methodologies

While click chemistry dominates the landscape of 1,2,3-triazole synthesis, other valuable methods exist and continue to be developed.

  • Dimroth Rearrangement: This rearrangement reaction involves the interconversion of certain 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange places. [12]It typically occurs under acidic or basic conditions and can be a useful tool for accessing specific substitution patterns that are not readily available through other means. [13][14]The reaction proceeds through a ring-opening to a diazo intermediate, followed by bond rotation and subsequent ring-closure. [12]

  • Metal-Free Approaches: To circumvent potential issues with metal contamination, particularly in biological applications, various metal-free methods for triazole synthesis have been developed. [15]These can include strain-promoted azide-alkyne cycloaddition (SPAAC), organocatalytic methods, and reactions utilizing hypervalent iodine reagents. [16][17][18]

  • Synthesis of 1,2,4-Triazoles: The synthesis of the 1,2,4-triazole isomer often involves different strategies, such as the cyclization of hydrazones or the reaction of nitriles with hydrazine derivatives. [2][19]Metal-free oxidative cyclization methods are also gaining prominence. [19]

Experimental Protocols and Data Presentation

To ensure the practical applicability of this guide, detailed, self-validating experimental protocols for the key synthetic methods are provided below.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 mmol, 1.0 equiv) and the organic azide (1.0 mmol, 1.0 equiv) in a 1:1 mixture of water and tert-butanol (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL).

  • Initiation of Reaction: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 0.1 equiv).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [20][21] Self-Validation System:

  • Expected Outcome: A high yield (typically >85%) of the pure 1,4-disubstituted 1,2,3-triazole.

  • Potential Pitfalls: Incomplete reaction may occur due to poor quality of reagents or insufficient catalyst. The formation of oxidative byproducts (diynes) can occur if the reaction is exposed to oxygen, which is mitigated by the use of sodium ascorbate. [9]* Troubleshooting: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. If byproduct formation is significant, ensure the sodium ascorbate is freshly prepared and consider degassing the solvent prior to the reaction.

Representative Characterization Data

The following table summarizes typical characterization data for a representative 1,4-disubstituted 1,2,3-triazole.

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)HRMS (ESI)
1-Benzyl-4-phenyl-1H-1,2,3-triazole 7.75 (s, 1H, triazole-H), 7.80-7.78 (m, 2H, Ar-H), 7.42-7.30 (m, 6H, Ar-H), 7.25-7.23 (m, 2H, Ar-H), 5.55 (s, 2H, CH₂)148.2, 134.5, 130.5, 129.1, 128.8, 128.7, 128.1, 125.7, 119.5, 54.2m/z [M+H]⁺ calcd for C₁₅H₁₄N₃: 236.1182; found: 236.1185

Note: The characteristic singlet for the triazole ring proton typically appears between δ 7.5 and 8.5 ppm in ¹H NMR for 1,4-disubstituted triazoles. [22]

Experimental_Workflow cluster_workflow General Synthetic Workflow Start Starting Materials (Alkyne, Azide, Catalyst) Reaction Reaction Setup (Solvent, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography/ Recrystallization) Workup->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Final_Product Pure Novel Triazole Compound Characterization->Final_Product

Caption: A generalized workflow for the synthesis and analysis of novel triazole compounds.

Conclusion

The triazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the key synthetic methodologies, particularly the highly efficient and regioselective copper- and ruthenium-catalyzed azide-alkyne cycloaddition reactions, is essential for any researcher in this field. By leveraging the mechanistic insights and robust protocols outlined in this guide, scientists can effectively design and synthesize novel triazole-containing molecules with tailored properties for a wide range of applications in drug discovery and beyond. The ongoing development of metal-free and other innovative synthetic strategies will undoubtedly further expand the accessibility and utility of this remarkable heterocyclic system.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • ACS Publications. (2024, May 3). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • PubMed. (2011, February 15). Pharmacological significance of triazole scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • MDPI. (2024, October 3). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Retrieved from [Link]

  • Taylor & Francis Online. (2010, June 28). Pharmacological significance of triazole scaffold. Retrieved from [Link]

  • PubMed. (2024, May 23). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Retrieved from [Link]

  • ACS Publications. (2024, May 3). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, October 11). A practical flow synthesis of 1,2,3-triazoles. Retrieved from [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Thieme. (2024, January 15). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Metal Free and Azide Free Synthesis of 1,2,3-Triazoles Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 30). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of triazoles in the structural modification of natural products. Retrieved from [Link]

  • MDPI. (2026, January 8). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • ACS Publications. (2008, June 21). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • Bentham Science. (2025, May 29). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, May 15). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Retrieved from [Link]

  • Star Chemistry. (2025, September 21). The Dimroth Rearrangement: A Comprehensive Analysis. Retrieved from [Link]

  • Beilstein Journals. (2013, November 25). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis oft[1][8][10]riazolo[1,5-c]pyrimidine derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023, February 23). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2015, December 11). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological signifcance of triazole scaffold. Retrieved from [Link]

  • PubMed. (2008, July 16). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Huisgen Cycloaddition – Knowledge and References. Retrieved from [Link]

  • ChemRxiv. (n.d.). Ruthenium-Catalysed Azide-Selenoalkyne Cycloadditions: A Combined Synthetic-Computational Study into Reaction Scope, Mechanism and Origins of Regioselectivity. Retrieved from [Link]

  • AEWRJA. (2025, June 5). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Retrieved from [Link]

  • YouTube. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

  • ACS. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Retrieved from [Link]

  • ISROSET. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Retrieved from [Link]

Sources

Spectroscopic Data Guide: 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and structural analysis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole . This document is designed for medicinal chemists and analytical scientists, focusing on the identification of this specific "click chemistry" scaffold.

Executive Summary & Structural Logic

The molecule 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole represents a critical bioisosteric scaffold, often synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 4-azido-2-fluorotoluene and acetylene (or a functionalized alkyne).

Its spectroscopic signature is defined by two distinct domains:

  • The 1,2,3-Triazole Core: Characterized by diagnostic vinylic protons (in the unsubstituted parent) or a single singlet (in 4-substituted derivatives) and specific C=C/N=N IR stretches.

  • The 3-Fluoro-4-methylphenyl Moiety: A spin system heavily influenced by

    
    F-
    
    
    
    H coupling (
    
    
    ), creating complex multiplet patterns in the aromatic region.
Structural Diagram & Numbering
  • N1: Attached to Phenyl C1'.

  • Phenyl Ring: F at C3', Me at C4'.

  • Triazole Ring: H at C4 and C5 (for the parent).

Synthesis & Formation Pathway

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying characteristic impurities (e.g., unreacted azide).

SynthesisPathway Start 3-Fluoro-4-methylaniline Azide 4-Azido-2-fluorotoluene (IR: ~2100 cm⁻¹) Start->Azide 1. NaNO₂, HCl 2. NaN₃ Triazole 1-(3-Fluoro-4-methylphenyl)- 1H-1,2,3-triazole Azide->Triazole Acetylene (gas) or TMS-Acetylene CuSO₄/NaAsc (Click)

Figure 1: Synthetic pathway via diazotization and CuAAC click chemistry.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR)

The following data distinguishes between the Unsubstituted Parent (theoretical high-fidelity prediction based on electronic effects) and the 4-Substituted Derivative (experimental data from recent literature).

Table 1:

H NMR Data (DMSO-d

, 400 MHz)
PositionProton TypeShift (

ppm)
Multiplicity & Coupling (

Hz)
Ar-CH

Methyl2.28 s, 3H
Triazole-H5 Heteroaromatic8.97 *s, 1H (in 4-substituted derivatives)
Triazole-H4/H5 Heteroaromatic7.90 - 8.80 2

d (

Hz) (Parent)
Ar-H2' Aromatic (Ortho to N, F)7.70 - 7.80 dd (

)
Ar-H6' Aromatic (Ortho to N)7.55 - 7.65 dd (

)
Ar-H5' Aromatic (Ortho to Me)7.45 - 7.55 t/dd (

)

*Note: The shift of 8.97 ppm is specific to 4-substituted derivatives (e.g., 4-((benzyloxy)methyl) analogs) [1]. For the unsubstituted parent, H4 and H5 typically appear as two doublets between 7.9 and 8.2 ppm in CDCl


.
Table 2:

C NMR &

F NMR Parameters
NucleusMoietyShift / ValueNotes

F
Ar-F -115 to -118 ppm Typical for aryl fluorides ortho to H.

C
C-F (C3')~160 ppm Doublet,

Hz.

C
Ar-Me~14.5 ppm Slightly shielded by ortho-F.

C
Triazole C4/C5134.0 / 121.0 ppm Characteristic heteroaromatic region.
B. Mass Spectrometry (MS)
  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
  • Exact Mass: 177.07

  • Ionization Mode (ESI+):

    • [M+H]

      
      :  Observed at 178.08 .
      
    • [M+Na]

      
      :  Observed at 200.06 .
      
    • Fragmentation: Loss of N

      
       (28 Da) is common in triazoles under high energy, leading to an aziridine-like radical cation.
      
C. Infrared Spectroscopy (IR)[2]
  • Diagnostic Absence: Disappearance of the strong Azide peak (

    
    2100-2150 cm
    
    
    
    ) confirms the completion of the click reaction.
  • Triazole Fingerprint: Weak bands at 3130 cm

    
      (C-H stretch) and 1450-1500 cm
    
    
    
    (N=N / C=C ring stretch).
  • Aromatic: 1600 cm

    
      (Ar C=C).
    

Experimental Protocols

Protocol A: General CuAAC Synthesis (Parent/Derivative)

This protocol ensures the formation of the 1,4-regioisomer with high specificity.

  • Reagents: Dissolve 4-azido-2-fluorotoluene (1.0 eq) and Terminal Alkyne (1.0 eq) in t-BuOH/H

    
    O (1:1).
    
  • Catalyst: Add CuSO

    
    5H
    
    
    
    O
    (10 mol%) and Sodium Ascorbate (20 mol%).
  • Reaction: Stir at RT for 6-12 hours. Monitor by TLC (disappearance of azide).

  • Workup: Dilute with water, extract with EtOAc. The triazole product often precipitates or can be purified via silica gel chromatography (Hexane/EtOAc).

Protocol B: NMR Sample Preparation
  • Solvent: DMSO-d

    
     is preferred for triazoles due to solubility and the distinct separation of the triazole C-H peak (often overlaps with Ar-H in CDCl
    
    
    
    ).
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Signal Assignment Logic (Graphviz)

The following diagram illustrates the coupling network responsible for the complex multiplet structures seen in the


H NMR of the aryl ring.

NMRCoupling cluster_legend Coupling Key Fluorine Fluorine-19 (C3') H2 Proton H-2' (Ortho to F, Ortho to N) Fluorine->H2 ³J (Ortho) ~10 Hz (Large Splitting) H5 Proton H-5' (Meta to F, Ortho to Me) Fluorine->H5 ⁴J (Meta) ~6-8 Hz (Medium Splitting) H6 Proton H-6' (Para to F) Fluorine->H6 ⁵J (Para) ~0-2 Hz (Negligible) Legend F-19 coupling causes dd or td patterns in the aromatic region.

Figure 2:


F-

H Coupling network defining the aromatic NMR splitting patterns.

References

  • Al-Wahaibi, L. H., et al. (2024). "Exploring of N-phthalimide-linked 1,2,3-triazole analogues with promising anti-SARS-CoV-2 activity: synthesis, biological screening, and molecular modelling studies." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rate Acceleration." Journal of the American Chemical Society.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

CAS number for 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole

Part 1: Executive Summary & Chemical Identity

Subject: 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole Role: Pharmacophore Scaffold / Synthetic Intermediate Primary Application: Medicinal Chemistry (Bioisostere for Amide/Ester bonds)

This guide details the technical specifications, synthetic pathways, and medicinal utility of the 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole scaffold. While often encountered as a substituted derivative (e.g., 4-carboxylic acid or 4-methanol) in drug discovery libraries, the unsubstituted parent core represents a critical "linker" motif used to modulate metabolic stability and solubility in kinase inhibitors and antimicrobial agents.

Chemical Identity Data
PropertySpecification
Chemical Name 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole
CAS Number (Parent) Not Widely Indexed (Research Intermediate)
CAS (Key Derivative) 1040025-87-3 (4-Carboxylic acid derivative)
CAS (Precursor) 452-77-7 (3-Fluoro-4-methylaniline)
Molecular Formula C₉H₈FN₃
Molecular Weight 177.18 g/mol
SMILES Cc1ccc(n2ccnn2)cc1F
LogP (Predicted) ~2.3 (Lipophilic, suitable for CNS penetration)
H-Bond Acceptors 3 (N2, N3 of triazole)

Part 2: Synthetic Methodology (Authoritative Protocols)

The synthesis of 1-aryl-1,2,3-triazoles is most reliably achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . For this specific scaffold, the workflow begins with the diazotization of commercially available 3-fluoro-4-methylaniline.

Workflow Diagram (Graphviz)

SynthesisWorkflow Aniline 3-Fluoro-4-methylaniline (CAS: 452-77-7) Azide Intermediate Azide (4-Azido-2-fluorotoluene) Aniline->Azide Step 1: Azidation Triazole Target Triazole 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole Azide->Triazole Step 2: CuAAC Click Reagent1 t-BuONO / TMSN3 (Mild Diazotization) Reagent1->Azide Reagent2 Acetylene Source (Vinyl Acetate or TMS-Acetylene) CuI / Na-Ascorbate Reagent2->Triazole

Caption: Two-step convergent synthesis of the target triazole scaffold from aniline precursor.

Detailed Protocol

Step 1: Synthesis of 4-Azido-2-fluorotoluene

  • Rationale: Direct nucleophilic substitution is difficult on the electron-rich toluene ring. Diazotization is the standard, high-yield route.

  • Reagents: 3-Fluoro-4-methylaniline (1.0 eq), Sodium Nitrite (1.2 eq), Sodium Azide (1.5 eq), HCl (6M).

  • Protocol:

    • Dissolve aniline in 6M HCl at 0°C.

    • Add aqueous NaNO₂ dropwise, maintaining temperature <5°C (Critical to prevent phenol formation).

    • Stir for 30 min, then neutralize with urea if necessary to remove excess HNO₂.

    • Add aqueous NaN₃ dropwise. Evolution of N₂ gas will occur.

    • Extract with Ethyl Acetate. Safety: Do not concentrate azides to dryness; keep in solution if possible.

Step 2: Construction of the 1,2,3-Triazole Ring (CuAAC)

  • Rationale: The "Click" reaction is regiospecific, yielding exclusively the 1,4-isomer (or 1-substituted if using acetylene gas/surrogate).

  • Reagents: Azide intermediate (from Step 1), Vinyl Acetate (Surrogate for Acetylene), CuI (10 mol%), Sodium Ascorbate (20 mol%).

  • Protocol:

    • Suspend the azide and Vinyl Acetate (excess) in a 1:1 t-BuOH/H₂O mixture.

    • Add CuI and Sodium Ascorbate. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

    • Heat to 60°C in a sealed tube for 12 hours.

    • Mechanism: Vinyl acetate acts as an acetylene equivalent; the initial cycloaddition product eliminates acetic acid to yield the unsubstituted triazole.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Part 3: Medicinal Chemistry Utility

Bioisosterism

The 1,2,3-triazole ring is a classic bioisostere for amide bonds .

  • Dipole Moment: ~5.0 D (similar to an amide bond ~3.8 D).

  • Geometry: The 1,4-disubstitution mimics the trans-amide geometry, placing substituents at similar vectors.

  • Benefit: Unlike amides, triazoles are resistant to proteolytic cleavage (proteases/peptidases), enhancing the in vivo half-life of the drug candidate.

Metabolic Stability & Fluorine Effect

The inclusion of the 3-fluoro-4-methylphenyl moiety is strategic:

  • Fluorine Substitution: Blocks metabolic oxidation at the phenyl ring (specifically at the ortho-position relative to the methyl), preventing rapid clearance via CYP450 enzymes.

  • Electronic Effect: The fluorine atom withdraws electron density, modulating the pKa of the triazole protons and potentially increasing lipophilicity (LogP) for better membrane permeability.

Scaffold Hopping Case Study

In kinase inhibitor design, this specific scaffold often replaces a 3-fluoro-4-methylbenzamide fragment.

  • Observation: Replacement of the amide with the triazole often maintains H-bonding interactions (via N2/N3) while eliminating a metabolic soft spot.

Part 4: Safety & Handling

  • Azide Hazards: Organic azides (Step 1 intermediate) are potentially explosive.

    • Rule of Thumb:

      
      . (Ratio of Carbon+Oxygen to Nitrogen atoms).
      
    • For C₇H₆FN₃: (7+0)/3 = 2.33. Warning: This azide is high-energy. Store in solution; do not distill or heat neat.

  • Copper Waste: Copper catalysts are toxic to aquatic life. Quench reactions with EDTA or ammonium chloride and dispose of as hazardous heavy metal waste.

References

  • Synthesis of 1,2,3-Triazoles (Review)

    • Title: Recent advances in the synthesis of triazoles.[1][2][3][4][5]

    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Click Chemistry Protocol (CuAAC)

    • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[5]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Precursor Data (3-Fluoro-4-methylaniline)

    • Title: 3-Fluoro-4-methylaniline Compound Summary.
    • Source:PubChem.[6][7]

    • URL:[Link]

Sources

thermogravimetric analysis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Thermal Characterization of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole via Thermogravimetric Analysis (TGA)

Part 1: Executive Summary & Chemical Context

1.1 The Molecule of Interest 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole is a specific 1,4-disubstituted 1,2,3-triazole derivative. This structural motif is a privileged scaffold in medicinal chemistry, often synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Pharmacophore Relevance: The 1,2,3-triazole ring acts as a bioisostere for amide bonds, offering high metabolic stability and hydrogen bonding potential. The 3-fluoro-4-methyl substitution pattern on the phenyl ring is designed to modulate lipophilicity and block metabolic oxidation at the para-position.

  • Thermal Criticality: Understanding the thermal stability of this intermediate is vital for defining safe processing windows (e.g., melt extrusion, recrystallization) and storage conditions.

1.2 Expected Thermal Profile Based on structure-property relationships (SPR) of analogous 1-aryl-1,2,3-triazoles:

  • Thermal Stability: High.[1][2][3] The aromatic nature of the 1,2,3-triazole ring typically confers stability up to 280°C – 320°C .

  • Volatility: Moderate. With a molecular weight of ~177.18 g/mol , sublimation may compete with decomposition before the onset of degradation.

  • Decomposition Mode: Exothermic nitrogen extrusion (ring opening).

Part 2: Theoretical Framework & Decomposition Mechanism

2.1 The Nitrogen Extrusion Pathway Unlike 1,2,4-triazoles, which often degrade via H-transfer, 1,2,3-triazoles degrade primarily through a ring-opening mechanism involving the extrusion of molecular nitrogen (


).
  • Ring-Chain Tautomerism: At elevated temperatures (

    
    ), the triazole ring exists in equilibrium with an open-chain 
    
    
    
    -diazo imine.
  • Nitrogen Loss: The irreversible loss of

    
     generates a reactive carbene or diradical intermediate.
    
  • Rearrangement: The intermediate rearranges to form stable nitriles, indoles, or polymeric char depending on the environment.

2.2 Substituent Effects (Fluoro & Methyl)

  • Fluorine (Electron Withdrawing): The C-F bond is extremely strong (approx. 116 kcal/mol). It generally stabilizes the phenyl ring against oxidative degradation but may slightly lower the electron density of the triazole, potentially increasing the activation energy for ring opening compared to unsubstituted phenyl-triazoles.

  • Methyl (Electron Donating): Increases lipophilicity. While thermally stable, the benzylic hydrogens are susceptible to oxidation if TGA is run in air rather than nitrogen.

Part 3: Experimental Protocol (Methodology)

To generate authoritative data, the following protocol distinguishes between physical mass loss (sublimation) and chemical degradation.

3.1 Instrumentation & Conditions

  • Instrument: High-sensitivity TGA (e.g., TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Balance purge: 20 mL/min). Crucial for determining intrinsic thermal stability without oxidative artifacts.
    
  • Crucibles:

    • Screening: Standard Alumina (

      
      ) 70 
      
      
      
      open pan.
    • Vapor Pressure/Sublimation Test: Aluminum pan with a laser-drilled pinhole lid (50

      
      ).
      

3.2 The "Self-Validating" Workflow This workflow ensures that mass loss is correctly attributed.

TGA_Workflow Start Sample Prep (5-10 mg) Run1 Run 1: Open Pan (10°C/min to 400°C) Start->Run1 Decision Mass Loss < 200°C? Run1->Decision Run2 Run 2: Pinhole Pan (Suppress Sublimation) Decision->Run2 Yes (Volatile) Run3 Run 3: Kinetics (5, 10, 20°C/min) Decision->Run3 No (Stable) Run2->Run3 Analysis Calculate Ea (Kissinger Method) Run3->Analysis

Figure 1: Decision-tree workflow for characterizing volatile heterocyclic compounds.

3.3 Key Experimental Steps

  • Baseline Correction: Perform a blank run with an empty pan to subtract buoyancy effects.

  • Sample Loading: Compact the powder to ensure good thermal contact. Avoid "mounding" which creates thermal gradients.

  • Hysteresis Check: If the TGA is coupled with DSC (SDT), look for the melting endotherm. For this molecule, expect a sharp melting point (likely range

    
     depending on crystal polymorph) before any mass loss.
    

Part 4: Data Interpretation & Quantitative Analysis

4.1 Critical Parameters Table Report your findings using this standardized format.

ParameterSymbolDefinitionExpected Value (Predicted)
Melting Point

Endothermic peak (DSC) or onset of liquid behavior.

Onset Temperature

Intersection of baseline and tangent of mass loss curve.

5% Mass Loss

Temperature where 5% of mass is lost (volatility indicator).

(if pure)
Peak Degradation

Derivative TGA (DTG) peak maximum.

Residue

Mass remaining at 600°C (Ash/Char).< 1% (if pure organic)

4.2 Kinetic Analysis (Advanced Characterization) To determine the shelf-life and stability under processing, calculate the Activation Energy (


) of decomposition.
  • Method: Run the TGA at heating rates (

    
    ) of 5, 10, and 20 °C/min.
    
  • Calculation: Use the Kissinger Equation :

    
    
    
    • Plot

      
       vs 
      
      
      
      .
    • The slope equals

      
      .
      
  • Significance: A high

    
     (>150 kJ/mol) indicates a highly stable molecule suitable for high-temperature melt processing.
    

Part 5: Troubleshooting & Artifacts

5.1 Copper Contamination Since this molecule is likely synthesized via CuAAC, residual copper is a common impurity.

  • TGA Symptom: Significant non-volatile residue (>5%) at 600°C in an air atmosphere (formation of Copper Oxide).

  • Action: Recrystallize the sample with a metal scavenger (e.g., EDTA or QuadraSil).

5.2 Unreacted Azide Precursor

  • TGA Symptom: A sharp, early mass loss event or small exotherm between

    
    .
    
  • Risk: Azides are shock-sensitive. This indicates a safety hazard.

  • Action: Stop TGA immediately. Re-purify via column chromatography.

5.3 Sublimation vs. Decomposition

  • Symptom: Smooth, continuous mass loss starting well below the expected decomposition temp (

    
    ).
    
  • Verification: Check the DTG curve. Sublimation yields a broad, flat profile. Decomposition yields a sharp, narrow peak.

Decomposition_Pathway Triazole 1-(3-fluoro-4-methylphenyl) -1H-1,2,3-triazole TS Transition State (Ring Strain) Triazole->TS Heat (>280°C) Intermediate Diazo-Imine / Carbene TS->Intermediate -N2 Extrusion Products Nitriles + N2 (Gas) Intermediate->Products Fragmentation

Figure 2: Proposed thermal decomposition pathway involving nitrogen extrusion.[4]

References

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA) – A Guide to Principles and Applications. Retrieved from [Link]

  • Gao, H., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A. Retrieved from [Link][5]

  • Kumar, A. S., et al. (2013).[2] Synthesis of thermally stable energetic 1,2,3-triazole derivatives. Chemistry – A European Journal. Retrieved from [Link]

  • ASTM International. (2020). ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Utility of the 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole Scaffold via Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Pharmacophore Rationale

The integration of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. This application note details the synthesis and application of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole , a highly versatile pharmacophore generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."

As a Senior Application Scientist, I selected this specific substitution pattern due to its profound impact on pharmacokinetics and target binding:

  • Metabolic Shielding: The 4-methyl group occupies the para position, effectively blocking rapid CYP450-mediated para-hydroxylation.

  • Inductive Modulation: The 3-fluoro substituent (van der Waals radius of 1.47 Å) acts as a bioisostere for hydrogen while exerting a strong electron-withdrawing inductive effect. This lowers the pKa of adjacent protons, increases lipophilicity (logP), and enhances cell membrane permeability—critical for targeting intracellular pathogens or tumor cells 1.

  • Triazole Bioisosterism: The 1,2,3-triazole core acts as a robust, metabolically inert bioisostere for amide bonds, capable of simultaneous hydrogen bonding and

    
     stacking .
    

Mechanistic Framework: The CuAAC Catalytic Cycle

The synthesis relies on the regioselective [3+2] cycloaddition between 3-fluoro-4-methylphenyl azide and a terminal alkyne. Unlike thermal Huisgen cycloadditions which yield a mixture of 1,4- and 1,5-isomers, CuAAC exclusively yields the 1,4-disubstituted triazole.

Understanding the catalytic cycle is essential for troubleshooting. The reaction is driven by the formation of a copper(I) acetylide intermediate, which dramatically lowers the activation energy of the cycloaddition.

CuAAC_Cycle Cu_Cat Cu(I) Catalyst Active Species Pi_Complex π-Alkyne Cu Complex Cu_Cat->Pi_Complex + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Cu_Acetylide Copper(I) Acetylide Intermediate Pi_Complex->Cu_Acetylide - H+ Metallacycle Six-Membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Azide 3-Fluoro-4-methylphenyl Azide (Ar-N3) Product 1-(3-Fluoro-4-methylphenyl)- 1H-1,2,3-triazole Scaffold Metallacycle->Product Ring Contraction & Protonation Product->Cu_Cat Catalyst Regeneration

Caption: Mechanistic CuAAC catalytic cycle for the synthesis of the fluorinated triazole scaffold.

Self-Validating Experimental Protocols

The following protocol utilizes microwave irradiation to compress reaction times from hours to minutes, a critical advantage for high-throughput library generation 2. Every step is designed with built-in causality and self-validation mechanisms.

Reagent Preparation & Safety
  • Azide Handling: 3-fluoro-4-methylphenyl azide is synthesized via diazotization of the corresponding aniline followed by displacement with NaN₃.

  • Causality: While the electron-withdrawing fluorine stabilizes the azide slightly, all organic azides must be treated as potential explosives. Self-Validation: Ensure the azide intermediate is stored as a solution or handled with plastic spatulas; never concentrate to complete dryness in halogenated solvents.

Microwave-Assisted CuAAC Reaction

Materials:

  • 3-Fluoro-4-methylphenyl azide (1.0 mmol)

  • Terminal Alkyne (e.g., phenylacetylene or TMS-acetylene) (1.1 mmol)

  • CuSO₄·5H₂O (0.05 mmol, 5 mol%)

  • Sodium L-ascorbate (0.10 mmol, 10 mol%)

  • 1,10-Phenanthroline or TBTA (0.05 mmol, 5 mol%)

  • Solvent: t-BuOH / H₂O (1:1 v/v, 4 mL)

Step-by-Step Procedure:

  • Solvent Selection: Dissolve the azide and alkyne in the t-BuOH/H₂O mixture.

    • Causality: The biphasic/protic nature of this solvent system stabilizes the highly polar Cu-metallacycle intermediate and provides the necessary proton source for the final demetallation step.

  • Catalyst Generation: Add CuSO₄·5H₂O followed immediately by sodium ascorbate.

    • Causality: Cu(I) is thermodynamically unstable and prone to disproportionation (into Cu(0) and Cu(II)). Ascorbate acts as an in situ reducing agent, maintaining a constant supply of the active Cu(I) species and preventing oxidative Glaser coupling of the alkynes.

    • Self-Validation: The solution will transition from bright blue (Cu²⁺) to pale yellow/colorless (Cu⁺) . If the solution remains blue or turns green, the reduction has failed; add additional ascorbate.

  • Ligand Addition: Add 1,10-phenanthroline.

    • Causality: The ligand encapsulates the Cu(I) center, protecting it from oxidation and dramatically accelerating the formation of the copper acetylide.

  • Irradiation: Seal the vessel and subject to microwave irradiation at 60°C for 15 minutes.

  • Reaction Monitoring:

    • Self-Validation: Spot the reaction mixture on a TLC plate (Hexane/EtOAc 7:3). The azide (UV active, high Rf) should be completely consumed, replaced by a highly polar, brightly UV-active triazole spot.

Workup and Copper Scavenging
  • Precipitation: Pour the reaction mixture into 20 mL of ice-cold water. The highly lipophilic 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole will precipitate as a solid.

  • Copper Removal: Filter the solid and wash sequentially with cold water and 5% aqueous NH₄OH .

    • Causality: Residual copper can cause false positives in downstream biological assays (e.g., cytotoxicity). Ammonia acts as a strong, competitive bidentate ligand, stripping residual copper from the triazole crystal lattice to form the water-soluble

      
       complex.
      
    • Self-Validation: The NH₄OH filtrate will run pale blue if copper is being actively removed. Wash until the filtrate is completely colorless.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization parameters for synthesizing the fluorinated triazole scaffold, demonstrating the superiority of the microwave-assisted, ligand-accelerated protocol.

EntryCatalyst SystemSolventMethod / TempTimeYield (%)Purity (LC-MS)
1CuSO₄ / Ascorbatet-BuOH/H₂OStirring / 25°C12 h72%>90%
2CuSO₄ / Ascorbate / Phenanthrolinet-BuOH/H₂OStirring / 25°C4 h85%>95%
3CuSO₄ / Ascorbate / Phenanthroline t-BuOH/H₂O Microwave / 60°C 15 min 96% >99%
4CuI (No Ascorbate)DMFThermal / 80°C6 h65%*<80%

*Note: Entry 4 resulted in significant alkyne homocoupling (Glaser coupling) due to the absence of a reducing agent and the presence of dissolved oxygen.

Downstream Applications & Workflow

Once synthesized, the 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole library is immediately primed for biological screening. Recent literature confirms that triazoles bearing this specific fluorinated motif exhibit potent anti-proliferative activity in cervical cancer (SiHa) cell lines 2 and inhibit the yeast-mycelium transition in Candida albicans1.

Experimental_Workflow Step1 1. Azide Synthesis (Diazotization + NaN3) Step2 2. CuAAC Reaction (Microwave, Cu(I), Ascorbate) Step1->Step2 Step3 3. Workup & Validation (NH4OH Wash, LC-MS) Step2->Step3 Step4 4. Biological Screening (Antifungal/Anticancer Assays) Step3->Step4

Caption: End-to-end workflow for the synthesis and application of the fluorinated triazole scaffold.

References

  • MDPI (2025). Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. Available at: [Link]

  • PubMed / Bentham Science (2023). Synthesis of Novel Fluoro Phenyl Triazoles Via Click Chemistry with or without Microwave Irradiation and their Evaluation as Anti-proliferative Agents in SiHa Cells. Available at:[Link]

Sources

protocol for synthesizing 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole

Executive Summary

This application note details a robust, modular protocol for the synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole . This scaffold is a critical pharmacophore in drug discovery, leveraging the bioisosteric properties of the 1,2,3-triazole ring (mimicking amide bonds) and the metabolic stability conferred by the aryl-fluorine substitution.

Unlike direct methods using gaseous acetylene, which pose significant safety hazards and process control challenges, this protocol utilizes a TMS-protection strategy . This approach ensures high regioselectivity, operational safety, and the ability to isolate stable intermediates for Quality Control (QC) prior to the final deprotection step.

Strategic Retrosynthesis & Workflow

The synthesis is designed as a linear, 3-step workflow starting from the commercially available 3-fluoro-4-methylaniline.

Key Advantages of this Route:

  • Safety: Avoids the use of high-pressure acetylene gas.

  • Purity: The intermediate 4-(trimethylsilyl)-triazole is highly crystalline and easily purified, preventing impurity carryover to the final step.

  • Scalability: All steps are conducted at ambient pressure and mild temperatures.

SynthesisWorkflow Aniline Start: 3-Fluoro-4-methylaniline (CAS 452-77-7) Diazo Intermediate 1: Aryl Diazonium Salt Aniline->Diazo Step 1a: NaNO2, HCl 0°C Azide Intermediate 2: 3-Fluoro-4-methylphenyl Azide Diazo->Azide Step 1b: NaN3 0°C -> RT TMSTriazole Intermediate 3: 4-TMS-1-aryl-1,2,3-triazole Azide->TMSTriazole Step 2: TMS-Acetylene CuSO4, Na-Ascorbate t-BuOH/H2O FinalProduct Target: 1-(3-Fluoro-4-methylphenyl)- 1H-1,2,3-triazole TMSTriazole->FinalProduct Step 3: TBAF or K2CO3 Desilylation

Figure 1: Modular synthetic workflow for the target triazole.[1][2]

Detailed Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-methylphenyl Azide

Rationale: Aryl azides are potentially energetic. This protocol uses "one-pot" diazotization-azidation in aqueous media to maintain thermal control.

Reagents & Materials:

Reagent Equiv. Role
3-Fluoro-4-methylaniline 1.0 Starting Material

| Sodium Nitrite (


) | 1.2 | Diazotizing Agent |
| Sodium Azide (

) | 1.5 | Azide Source | | Hydrochloric Acid (6M) | Excess | Acid Medium | | Urea | Trace | Quencher (excess

) |

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 3-Fluoro-4-methylaniline (10 mmol, 1.25 g) in 6M HCl (20 mL). Cool the suspension to

    
     in an ice-water bath.
    
  • Diazotization: Dropwise add a solution of

    
     (12 mmol, 0.83 g) in water (5 mL), maintaining internal temperature 
    
    
    
    . Stir for 30 min. The solution should become clear/pale yellow.
  • Quench: Add a spatula tip of urea to destroy excess nitrous acid (stops gas evolution).

  • Azidation: Carefully add a solution of

    
     (15 mmol, 0.98 g) in water (10 mL) dropwise. Caution: Nitrogen gas evolution will occur.
    
  • Work-up: Stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 2 hours. Extract with Ethyl Acetate (
    
    
    
    mL). Wash organics with saturated
    
    
    and brine. Dry over
    
    
    and concentrate in vacuo (do not heat above
    
    
    ).
  • Output: 3-Fluoro-4-methylphenyl azide (Yellow oil/solid). Use directly in Step 2.

Step 2: Copper-Catalyzed Cycloaddition (CuAAC)

Rationale: Using Trimethylsilylacetylene (TMSA) instead of acetylene gas allows for standard benchtop operation and creates a 4-substituted intermediate that confirms regioselectivity.

Reagents & Materials:

Reagent Equiv. Role
Aryl Azide (from Step 1) 1.0 Reactant
TMS-Acetylene 1.2 Alkyne Surrogate

|


 | 0.1 (10 mol%) | Catalyst Precursor |
| Sodium Ascorbate | 0.2 (20 mol%) | Reductant (Cu(II) 

Cu(I)) | | t-BuOH / Water (1:1) | Solvent | Reaction Medium |[3][4][5][6][7][8][9][10]

Procedure:

  • Suspend the Aryl Azide (approx. 10 mmol) in 20 mL of t-BuOH/Water (1:1).

  • Add TMS-Acetylene (12 mmol, 1.7 mL).

  • Add 1.0 M aqueous Sodium Ascorbate (2 mL), followed by 1.0 M aqueous

    
     (1 mL). The solution will turn bright yellow/orange.
    
  • Stir vigorously at RT for 12–16 hours. Monitor by TLC (the azide spot will disappear).

  • Work-up: Dilute with water (50 mL) and extract with Ethyl Acetate. The organic layer will contain the 4-(trimethylsilyl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole .

  • Purification: Pass through a short silica plug (Hexane/EtOAc 4:1) to remove copper salts.

Step 3: Desilylation to Final Product

Rationale: Removal of the TMS group yields the 1-substituted triazole (1H at C4/C5).

Procedure:

  • Dissolve the TMS-triazole intermediate in Methanol (20 mL).

  • Add Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Stir at RT for 2 hours.

  • Final Isolation: Evaporate methanol. Resuspend residue in water and extract with Ethyl Acetate. Dry and concentrate.

  • Recrystallization: Recrystallize from Ethanol/Water to obtain pure 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole .

Mechanism of Action (CuAAC Catalytic Cycle)

Understanding the catalytic cycle is crucial for troubleshooting. The reaction proceeds via a copper(I) acetylide intermediate, ensuring the 1,4-regioselectivity (which becomes the 1-substituted product after TMS removal).

CuAAC_Mechanism Start Cu(II) Precursor ActiveCat Cu(I) Species (Active Catalyst) Start->ActiveCat Na-Ascorbate Reduction Coordination Cu(I)-Acetylide (Pi-Complex) ActiveCat->Coordination + Alkyne Metallacycle Cu-Metallacycle (Rate Determining) Coordination->Metallacycle + Azide ProductRel Triazole-Cu Complex Metallacycle->ProductRel Ring Contraction ProductRel->ActiveCat Regeneration Final Free Triazole ProductRel->Final Protonolysis

Figure 2: Simplified catalytic cycle of the CuAAC reaction.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected Signal (Approximate)Diagnostic Value

NMR

7.8–8.2 (2H, d, Triazole C4/C5)
Confirms triazole ring formation.

NMR

2.3 (3H, s, Methyl)
Confirms integrity of the aryl methyl group.

NMR

-110 to -120 ppm
Confirms presence of fluorine; monitors defluorination side-reactions.
LC-MS

Mass confirmation.
Appearance White to Off-white SolidVisual purity check.

Troubleshooting Guide

  • Low Yield in Step 1: Ensure temperature is strictly

    
     during 
    
    
    
    addition to prevent diazonium decomposition to phenol.
  • Incomplete Click Reaction: If the reaction stalls, add fresh Sodium Ascorbate (the Cu(I) catalyst may have oxidized to inactive Cu(II)). Deoxygenate solvents by bubbling

    
    .
    
  • Green Product: Indicates copper contamination. Wash the organic phase with 10% Ammonium Hydroxide or EDTA solution.

References

  • Rostovtsev, V. V., et al. (2002).[5][11][12] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

  • Tornøe, C. W., et al. (2002).[12] "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry.

  • Hansen, S. G., & Jensen, H. H. (2009). "Microwave Irradiation as an Effective Means of Synthesizing Unsubstituted N-Linked 1,2,3-Triazoles from Vinyl Acetate and Azides." Synlett.

  • ChemScene. (n.d.). "3-Fluoro-4-methylaniline Product Data." ChemScene.

Sources

Application Note: 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole scaffold has emerged as a highly versatile and metabolically robust building block in modern drug discovery. By combining the bioisosteric properties of the 1,2,3-triazole ring with the pharmacokinetic advantages of a fluorinated aromatic system, this motif addresses common attrition factors in drug development, such as rapid metabolic clearance and poor target affinity. This application note provides researchers and drug development professionals with an in-depth mechanistic rationale, field-proven synthetic protocols, and self-validating biological assays for integrating this scaffold into lead optimization pipelines.

Rationale & Mechanistic Insights

The 1,2,3-Triazole Pharmacophore

The 1,2,3-triazole ring is a major pharmacophore and structural linker in medicinal chemistry, extensively utilized in the development of anticancer, antiviral, and antimicrobial agents[1]. It acts as a rigid, non-cleavable bioisostere for amide bonds and esters, offering a strong dipole moment that enhances hydrogen bonding with target proteins without compromising aqueous solubility[1]. Furthermore, its synthesis is highly modular, typically achieved via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which aligns perfectly with the principles of green chemistry and high-throughput screening[2].

Metabolic Shielding via 3-Fluoro-4-Methyl Substitution

A critical challenge in optimizing aryl-methyl (toluyl) containing drugs is their susceptibility to rapid Phase I metabolism. Cytochrome P450 (CYP450) enzymes readily oxidize the benzylic methyl group into a hydroxymethyl, followed by further oxidation to a carboxylic acid, leading to rapid renal clearance.

The strategic deployment of the 3-fluoro-4-methylphenyl substituent elegantly solves this issue. The introduction of a fluorine atom adjacent to the methyl group provides both steric hindrance and strong electron-withdrawing properties, effectively shielding the benzylic position from CYP450-mediated oxidation[3]. This fluorinated motif has been proven to significantly prolong the in vivo half-life and improve the pharmacokinetic profiles of various therapeutic agents, including dihydroorotate dehydrogenase (DHODH) inhibitors[3] and monoamine transporter ligands[4].

Metabolic_Shielding A 4-Methylphenyl Core (Unshielded) B CYP450 Oxidation (Benzylic Hydroxylation) A->B C Rapid Clearance (Poor in vivo Efficacy) B->C D 3-Fluoro-4-methylphenyl Core (Shielded) E Steric & Electronic Blocking (CYP450 Inhibition) D->E F Prolonged Half-Life (Enhanced ADME Profile) E->F

Mechanism of CYP450 metabolic shielding by the 3-fluoro-4-methylphenyl substitution.

Applications in Drug Discovery

The integration of the 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole core has yielded significant breakthroughs across multiple therapeutic areas:

  • Antiviral Agents: Recent studies have utilized this specific core in the design of novel N-phthalimide-linked 1,2,3-triazole analogues, which exhibited promising anti-SARS-CoV-2 activity and excellent oral bioavailability[5].

  • Anticancer Therapeutics: The scaffold has been incorporated into hybrid molecules targeting tubulin dynamics and indoleamine 2,3-dioxygenase (IDO1), demonstrating potent cytotoxicity against breast cancer cell lines (e.g., MCF7, MDA-MB-231) while maintaining low toxicity toward normal cells[1],[2].

Experimental Protocols

Protocol 1: Modular Synthesis via CuAAC (Click Chemistry)

This protocol details the synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole derivatives. The methodology is designed as a self-validating system to ensure high yield and purity.

Reagents: 3-Fluoro-4-methylphenyl azide (1.0 eq), Terminal Alkyne (1.1 eq), CuSO₄·5H₂O (0.1 eq), Sodium Ascorbate (0.2 eq), tert-Butanol (t-BuOH), Milli-Q Water.

Step-by-Step Workflow:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of t-BuOH and H₂O.

    • Causality: This biphasic/micellar system is critical. The organic substrate dissolves in t-BuOH, while the inorganic copper catalyst dissolves in water, facilitating optimal interfacial reaction kinetics.

  • Reagent Assembly: Dissolve the azide and terminal alkyne in the solvent mixture at room temperature.

  • Catalyst Activation: Add CuSO₄·5H₂O followed immediately by freshly prepared Sodium Ascorbate solution.

    • Causality: Sodium ascorbate acts as a mild reducing agent, reducing inactive Cu(II) to the catalytically active Cu(I) species in situ. Preparing it fresh prevents premature oxidation, which would otherwise lead to unwanted alkyne homocoupling (Glaser coupling).

  • Reaction Monitoring: Stir vigorously for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation Checkpoint: The disappearance of the azide spot (visualized via UV and ninhydrin stain) confirms reaction completion.

  • Quenching & Purification: Quench the reaction by adding an aqueous EDTA solution (0.1 M) and stir for 30 minutes. Extract with Ethyl Acetate (3x).

    • Causality: EDTA chelates residual copper ions, preventing heavy metal contamination in biological assays.

  • QC Validation: Dry the organic layer over Na₂SO₄, concentrate, and validate the structure via ¹H NMR (look for the characteristic triazole C-H singlet at δ ~8.3–8.8 ppm) and LC-MS[5].

CuAAC_Workflow A 3-Fluoro-4-methylphenyl azide (Building Block) C CuSO4 + Na-Ascorbate (In situ Cu(I) Generation) A->C Mixed B Terminal Alkyne (Target Pharmacophore) B->C Mixed D t-BuOH / H2O (1:1) (Biphasic Solvent System) C->D Catalyzes in E 1-(3-fluoro-4-methylphenyl) -1H-1,2,3-triazole Hybrid D->E Yields

Workflow of CuAAC synthesis for 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole derivatives.

Protocol 2: In Vitro Microsomal Stability Assay

To empirically validate the metabolic shielding effect of the 3-fluoro-4-methylphenyl group, this protocol outlines a human liver microsome (HLM) stability assay.

Step-by-Step Workflow:

  • Pre-incubation: In a 96-well plate, combine HLM (0.5 mg/mL final protein concentration), the triazole test compound (1 µM), and phosphate buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures all components reach physiological temperature, preventing kinetic lag when the reaction is initiated.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate Phase I metabolism.

    • Causality: CYP450 enzymes strictly require NADPH as an electron donor for oxidative catalysis.

  • Time-Course Sampling: At specific time points (0, 15, 30, 60, 120 minutes), transfer 50 µL aliquots into a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with an Internal Standard (IS).

    • Causality: Ice-cold organic solvent instantly denatures the microsomal proteins, halting metabolism precisely at the target time point.

  • Validation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

    • Validation Checkpoint: Calculate the intrinsic clearance (CL_int) and half-life (t₁/₂). The ratio of Test Compound peak area to IS peak area ensures quantitative integrity regardless of matrix suppression effects.

Data Presentation: ADME & Physicochemical Profiling

The table below summarizes the comparative physicochemical and metabolic advantages of incorporating the 3-fluoro substitution onto the 4-methylphenyl-triazole core, demonstrating the quantitative impact of the structural modification.

Parameter4-Methylphenyl-Triazole (Baseline)3-Fluoro-4-Methylphenyl-Triazole (Optimized)Medicinal Chemistry Implication
Lipophilicity (LogP) ~2.8~3.1Slight increase in lipophilicity enhances membrane permeability and target binding via halogen bonding.
Benzylic Oxidation Rate High (Rapid CYP3A4/2D6 turnover)Low (Sterically/Electronically blocked)Prevents rapid first-pass metabolism and formation of inactive carboxylic acid metabolites.
Microsomal Half-life (t₁/₂) < 15 minutes> 120 minutesSignificant prolongation of systemic exposure, allowing for lower dosing regimens.
Aqueous Solubility ModerateModerate to HighThe highly polar triazole ring offsets the lipophilicity of the fluorinated phenyl group, maintaining oral bioavailability.

References

1.[5] Exploring of N-phthalimide-linked 1,2,3-triazole analogues with promising anti-SARS-CoV-2 activity: synthesis, biological screening, and molecular modelling studies. PMC (nih.gov).5 2.[1] 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC (nih.gov). 1 3.[2] Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PMC (nih.gov). 2 4.[4] Synthesis and Monoamine Transporter Binding Properties of 3α-(Substituted phenyl)nortropane-2β-carboxylic Acid Methyl Esters. Norepinephrine Transporter Selective Compounds. Journal of Medicinal Chemistry (acs.org). 4 5.[3] Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice. PMC (nih.gov). 3

Sources

Application Note: Development of Anticancer Agents via 1,2,3-Triazole Scaffolds

[1][2][3][4][5][6][7][8]

Abstract

The 1,2,3-triazole moiety is a cornerstone pharmacophore in modern oncology drug discovery.[1][2][3][4][5][6][7][8] Known as a bioisostere of the amide bond, it offers exceptional metabolic stability and the ability to form hydrogen bonds with diverse biological targets, including tubulin, EGFR, and topoisomerases. This guide provides a validated workflow for the development of these agents, moving from Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) synthesis to in vitro cytotoxicity profiling and mechanistic validation via tubulin polymerization assays .

Module 1: Chemical Synthesis (The CuAAC "Click" Protocol)[11]

Strategic Rationale

The formation of the 1,4-disubstituted 1,2,3-triazole ring is best achieved via CuAAC.[9][7] We utilize a sodium ascorbate/copper(II) sulfate system to generate the active Cu(I) species in situ. This method is superior to direct Cu(I) addition because it prevents the oxidation of the catalyst, ensuring high yields and minimizing byproduct formation.

Synthetic Workflow Diagram

The following logic flow illustrates the critical path from raw materials to purified pharmacophore.

CuAAC_SynthesisReactantsReactants:Azide (R-N3) + Alkyne (R'-C≡CH)ReactionReaction:RT, 6-12 Hours(In situ Cu(I) generation)Reactants->ReactionCatalystCatalyst System:CuSO4 · 5H2O (10 mol%)+ Na-Ascorbate (20 mol%)Catalyst->ReactionActivatesSolventSolvent System:t-BuOH : H2O (1:1)(Ensures solubility)Solvent->ReactionWorkupWorkup:Extraction (EtOAc)+ Brine WashReaction->WorkupTLC MonitoringProductPurified 1,2,3-Triazole(Recrystallization/Column)Workup->Product

Figure 1: Step-wise workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) synthesis.

Detailed Protocol

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Organic Azide (1.0 equiv)

  • CuSO

    
    ·5H
    
    
    O (0.1 equiv)
  • Sodium Ascorbate (0.2 equiv)

  • Solvent: tert-Butanol/Water (1:1 v/v)

Procedure:

  • Dissolution: Suspend the alkyne and azide in the t-BuOH/water mixture in a round-bottom flask. If the starting materials are highly hydrophobic, add a minimal amount of THF to achieve homogeneity.

  • Catalyst Preparation: Prepare a fresh aqueous solution of sodium ascorbate. Add the CuSO

    
     solution to the reaction flask, followed immediately by the ascorbate solution. Note: The mixture should turn bright yellow/orange, indicating Cu(I) generation.
    
  • Reaction: Stir vigorously at room temperature (RT) for 6–12 hours. Monitor consumption of the azide via TLC (Thin Layer Chromatography).

  • Quenching: Dilute with water and cool on ice. The triazole product often precipitates as a solid.

  • Purification: Filter the precipitate. If no precipitate forms, extract with ethyl acetate (3x), wash with brine, dry over Na

    
    SO
    
    
    , and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Module 2: In Vitro Biological Screening (Cytotoxicity)

Strategic Rationale

Before mechanistic deep-dives, compounds must be filtered for potency. The MTT Assay is the industry standard for high-throughput screening of triazole derivatives. It measures the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase in viable cells.

Protocol: MTT Cytotoxicity Assay

Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical). Controls: Positive (Doxorubicin/Combretastatin A-4); Negative (0.1% DMSO).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    .
  • Treatment: Add triazole derivatives at serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    M). Critical: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.
    
  • Incubation: Incubate for 48h.

  • Development: Add 20

    
    L MTT solution (5 mg/mL in PBS). Incubate for 4h.
    
  • Solubilization: Remove media. Add 150

    
    L DMSO to dissolve purple formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader.

Data Presentation: Representative IC Values

The following table illustrates the expected data format for reporting potency. Values are representative of high-potency triazole hybrids.

Compound IDR1 SubstituentR2 SubstituentA549 IC

(

M)
MCF-7 IC

(

M)
Selectivity Index (SI)*
TZ-01 Phenyl3,4,5-trimethoxy2.4 ± 0.33.1 ± 0.5>10
TZ-02 4-F-Phenyl3,4,5-trimethoxy0.8 ± 0.1 1.2 ± 0.2 >25
TZ-03 4-NO2-Phenyl4-methoxy15.6 ± 2.118.4 ± 1.92
Ref Combretastatin A-4N/A0.05 ± 0.010.04 ± 0.01N/A

*SI = IC


Module 3: Mechanistic Validation (Tubulin Polymerization)

Strategic Rationale

Many anticancer 1,2,3-triazoles function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site of tubulin, inhibiting polymerization.[10] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11][12] We validate this using a fluorescence-based polymerization assay.[11][13][14]

Mechanism of Action Diagram

The following diagram details the downstream effects of triazole binding to tubulin.

MOA_TubulinDrug1,2,3-Triazole Derivative(Entry into Cell)TargetBinds Colchicine Siteon β-TubulinDrug->TargetEffect1Inhibition ofTubulin PolymerizationTarget->Effect1Effect2Microtubule Destabilization(Spindle Collapse)Effect1->Effect2CheckpointG2/M Cell Cycle ArrestEffect2->CheckpointOutcomeApoptosis(Cell Death)Checkpoint->Outcome

Figure 2: Signaling cascade initiated by triazole-based tubulin inhibition leading to apoptosis.

Protocol: Fluorescence-Based Tubulin Polymerization Assay

Principle: Free tubulin is non-fluorescent. Upon polymerization in the presence of a fluorescent reporter (e.g., DAPI or a proprietary fluorophore), fluorescence intensity increases.[13][15] Inhibitors suppress this increase.

Reagents:

  • Purified Tubulin protein (>99% pure, porcine brain source).[13][15]

  • GTP (1 mM stock).[10][13][15]

  • Fluorescence Reporter Buffer (80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA, 10 
    
    
    M DAPI).
  • Test Compound (Triazole derivative).[4][16][5][6][7][12]

Procedure:

  • Preparation: Pre-warm the 96-well black plate to 37°C.

  • Master Mix: Mix Tubulin (3 mg/mL final) with Fluorescence Reporter Buffer and GTP (1 mM) on ice.

  • Compound Addition: Add 5

    
    L of test compound (10x concentration) to the wells. Include a Paclitaxel control (stabilizer, enhances fluorescence) and a Colchicine control (inhibitor, suppresses fluorescence).
    
  • Initiation: Add 45

    
    L of the Tubulin Master Mix to each well.
    
  • Kinetics: Immediately place in a fluorescence plate reader at 37°C.

  • Measurement: Read Excitation/Emission (e.g., 360/450 nm for DAPI-based assays) every 60 seconds for 60 minutes.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. A potent triazole inhibitor will show a flat curve similar to Colchicine, whereas the vehicle control will show a sigmoidal growth curve.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Liang, T., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.[8] Frontiers in Pharmacology.

  • Alam, M. M. (2022). 1,2,3-Triazole hybrids as anticancer agents: A review.[6][8] Archiv der Pharmazie.

  • Cytoskeleton Inc. Tubulin Polymerization Assay Protocol (Fluorescence). Cytoskeleton.com.

  • Hou, G., et al. (2019). 1,2,3-Triazole-containing podophyllotoxin derivatives: Synthesis, biological evaluation and structure-activity relationship analysis.[12] European Journal of Medicinal Chemistry.

Application Note: High-Throughput Screening of 1-(3-Fluoro-4-Methylphenyl)-1H-1,2,3-Triazole Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole scaffold represents a privileged structural motif in modern medicinal chemistry. The 1,2,3-triazole ring acts as a bioisostere for amide bonds, providing proteolytic stability while maintaining hydrogen-bonding capabilities.[1] The specific 3-fluoro-4-methylphenyl substitution pattern is critical: the fluorine atom modulates pKa and lipophilicity (enhancing membrane permeability and metabolic stability against CYP450 oxidation), while the methyl group provides a hydrophobic anchor often required for occupancy in hydrophobic pockets of enzymes like IDO1 , EGFR , or tubulin .

This guide details the end-to-end workflow for the high-throughput screening (HTS) of a library derived from this scaffold. While this library can be screened against various targets, this protocol focuses on IDO1 (Indoleamine 2,3-dioxygenase 1) inhibition—a validated immuno-oncology target for which triazoles have shown nanomolar potency—as the primary case study.

Library Design & Synthesis (The Input)

Before screening, the library must be generated with high fidelity. The synthesis relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Synthetic Pathway

The core building block is 4-azido-2-fluoro-1-methylbenzene . This is reacted with a diverse set of terminal alkynes to generate the 1,4-disubstituted 1,2,3-triazole library.

Reaction Conditions:

  • Solvent: DMSO/Water (9:1) – compatible with direct biological screening after dilution.

  • Catalyst: CuSO₄ (1 mol%) + Sodium Ascorbate (5 mol%).

  • Purification: None required for primary screen if conversion >95% (verified by LC-MS).

Visualization: Synthesis & Workflow

The following diagram illustrates the library generation and the logical flow of the screening campaign.

HTS_Workflow Start Precursor: 4-azido-2-fluoro-1-methylbenzene Click CuAAC Reaction (96/384-well plate) Start->Click Library Diverse Alkynes (R-C≡CH) Library->Click QC QC: LC-MS (>90% Purity) Click->QC Primary Primary Screen (Single Point @ 10 µM) QC->Primary Pass Counter Counter Screen (Redox/Chelation check) Primary->Counter Hits (>50% Inh) DoseResp Dose Response (IC50 Determination) Counter->DoseResp True Positives Hit Validated Lead DoseResp->Hit Potent & Selective

Figure 1: Workflow from chemical synthesis to validated hit. The process integrates library generation directly with screening QC.

HTS Assay Development: IDO1 Inhibition

The primary screen utilizes an enzymatic assay detecting the conversion of L-Tryptophan to N-formylkynurenine (NFK), which is hydrolyzed to Kynurenine. Kynurenine reacts with Ehrlich’s reagent to form a yellow fluorophore.

Assay Principle[2]
  • Enzyme: Recombinant Human IDO1.[2]

  • Substrate: L-Tryptophan.

  • Readout: Absorbance (490 nm) or Fluorescence (Ex 480nm / Em 525nm).

  • Mechanism: Inhibitors block the heme-dependent oxidation of Tryptophan.

Critical Reagents & Controls
ComponentConcentration / DescriptionPurpose
IDO1 Enzyme 50 nM (Final)Target protein.
L-Tryptophan 100 µM (Km is ~20 µM)Substrate. Used at >Km to select for competitive/mixed inhibitors.
Catalase 200 U/mLScavenges H₂O₂ to protect IDO1 heme from oxidative damage.
Positive Control Epacadostat (1 µM)Validated IDO1 inhibitor (100% inhibition).
Negative Control DMSO (0.5%)Baseline activity (0% inhibition).
Assay Buffer 50 mM K-Phosphate, pH 6.5Optimal pH for IDO1 stability.

Detailed HTS Protocol

Platform: 384-well microplates (Black, clear bottom). Automation: Liquid Handler (e.g., Tecan Freedom EVO or Hamilton STAR).

Step 1: Compound Transfer
  • Dispense 100 nL of library compounds (10 mM in DMSO) into assay plates using an acoustic dispenser (e.g., Echo 550).

  • Final Screening Concentration: 10 µM (assuming 100 µL final volume).

  • Include 16 wells of High Control (DMSO only) and 16 wells of Low Control (Epacadostat).

Step 2: Enzyme Addition
  • Prepare 2x Enzyme Solution : 100 nM IDO1, 40 mM ascorbate, 20 µM Methylene Blue, 400 U/mL Catalase in Assay Buffer.

  • Dispense 25 µL of 2x Enzyme Solution into all wells.

  • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

Step 3: Reaction Initiation
  • Prepare 2x Substrate Solution : 200 µM L-Tryptophan in Assay Buffer.

  • Dispense 25 µL of 2x Substrate Solution to start the reaction.

  • Seal plates and incubate for 60 minutes at 37°C.

Step 4: Termination & Readout
  • Dispense 10 µL of 30% Trichloroacetic Acid (TCA) to stop the reaction and precipitate protein.

  • Incubate 15 mins at 50°C (hydrolyzes NFK to Kynurenine).

  • Centrifuge plate (if not using homogenous fluorescence assay). Note: For HTS, a homogenous fluorescence readout using Ehrlich's reagent directly is preferred to avoid centrifugation.

  • Add 50 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

  • Incubate 10 mins at RT.

  • Read Absorbance at 490 nm .

Data Analysis & Validation

Quality Control Metrics

Before identifying hits, the assay robustness must be validated using the Z-factor (


).


  • 
    : Mean and SD of Positive Control (Inhibited).
    
  • 
    : Mean and SD of Negative Control (DMSO).
    
  • Acceptance Criteria:

    
     is required for a reliable HTS.
    
Hit Selection
  • Primary Hit Cutoff: Compounds exhibiting >50% inhibition at 10 µM.

  • Normalization: Calculate % Inhibition for each well:

    
    
    
PAINS & False Positive Elimination

Triazoles, particularly those formed via CuAAC, can retain trace copper. Copper is a potent IDO1 inhibitor and a redox cycler.

  • Check: All hits must be re-tested in the presence of a copper chelator (e.g., EDTA) if not already in the buffer.

  • Counter Screen: Test hits in a redox-cycling assay (e.g., Resazurin reduction without enzyme) to ensure the signal isn't due to compound-mediated redox activity.

References

  • Review of 1,2,3-Triazole Scaffolds: Title: Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy.[1] Source: Royal Society of Chemistry (RSC). URL:[Link]

  • IDO1 Inhibition by Triazoles: Title: Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.[2] Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • HTS Assay Protocols: Title: High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.[3] Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Click Chemistry Library Synthesis: Title: Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators.[4] Source: PNAS / NIH. URL:[Link]

Sources

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Building Block for Medicinal Chemistry & Complex Scaffold Assembly [1]

Executive Summary

The 1,2,3-triazole moiety has evolved from a simple "click" chemistry connector into a critical pharmacophore in modern drug discovery. This application note focuses on 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole , a specific scaffold designed to optimize metabolic stability and binding affinity.

The 3-fluoro-4-methylphenyl substitution pattern offers a dual advantage:

  • Metabolic Blockade: The para-methyl group blocks the primary site of CYP450-mediated oxidation, significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The meta-fluorine atom exerts an inductive electron-withdrawing effect, modulating the pKa of the triazole protons and enhancing lipophilicity (

    
    ) for improved membrane permeability without sacrificing solubility.
    

This guide provides validated protocols for the synthesis, purification, and downstream functionalization of this building block, enabling its integration into complex bioactive molecules such as kinase inhibitors, antimicrobial agents, and PET imaging probes.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

PropertySpecification
Systematic Name 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole
Core CAS (Acid Deriv.) 1443758-93-7 (4-carboxylic acid analog)
Molecular Formula

(Core scaffold)
Molecular Weight 177.18 g/mol
LogP (Calc) ~2.4 (Enhanced lipophilicity vs. non-fluorinated analog)
H-Bond Donors/Acceptors 0 / 3
Topological Polar Surface Area 30.7 Ų

Protocol A: Modular Synthesis (The "Click" Foundation)

This protocol describes the construction of the 1,4-disubstituted triazole core using a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We utilize 3-fluoro-4-methylaniline as the starting material to generate the azide in situ, avoiding the isolation of potentially shock-sensitive organic azides.

Workflow Diagram: Core Synthesis

SynthesisWorkflow Aniline 3-Fluoro-4-methylaniline (Starting Material) Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HCl 0°C Azide Aryl Azide (In Situ Generated) Diazonium->Azide NaN3 0°C to RT Triazole 1-(3-F-4-Me-Ph)-Triazole (Product) Azide->Triazole CuSO4, NaAsc t-BuOH/H2O Alkyne Functionalized Alkyne (e.g., Propargyl Alcohol) Alkyne->Triazole Click Reaction

Figure 1: One-pot diazotization and CuAAC click reaction workflow.

Experimental Procedure

Safety Note: Organic azides can be explosive. Perform all reactions behind a blast shield. Do not concentrate azide solutions to dryness.

Step 1: In Situ Azide Generation
  • Dissolution: Dissolve 3-fluoro-4-methylaniline (10 mmol) in 6M HCl (20 mL) and cool to 0°C in an ice-salt bath.

  • Diazotization: Dropwise add a solution of

    
     (12 mmol) in water (5 mL), maintaining the internal temperature below 5°C. Stir for 30 min.
    
  • Azidation: Carefully add a solution of

    
     (15 mmol) in water (10 mL) dropwise. Caution: Nitrogen gas evolution will occur.
    
  • Extraction: Stir for 2 hours at room temperature (RT). Extract with ethyl acetate (

    
     mL). Wash the organic layer with saturated 
    
    
    
    and brine. Do not evaporate to dryness. Use the solution directly or solvent-swap to t-BuOH.
Step 2: CuAAC Cycloaddition
  • Reaction Setup: To the azide solution (approx. 10 mmol in 20 mL t-BuOH), add the terminal alkyne (e.g., methyl propiolate for carboxylate synthesis, 11 mmol).

  • Catalyst Addition: Add 20 mL of water, followed by

    
     (0.5 mmol, 5 mol%) and Sodium Ascorbate (1.0 mmol, 10 mol%).
    
  • Incubation: Stir vigorously at RT for 12–24 hours. The reaction typically precipitates the product or changes color (bright yellow/orange).

  • Workup: Dilute with water (50 mL) and extract with ethyl acetate. Wash with 5%

    
     (to remove copper species) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Validation Criteria:

  • LC-MS: Single peak, Mass

    
    .
    
  • NMR: Characteristic triazole singlet (

    
     ppm) and disappearance of alkyne proton.
    

Protocol B: Divergent Functionalization (The "Grow" Phase)

Once the core building block is synthesized, it can be functionalized. A powerful method is the Palladium-Catalyzed C-H Arylation at the C5 position, allowing the creation of fully substituted 1,4,5-triazoles, which are highly valued in kinase inhibitor design.

Workflow Diagram: C-H Functionalization

CHActivation Triazole 1,4-Disubstituted Triazole (Core Scaffold) Intermediate Pd-Intermediate (CMD Pathway) Triazole->Intermediate C-H Activation Reagents Ar-Br, Pd(OAc)2, PPh3 K2CO3, 100°C Reagents->Intermediate Product 1,4,5-Trisubstituted Triazole (Complex Bioactive) Intermediate->Product Reductive Elimination

Figure 2: Palladium-catalyzed C-H arylation mechanism via Concerted Metalation-Deprotonation (CMD).

Experimental Procedure (C-H Arylation)

Context: This reaction introduces a second aryl group at the 5-position, often increasing potency by engaging additional hydrophobic pockets in protein targets (e.g., IDO1 or p38 MAP kinase).

  • Reagents: Combine the 1-(3-fluoro-4-methylphenyl)-triazole derivative (1.0 equiv), Aryl Bromide (1.5 equiv),

    
     (5 mol%), and 
    
    
    
    (10 mol%) in a pressure vial.
  • Base/Solvent: Add

    
     (2.0 equiv) and anhydrous Toluene or Dioxane (0.2 M concentration).
    
  • Reaction: Purge with Argon, seal, and heat to 100–120°C for 18 hours.

  • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Expert Insight: The 3-fluoro substituent on the N1-phenyl ring withdraws electron density, slightly increasing the acidity of the C5-proton, thereby facilitating the CMD step compared to electron-rich N1-aryl triazoles.

Case Study: Application in Drug Design

Target: IDO1 Inhibitor (Immunooncology)

Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors often feature a heme-binding pharmacophore. The 1,2,3-triazole can serve as a bioisostere for the imidazole or tetrazole rings found in clinical candidates.

  • Design Rationale:

    • N3 Nitrogen: Coordinates to the Heme Iron (

      
      ).
      
    • 3-Fluoro-4-methylphenyl tail: Fits into the hydrophobic "Pocket A" of the enzyme. The fluorine interacts with lipophilic residues (e.g., Phe/Tyr) via multipolar interactions, while the methyl group fills steric volume and prevents metabolic hydroxylation at the para position.

    • C4-Substitution: A carboxylic acid or hydroxylamine moiety at C4 extends into the entrance of the active site to form salt bridges with Arginine residues.

Data Summary: Structure-Activity Relationship (Hypothetical)

AnalogR1 (N-Aryl)R2 (C4-Pos)IDO1 IC50 (nM)t1/2 (Microsomal)
A Phenyl-COOH45015 min
B 4-Methylphenyl-COOH12045 min
C 3-Fluoro-4-methylphenyl -COOH 35 >120 min

Note: Analog C demonstrates the synergistic effect of the fluoro-methyl combination on both potency and stability.

References

  • Synthesis of Fluorinated Triazoles

    • Efficient Eco-Friendly Solvent-Free Click Synthesis and Antimicrobial Evaluation of New Fluorin
    • (Verified via Search 1.1)

  • Medicinal Chemistry Applications

    • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorg Med Chem. 2019;27(16):3511–3531.[2]

    • (Verified via Search 1.4)

  • C-H Activation Protocols

    • Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles.[3][4][5] Molecules. 2015.[6][3]

    • (Verified via Search 1.8)

  • Specific Derivative Characterization

    • Synthesis and Anti-Inflammatory Evaluation of Novel Hybrids of 7-Oxodehydroabietic Acid Bearing a 1,2,3-Triazole Moiety. MDPI.
    • (Verified via Search 1.5)

  • Commercial Availability & CAS Data

    • 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1443758-93-7).
    • (Verified via Search 1.6)

Sources

Application Note: Precision N-Arylation of 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole moiety is a cornerstone pharmacophore in medicinal chemistry, functioning as a bioisostere for amide bonds and a linker in fragment-based drug discovery. However, the post-synthetic N-arylation of the 1,2,3-triazole ring presents a significant regioselectivity challenge.[1][2] The ring exists in a tautomeric equilibrium between the N1-H and N2-H forms, with three potential nucleophilic nitrogen atoms (N1, N2, N3).

Direct arylation typically favors the N2-isomer due to thermodynamic stability and specific metal-coordination dynamics. Conversely, the N1-isomer is kinetically favored during ring formation but difficult to access via direct arylation of the pre-formed ring.

This guide details two validated protocols for N2-selective arylation (Palladium-catalyzed and Metal-free) and provides a strategic directive for accessing N1-aryl derivatives.

Mechanistic Insight & Regioselectivity

The Tautomer Challenge

In solution, 4-substituted-1,2,3-triazoles exist in rapid equilibrium. While the N2-arylated product is often the thermodynamic sink (due to preserved aromaticity and minimized steric clash), kinetic factors in metal-catalyzed cross-couplings can be tuned.

  • Copper Catalysis (Ullmann-type): Generally yields mixtures (N2:N1 ratio ~ 4:1) because the copper intermediate can coordinate to both N1 and N2, often directed by steric bulk at C4.

  • Palladium Catalysis (Buchwald-Hartwig): Utilizing bulky biaryl phosphine ligands (e.g., Me4tBuXPhos ) enforces high N2-selectivity (>95%) . The steric bulk of the ligand destabilizes the N1-bound palladium complex, favoring reductive elimination from the less hindered N2-species.

  • Metal-Free (SNAr/Hypervalent Iodine): Driven purely by thermodynamics, exclusively yielding the N2-isomer.

Visualization: Regioselectivity Pathways

TriazoleArylation Triazole 1,2,3-Triazole (Tautomeric Mix) Cu_Path Cu-Catalysis (Ullmann) Triazole->Cu_Path Standard Ligands Pd_Path Pd-Catalysis (Buchwald-Hartwig) Triazole->Pd_Path Bulky Ligand (Me4tBuXPhos) Mix_Prod Mixture (N2 major / N1 minor) Cu_Path->Mix_Prod N2_Prod N2-Aryl Triazole (>95% Selectivity) Pd_Path->N2_Prod Fast Reductive Elimination at N2 Click_Path De Novo Synthesis (CuAAC) N1_Prod N1-Aryl Triazole (Exclusive) Click_Path->N1_Prod Kinetic Control Azide Aryl Azide Azide->Click_Path Alkyne Alkyne Alkyne->Click_Path

Figure 1: Decision tree for selecting the correct synthetic pathway based on the desired regioisomer.

Protocol A: Highly N2-Selective Palladium-Catalyzed Arylation

Best For: Complex substrates, late-stage functionalization, and when >95% regiopurity is required. Mechanism: Buchwald-Hartwig Cross-Coupling.[3]

Reagents & Equipment
  • Catalyst Source: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3 ]

  • Ligand: Me4tBuXPhos (di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine).[4] Critical for selectivity.

  • Base: Potassium Phosphate Tribasic (K3PO4 ), anhydrous.

  • Solvent: Toluene (anhydrous, degassed).

  • Reaction Vessel: Sealed Schlenk tube or pressure vial.

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • In a reaction vial equipped with a magnetic stir bar, add 1,2,3-triazole (1.2 equiv), Aryl Bromide/Chloride (1.0 equiv), K3PO4 (2.0 equiv).

    • Add Pd2(dba)3 (0.5 – 1.0 mol%) and Me4tBuXPhos (1.0 – 2.0 mol%). Note: A Pd:Ligand ratio of 1:2 is optimal.

  • Solvent Addition:

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous Toluene (concentration ~0.2 M with respect to aryl halide).

  • Reaction:

    • Seal the vessel tightly.

    • Heat to 100–120 °C for 5–12 hours. Monitor via LC-MS.

    • Checkpoint: The reaction mixture should turn from dark purple/red to a dark brown/black suspension.

  • Work-up:

    • Cool to room temperature.[5][6][7][8][9]

    • Filter through a pad of Celite® to remove insoluble salts; wash with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc). N2-isomers are typically less polar (higher Rf) than N1-isomers.

Validation Data:

  • Selectivity: Expect N2:N1 ratios > 50:1.

  • Yield: Typically 80–95%.

Protocol B: Metal-Free N2-Selective Arylation (Green Alternative)

Best For: Avoiding heavy metals, simple substrates, and "Green Chemistry" compliance. Mechanism: Nucleophilic substitution on hypervalent iodine.

Reagents
  • Electrophile: Diaryliodonium salt (e.g., Diphenyliodonium triflate).

  • Base: Sodium Carbonate (Na2CO3 ) or Potassium tert-butoxide (KOtBu ).

  • Solvent: Toluene or DMF.[7][9]

Step-by-Step Procedure
  • Setup:

    • Charge a flask with 1,2,3-triazole (1.0 equiv), Diaryliodonium salt (1.2 equiv), and Na2CO3 (2.0 equiv).

  • Reaction:

    • Add Toluene (0.1 M).

    • Heat to 100 °C under an inert atmosphere for 12–24 hours.

  • Work-up:

    • Dilute with water and extract with Dichloromethane (DCM).

    • Wash organic layer with brine, dry over MgSO4.[4]

  • Purification:

    • Standard flash chromatography.

Expert Note: This method is thermodynamically driven.[10] Since the N2-isomer is lower in energy (approx. 3–5 kcal/mol more stable than N1), the reaction exclusively yields the N2 product without the need for ligand control.

Strategic Directive: Accessing N1-Aryl Triazoles

Problem: Direct arylation of the triazole ring to form N1-isomers is inefficient and lacks selectivity. Solution: Do NOT use direct arylation. Instead, use De Novo Synthesis .

If your target is an N1-aryl-1,2,3-triazole , you must construct the ring using the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

  • Synthesize or purchase the corresponding Aryl Azide .

  • React with a terminal Alkyne .

  • Catalyst: CuSO4 (1 mol%) + Sodium Ascorbate (10 mol%) in tBuOH/H2O.

  • Result: Exclusive formation of the 1,4-disubstituted N1-aryl triazole .

Comparative Data Summary

MethodologyCatalyst SystemMajor IsomerSelectivity (N2:N1)Substrate ScopeKey Reference
Buchwald-Hartwig Pd2(dba)3 / Me4tBuXPhosN2 > 98:2 Broad (Ar-Cl, Ar-Br)[1]
Ullmann Coupling CuI / DMEDAMixed~ 80:20Moderate (Ar-I)[2]
Metal-Free Diaryliodonium / Na2CO3N2 > 99:1 Limited (Iodonium availability)[3]
CuAAC (Click) CuSO4 / AscorbateN1 Exclusive Broad (Azide + Alkyne)[4]

References

  • Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Copper-Catalyzed "Click" Reaction/Direct Arylation Sequence. Source: Organic Chemistry Portal URL:[Link]

  • Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts. Source: Organic Letters (ACS Publications) URL:[11][Link]

  • Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Source: Organic Chemistry Portal URL:[Link]

Sources

large-scale synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale, Metal-Free Synthesis of 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole via the Clark-Modified Sakai Reaction

Executive Summary

The 1-aryl-1H-1,2,3-triazole motif is a privileged scaffold in modern drug discovery, frequently utilized as a metabolically stable bioisostere for amide bonds and aromatic rings. Historically, the synthesis of these compounds at scale has relied on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, translating CuAAC to multi-kilogram API (Active Pharmaceutical Ingredient) manufacturing introduces severe safety and purity bottlenecks, namely the handling of highly energetic, explosive aryl azides and the mandatory purging of residual heavy metal (copper) catalysts.

This protocol details a highly scalable, azide-free, and metal-free methodology for the synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole. By leveraging the Clark modification of the Sakai reaction 1, this telescoped process utilizes readily available 3-fluoro-4-methylaniline and an in situ generated α,α-dimethoxy tosylhydrazone to construct the triazole ring with absolute regioselectivity and exceptional safety profiles.

Strategic Rationale & Mechanistic Causality (E-E-A-T)

As process scientists, our primary objective is to design inherently safe and self-validating synthetic routes. The selection of the Clark-modified Sakai reaction is driven by the following mechanistic and operational causalities:

  • Elimination of Energetic Intermediates: The classical route requires the synthesis of 3-fluoro-4-methylphenyl azide. Aryl azides with low carbon-to-nitrogen ratios pose severe detonation risks under thermal or mechanical stress. By utilizing the aniline directly as the N1 source, we bypass azide formation entirely 2.

  • Telescoped Process Efficiency: The reaction utilizes 2,2-dimethoxyacetaldehyde and p-toluenesulfonylhydrazide to form a C2N2 synthon (α,α-dimethoxy tosylhydrazone) in situ. The addition of acetic acid serves a dual purpose: it catalyzes the nucleophilic attack of the aniline onto the hydrazone and drives the subsequent cascade cyclization and aromatization via the elimination of p-toluenesulfinic acid and methanol.

Process Visualization

Workflow A Phase 1: Hydrazone Formation (MeO)2CHCHO + TsNHNH2 MeOH, 20 °C, 2 h B Phase 2: Cyclization Add 3-Fluoro-4-methylaniline & AcOH 75 °C, 16 h A->B C Phase 3: Quench & Extraction Neutralize with NaHCO3 Extract with EtOAc B->C D Phase 4: Purification Crystallization from Heptane/EtOAc C->D

Fig 1. Telescoped workflow for the Clark-modified Sakai synthesis of 1-aryl-1H-1,2,3-triazoles.

Mechanism N1 2,2-Dimethoxyacetaldehyde + TsNHNH2 N2 α,α-Dimethoxy Tosylhydrazone (C2N2 Synthon) N1->N2 Condensation N3 Aminal Formation (+ 3-Fluoro-4-methylaniline) N2->N3 AcOH Catalysis N4 Intramolecular Cyclization (N-N Bond Formation) N3->N4 Heat (75 °C) N5 Aromatization (- TsH, - 2x MeOH) N4->N5 Elimination N6 1-(3-Fluoro-4-methylphenyl)- 1H-1,2,3-triazole N5->N6

Fig 2. Mechanistic pathway of the metal-free, azide-free triazole annulation process.

Quantitative Data & Reagent Stoichiometry

The following table outlines the stoichiometry required to produce approximately 100 g of the target API intermediate (assuming a conservative 70% isolated yield).

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRoleSafety & Operational Notes
3-Fluoro-4-methylaniline 125.141.00100.9 gStarting MaterialSkin irritant; handle in fume hood.
p-Toluenesulfonylhydrazide 186.231.10165.2 gN2 SourceStable solid; non-explosive alternative to azides.
2,2-Dimethoxyacetaldehyde 104.101.10153.8 gC2 BackboneUsed as a 60% w/w solution in water.
Methanol (MeOH) 32.045.0 Vol500 mLSolventFlammable liquid.
Glacial Acetic Acid (AcOH) 60.052.5 Vol250 mLCatalyst / SolventCorrosive; drives the elimination step.

Self-Validating Experimental Protocol

Phase 1: In Situ Hydrazone Formation

  • Preparation: Purge a 2 L jacketed glass reactor with nitrogen. Charge the reactor with methanol (500 mL) and p-toluenesulfonylhydrazide (165.2 g, 0.887 mol).

  • Agitation: Stir the suspension at 20 °C (300 rpm) until a uniform slurry is achieved.

  • Addition: Add the 2,2-dimethoxyacetaldehyde solution (60% w/w in H2O, 153.8 g, 0.887 mol) dropwise via an addition funnel over 15 minutes. Maintain the internal temperature below 25 °C to control the mild condensation exotherm.

  • Maturation: Stir the reaction mixture at 20 °C for 2 hours. The slurry will gradually transition into a clear, pale-yellow solution as the hydrazone forms.

Self-Validation Checkpoint (IPC 1): Sample 50 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed to Phase 2 only when the mass corresponding to p-toluenesulfonylhydrazide is completely consumed. This guarantees quantitative formation of the α,α-dimethoxy tosylhydrazone intermediate and prevents unreacted hydrazide from competing in the next step.

Phase 2: Annulation and Triazole Formation 5. Aniline Addition: To the validated solution from Phase 1, add 3-fluoro-4-methylaniline (100.9 g, 0.806 mol) in a single portion. 6. Catalyst Addition: Slowly charge glacial acetic acid (250 mL) to the reactor. 7. Cyclization: Ramp the reactor jacket temperature to 75 °C. Maintain rigorous reflux for 16 hours. During this phase, the aminal intermediate undergoes intramolecular cyclization followed by the elimination of p-toluenesulfinic acid and methanol to yield the aromatic triazole.

Self-Validation Checkpoint (IPC 2): Monitor the reaction progress via HPLC (UV at 254 nm). The annulation is deemed complete when the 3-fluoro-4-methylaniline peak area is < 1.5%. If the reaction stalls, continue heating in 2-hour increments.

Phase 3: Workup and Extraction 8. Concentration: Cool the reactor to 20 °C. Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (50 mbar, 40 °C) to remove the bulk of the methanol. 9. Phase Separation: Dilute the crude viscous residue with ethyl acetate (1 L) and transfer to a 3 L separatory funnel. 10. Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 500 mL). Causality: Complete neutralization of the acetic acid and extraction of the water-soluble p-toluenesulfinic acid byproduct is critical. Residual acid will catalyze the degradation of the triazole during the drying phase. Ensure the final aqueous wash has a pH of ~7.5. 11. Drying: Wash the organic phase with brine (500 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product as a dark solid.

Phase 4: Scalable Purification (Crystallization) 12. Dissolution: Dissolve the crude solid in a minimum volume of hot ethyl acetate (~200 mL) at 60 °C in a clean 1 L flask. 13. Anti-Solvent Addition: Slowly add heptane (~600 mL) dropwise while cooling the flask to 5 °C at a controlled rate of 10 °C/hour. This slow cooling ramp induces the nucleation of high-purity crystals while leaving colored impurities in the mother liquor. 14. Isolation: Filter the crystalline solid via a sintered glass funnel, wash with ice-cold heptane (2 × 100 mL), and dry in a vacuum oven at 45 °C for 12 hours.

Self-Validation Checkpoint (IPC 3): Perform ¹H NMR (CDCl₃) and quantitative HPLC. The product must exhibit a characteristic, highly deshielded triazole proton singlet at ~8.0 ppm. The absence of a doublet near 7.5 ppm (characteristic of the 2-aryl isomer) validates the absolute regioselectivity of the Clark-Sakai methodology. Target purity is >99.0% AUC.

References

  • Atkinson, B. N., Willis, N. J., Smith, J., Gill, R., Ali, J., et al. "Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a modified Sakai reaction as the key step." RSC Advances, 12.41 (2022): 26497-26503. URL:[Link]

  • Bozorov, K., Zhao, J., & Aisa, H. A. "An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities." Pharmaceuticals, 16.2 (2023): 179. URL:[Link]

  • Sakai, K., Hida, N., & Kondo, K. "A Novel Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from α,α-Dichloro-N-tosylhydrazones and Primary Amines." Bulletin of the Chemical Society of Japan, 59.1 (1986): 179-183. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Here, we will delve into the common challenges encountered during this synthesis and provide practical, field-proven solutions to enhance your reaction yield and purity.

The primary synthetic route for this class of compounds is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction offers high yields, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole.

Problem 1: Low or No Product Yield

A diminished or complete lack of product is a frequent challenge. The root cause often lies in the stability of reactants, suboptimal reaction conditions, or catalyst deactivation.[4]

Step-by-Step Troubleshooting:
  • Verify Reactant Integrity:

    • Azide Stability: Aryl azides, such as 3-fluoro-4-methylphenyl azide, are generally more stable than their alkyl counterparts. However, they can be sensitive to heat and light. It is recommended to store the azide in a cool, dark place. If you are synthesizing the azide in-house (typically from 3-fluoro-4-methylaniline), ensure the diazotization and azidation steps are performed at low temperatures (0-5 °C) to prevent decomposition.

    • Alkyne Purity: Ensure your alkyne is pure and free from contaminants that could poison the catalyst. If using a terminal alkyne like propargyl alcohol or a derivative, check for any polymerization.

  • Optimize Reaction Conditions:

    • Solvent Selection: The choice of solvent is critical. Aprotic polar solvents such as DMSO, DMF, and NMP are often effective.[5] For many CuAAC reactions, a mixture of t-BuOH and water or THF and water can also provide excellent results.[6]

    • Temperature Control: While many "click" reactions proceed efficiently at room temperature, gentle heating (e.g., 40-60 °C) can sometimes accelerate a sluggish reaction.[4] However, be cautious, as higher temperatures can promote the decomposition of the azide.

    • Concentration Adjustments: Low reactant concentrations can lead to slow reaction rates. Consider increasing the concentration of the limiting reagent.[4]

  • Address Catalyst Issues:

    • Copper(I) Source: The active catalyst is Cu(I).[3] If you are starting with a Cu(II) salt, such as CuSO₄·5H₂O, a reducing agent is essential to generate Cu(I) in situ. Sodium ascorbate is the most commonly used reducing agent.[3][7]

    • Catalyst Loading: The catalyst loading should be optimized. Typically, 1-5 mol% of the copper salt is sufficient. Higher loadings are not always better and can sometimes lead to side reactions.

    • Ligand Assistance: The use of a copper-coordinating ligand can significantly accelerate the reaction and stabilize the Cu(I) oxidation state.[8][9] Tris(benzyltriazolylmethyl)amine (TBTA) is a popular choice, especially in aqueous systems, as it prevents copper-mediated damage to biomolecules.[10]

Problem 2: Formation of a Red/Purple Precipitate

The appearance of a colored precipitate often indicates the formation of an insoluble copper-acetylide complex, which can sequester the catalyst and halt the reaction.[6]

Troubleshooting Steps:
  • Solvent System Modification: Some solvent systems are more prone to this issue. Acetonitrile/water mixtures have been reported to mitigate the formation of such precipitates by coordinating with and stabilizing the copper(I) ions.[6]

  • Use of Ligands: Ligands not only accelerate the reaction but can also prevent the formation of these unreactive copper-acetylide aggregates.[3]

  • Order of Addition: Adding the alkyne slowly to the reaction mixture containing the azide and the catalyst can sometimes minimize the formation of the precipitate.

Problem 3: Presence of Side Products

The most common side product in CuAAC reactions is the homocoupling of the terminal alkyne, leading to the formation of a diyne.[3]

Mitigation Strategies:
  • Exclusion of Oxygen: This oxidative homocoupling is promoted by the presence of oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce this side reaction.

  • Use of a Reducing Agent: The addition of a slight excess of sodium ascorbate helps to maintain a reducing environment, keeping the copper in its +1 oxidation state and minimizing oxidative side reactions.[2]

  • Ligand Selection: Certain ligands can suppress the formation of homocoupling byproducts.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for my reaction?

A1: Both Cu(I) and Cu(II) salts can be used.

  • Cu(I) salts (e.g., CuI, CuBr, Cu(MeCN)₄PF₆) are directly active but are less stable and can be sensitive to air.

  • Cu(II) salts (e.g., CuSO₄·5H₂O) are more stable, cheaper, and more commonly used. They require the addition of a reducing agent, like sodium ascorbate, to generate the active Cu(I) species in situ.[3]

Q2: How do I choose the right ligand for my synthesis?

A2: The choice of ligand depends on your specific reaction conditions and substrates.

  • For reactions in aqueous or biological media, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA are excellent choices to protect the catalyst and any sensitive functional groups.[7]

  • In organic solvents, a variety of ligands can be effective. Imidazole-based ligands with alkyl chains have been shown to be efficient.[11][12] Bipyridine and phenanthroline-based ligands have also been identified as potent catalysts.[13]

Q3: My reaction is complete, but I'm having trouble removing the copper catalyst from my product. What are the best purification methods?

A3: Removing residual copper is a critical step for many applications, especially in drug development.

  • Aqueous Washes: Washing the organic extract of your product with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can effectively remove copper ions.[14]

  • Silica Gel Chromatography: Standard column chromatography is often sufficient to separate the triazole product from the copper catalyst and other impurities.

  • Activated Carbon: Filtering a solution of your product through a pad of activated carbon can also help in removing residual copper.

Q4: Can I use microwave irradiation or ultrasound to speed up my reaction?

A4: Yes, both microwave-assisted and ultrasound-assisted syntheses have been successfully employed for 1,2,3-triazole formation. These techniques can dramatically reduce reaction times and often improve yields.[15][16]

Q5: What are some common methods for synthesizing the starting material, 3-fluoro-4-methylphenyl azide?

A5: While not the focus of this troubleshooting guide, the synthesis of the azide precursor is a crucial first step. The most common method involves a two-step process from the corresponding aniline (3-fluoro-4-methylaniline):

  • Diazotization: The aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

  • Azidation: The diazonium salt is then reacted with sodium azide to yield the desired aryl azide.

Experimental Protocols

General Protocol for the Synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

This is a general procedure and may require optimization for your specific alkyne.

  • To a solution of 3-fluoro-4-methylphenyl azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water), add sodium ascorbate (0.1-0.3 equiv) followed by copper(II) sulfate pentahydrate (0.01-0.05 equiv).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table
ParameterRecommended RangeRationale
Temperature Room Temperature to 60 °CBalances reaction rate with azide stability.[4]
Solvent t-BuOH/H₂O, DMSO, DMFProvides good solubility for reactants and catalyst.[5]
Catalyst CuSO₄/Na-AscorbateStable and efficient system for generating Cu(I).[3]
Catalyst Loading 1-5 mol%Sufficient for catalysis without promoting side reactions.
Ligand 1-10 mol%Accelerates the reaction and stabilizes the catalyst.[8]

Visualizations

Reaction Workflow

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide 3-fluoro-4-methylphenyl azide Reaction_Vessel Reaction in Solvent Azide->Reaction_Vessel Alkyne Terminal Alkyne Alkyne->Reaction_Vessel Cu_Source Cu(II)SO4 Cu_Source->Reaction_Vessel Reducing_Agent Sodium Ascorbate Reducing_Agent->Reaction_Vessel Ligand e.g., TBTA (optional) Ligand->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product 1-(3-fluoro-4-methylphenyl) -1H-1,2,3-triazole Purification->Product

Caption: General workflow for the CuAAC synthesis.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield Issue Check_Reactants Verify Reactant Purity & Stability Start->Check_Reactants Check_Conditions Optimize Reaction Conditions (Solvent, Temp) Check_Reactants->Check_Conditions [Reactants OK] Resynthesize_Reactants Resynthesize/Purify Reactants Check_Reactants->Resynthesize_Reactants [Purity Issue] Check_Catalyst Evaluate Catalyst System (Source, Ligand) Check_Conditions->Check_Catalyst [Conditions OK] Modify_Conditions Screen Solvents & Adjust Temperature Check_Conditions->Modify_Conditions [Suboptimal] Modify_Catalyst Add Ligand or Change Cu Source/Loading Check_Catalyst->Modify_Catalyst [Ineffective] Success Improved Yield Check_Catalyst->Success [Catalyst Issue Resolved] Resynthesize_Reactants->Start Modify_Conditions->Start Modify_Catalyst->Start

Caption: Decision tree for troubleshooting low yield.

References

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Angewandte Chemie International Edition, 47(43), 8018-8021. [Link]

  • Fukuzawa, S., Shimizu, E., & Kawamura, Y. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 12(20), 4486-4489. [Link]

  • Reddy, M. S., & Kumar, A. (2014). Reaction optimization for the NH-1,2,3-triazole synthesis. Tetrahedron Letters, 55(30), 4133-4136. [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, (42), 6327-6329. [Link]

  • Fukuzawa, S., Shimizu, E., & Kawamura, Y. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Scilit. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 19(9), 14658-14690. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]

  • Wang, X., Geng, X., & Li, X. (2010). Iron-Catalyzed C−O Bond Activation for the Synthesis of Propargyl-1,2,3-triazoles and 1,1-Bis-triazoles. Organic Letters, 12(16), 3556-3559. [Link]

  • Mammadov, V. A., Kurbanova, M. M., & Aliyeva, A. A. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry, 12(1), 13-17. [Link]

  • Joy, F., Chacko, A. J., & Varma, R. L. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2684. [Link]

  • Zhou, Z., & Fahrni, C. J. (2004). Discovery and Characterization of Catalysts for Azide−Alkyne Cycloaddition by Fluorescence Quenching. Journal of the American Chemical Society, 126(29), 8862-8863. [Link]

  • Li, Y., Zhang, J., & Wang, J. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988280. [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Organic & Biomolecular Chemistry, 4(8), 1359-1375. [Link]

  • Bogdan, A. R., & Kappe, C. O. (2012). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 2(20), 7762-7768. [Link]

  • Ghosh, A., & Ali, M. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48011-48022. [Link]

  • Wilson, J. H. (1981). U.S. Patent No. 4,269,987. U.S.
  • Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). [Link]

  • Al-Sheikh Ali, A., El-Emam, A. A., & Al-Deeb, O. A. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4987. [Link]

  • Wang, Y., Li, C., & Wu, J. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(17), 8523-8532. [Link]

  • Bogdan, A. R., & Kappe, C. O. (2012). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 2(20), 7762-7768. [Link]

  • ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Wang, J. (2011). CN Patent No. 101104607B.

Sources

Technical Support Center: Purification of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and related triazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows.

The synthesis of 1,2,3-triazoles, such as 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole, is most commonly achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] While this reaction is highly efficient, the purification of the resulting triazole product often presents several challenges, primarily centered around the removal of the copper catalyst and other reaction byproducts.[4][5]

This guide is structured into a troubleshooting section with specific question-and-answer scenarios and a frequently asked questions (FAQs) section for more general inquiries.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole.

Issue 1: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?

Answer:

Multiple spots on a Thin Layer Chromatography (TLC) plate of your crude 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole product likely indicate the presence of unreacted starting materials, the copper catalyst, and potentially side products. The most common impurities in a CuAAC reaction include:

  • Unreacted Starting Materials: Residual 3-fluoro-4-methylphenyl azide and the alkyne coupling partner.

  • Copper Catalyst: Both Cu(I) and its oxidized form, Cu(II), can be present.[4][5] Copper salts can sometimes appear as baseline material or streaks on the TLC plate.

  • Homocoupling Products: Oxidative homocoupling of the terminal alkyne can occur, leading to the formation of a diacetylene byproduct.[6]

  • Regioisomers: While the CuAAC reaction is highly regioselective for the 1,4-disubstituted product, trace amounts of the 1,5-regioisomer can sometimes be formed.[2]

A systematic approach to identifying these impurities would involve running co-spot TLCs with your starting materials.

Issue 2: There is a persistent blue or green color in my organic layer after aqueous work-up. How do I remove it?

Answer:

A persistent blue or green color in the organic layer is a clear indication of residual copper(II) salts.[4] Standard water washes are often insufficient for their complete removal. Here are several effective strategies:

Method 1: Aqueous Washes with a Chelating Agent

This is the most common and often the most effective method.[5] Chelating agents form water-soluble complexes with copper ions, facilitating their extraction into the aqueous phase.

  • Recommended Chelating Agents:

    • EDTA (0.5 M, pH 8): Ethylenediaminetetraacetic acid is a strong chelator for copper.[4][7]

    • Aqueous Ammonia: Forms a deep blue tetraamminecopper(II) complex that is highly water-soluble.[5]

    • Saturated Ammonium Chloride: Can also form a blue copper complex that partitions into the aqueous layer.[4]

Step-by-Step Protocol for EDTA Wash:

  • Dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 0.5 M EDTA solution (pH adjusted to 8).

  • Shake the funnel vigorously for 1-2 minutes. The aqueous layer will likely turn blue or green as the copper-EDTA complex forms.[5]

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the EDTA wash until the aqueous layer is colorless.

  • Wash the organic layer with water to remove residual EDTA, followed by a brine wash to aid in drying.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

dot

cluster_0 Liquid-Liquid Extraction with EDTA Crude Product in Organic Solvent Crude Product in Organic Solvent Add 0.5 M EDTA (pH 8) Add 0.5 M EDTA (pH 8) Crude Product in Organic Solvent->Add 0.5 M EDTA (pH 8) Step 1-2 Shake & Separate Shake & Separate Add 0.5 M EDTA (pH 8)->Shake & Separate Step 3-5 Repeat until Aqueous Layer is Colorless Repeat until Aqueous Layer is Colorless Shake & Separate->Repeat until Aqueous Layer is Colorless Step 6 Water & Brine Wash Water & Brine Wash Repeat until Aqueous Layer is Colorless->Water & Brine Wash Step 7 Dry & Concentrate Dry & Concentrate Water & Brine Wash->Dry & Concentrate Step 8 Purified Product Purified Product Dry & Concentrate->Purified Product

Caption: Workflow for Copper Removal using EDTA Extraction.

Issue 3: My product yield is low after column chromatography. What could be the cause?

Answer:

Low recovery of your triazole product after column chromatography can be due to several factors. Triazoles, being polar compounds, can interact strongly with silica gel, leading to poor elution or streaking.[8][9]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Strong Adsorption to Silica Gel Triazoles can be quite polar.[9] Consider adding a small percentage of a more polar solvent like methanol or a few drops of triethylamine to your eluent system to improve recovery. Alternatively, using a less acidic stationary phase like alumina might be beneficial.
Co-elution with Copper If copper was not effectively removed prior to chromatography, it can co-elute with your product, leading to impure fractions and the appearance of a low yield of the desired compound.[5] It is highly recommended to perform a chelating wash before loading your material onto the column.
Inappropriate Solvent System An improperly chosen eluent may not be strong enough to elute your product from the column. Systematically increase the polarity of your mobile phase. A good starting point for many triazole derivatives is a gradient of ethyl acetate in hexanes.[10]
Product Degradation on Silica Although less common for stable triazoles, some compounds can degrade on acidic silica gel. If you suspect this, neutralizing the silica gel with triethylamine before packing the column or using neutral alumina can be a solution.
Issue 4: I've tried recrystallization, but my product "oils out" instead of forming crystals.

Answer:

"Oiling out" during recrystallization is a common problem that occurs when the solute is highly soluble in the solvent even at lower temperatures, or when the cooling process is too rapid.[8] For 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole, which is expected to be a solid at room temperature, here are some troubleshooting steps:

  • Solvent System Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] Experiment with different solvent systems. A two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is often effective. For triazoles, common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/diethyl ether.[11]

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of a crystal lattice rather than amorphous precipitation.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, saturated solution to induce crystallization.

dot

cluster_0 Recrystallization Troubleshooting Product 'Oils Out' Product 'Oils Out' Re-dissolve in Minimum Hot Solvent Re-dissolve in Minimum Hot Solvent Product 'Oils Out'->Re-dissolve in Minimum Hot Solvent Slow Cooling to RT Slow Cooling to RT Re-dissolve in Minimum Hot Solvent->Slow Cooling to RT Allow gradual temperature drop Scratch Inner Flask Surface Scratch Inner Flask Surface Slow Cooling to RT->Scratch Inner Flask Surface Induce nucleation Add Seed Crystal (if available) Add Seed Crystal (if available) Scratch Inner Flask Surface->Add Seed Crystal (if available) Cool in Ice Bath Cool in Ice Bath Add Seed Crystal (if available)->Cool in Ice Bath Isolate Crystals by Filtration Isolate Crystals by Filtration Cool in Ice Bath->Isolate Crystals by Filtration

Caption: Troubleshooting 'Oiling Out' in Recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the purification of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole synthesized via CuAAC?

A1: The most critical step is the efficient removal of the copper catalyst.[4][5] Residual copper can interfere with subsequent biological assays, as it can be toxic to cells, and can also complicate spectroscopic analysis, particularly NMR.[4][5]

Q2: Can I use a scavenger resin to remove copper?

A2: Yes, scavenger resins with functional groups that have a high affinity for copper are a very effective method for copper removal.[5] The resin is stirred with the reaction mixture and then simply filtered off. This can be a good alternative to aqueous extractions, especially for products that have some water solubility.

Q3: What analytical techniques are recommended to assess the purity of the final product?

A3: A combination of techniques should be used to confirm the purity and identity of your 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of your compound and help identify any organic impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity of your compound.[8]

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and determine appropriate solvent systems for column chromatography.[9]

Q4: Are there any specific safety precautions I should take when working with azides?

A4: Yes, organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides and always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. It is best to use the azide in solution and avoid isolating it in a pure, concentrated form if possible.

Q5: My triazole product appears to be highly polar. Are there specialized chromatography techniques I can use?

References

  • Technical Support Center: Protocol for Removal of Copper Catalyst After Click Reaction - Benchchem. (2025). BenchChem.
  • Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions - Benchchem. (2025). BenchChem.
  • Technical Support Center: Purification of 1,2,4-Triazole Salts - Benchchem. (2025). BenchChem.
  • How can I remove copper from a click reaction mixture using EDTA? - ECHEMI. (n.d.). ECHEMI.
  • Technical Support Center: Purification of Polar Triazole Compounds - Benchchem. (2025). BenchChem.
  • Dabholkar, V. V., et al. (2012). Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Der Pharma Chemica, 4(1), 320-328.
  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Journal of Chemistry and Technologies.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (2022). Frontiers in Chemistry.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496.
  • Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Wikipedia.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC. (2025). Molecules.

Sources

side reactions in the synthesis of substituted 1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Substituted 1,2,3-Triazoles

Current Status: OPERATIONAL Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Impurities in Azide-Alkyne Cycloadditions

Welcome to the Triazole Synthesis Support Hub

You are likely here because your "Click" reaction didn't click. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often cited as the gold standard of reliability, it is not immune to failure. Side reactions in this chemistry are often subtle, leading to colored impurities, regioisomer mixtures, or complete reaction stalling.

This guide moves beyond basic "add more catalyst" advice. We analyze the mechanistic root causes of failure—specifically focusing on oxidative couplings, metal chelation, and pathway divergence—and provide self-validating protocols to fix them.

Module 1: The "Blue Product" & Copper Contamination

Ticket #101: "My isolated triazole is green/blue and NMR shows broad peaks. Column chromatography didn't clean it."

Diagnosis: Copper Chelation (Cu-Triazolide Trapping) The 1,2,3-triazole ring is an excellent ligand for copper. If the reaction stops at the cuprated-triazole intermediate, or if Cu(II) coordinates to the final product, you will isolate a paramagnetic impurity that ruins NMR and is often cytotoxic.

The Mechanism: The catalytic cycle relies on protonolysis of the Cu-C bond (step D in the cycle) to release the product. If proton sources are scarce or if the product chelates Cu(II) formed by oxidation, the metal gets "stuck."

Resolution Protocol: The EDTA Rescue Do not rely on silica columns alone; copper sticks to silica and elutes slowly, streaking into your product.

  • Dissolve: Take your crude organic phase (e.g., EtOAc or DCM).

  • The Chelating Wash: Wash 3x with 0.1 M EDTA (disodium salt) adjusted to pH 7-8.

    • Why? EDTA has a higher affinity (

      
      ) for Cu(II) than the triazole ring.
      
    • Visual Check: The aqueous layer will turn blue. Repeat until the aqueous layer remains colorless.

  • Polishing: Wash 1x with brine, dry over

    
    , and concentrate.
    
  • Alternative (Solid Phase): If the product is water-soluble, stir the aqueous solution with CupriSorb™ or a similar iminodiacetic acid resin for 2 hours, then filter.

Module 2: The "Double Weight" Impurity (Glaser Coupling)

Ticket #102: "I see a byproduct with exactly twice the molecular weight of my alkyne minus 2 protons. My yield is <50%."

Diagnosis: Glaser Homocoupling You have synthesized a 1,3-diyne (


) instead of a triazole.

The Mechanism: In the presence of Oxygen, the Copper(I)-acetylide intermediate (essential for the click reaction) is diverted. It oxidizes to Cu(II), forming a radical species that dimerizes.

Visualizing the Divergence:

GlaserVsClick cluster_0 Common Intermediate CuAcetylide Cu(I)-Acetylide [R-C≡C-Cu] Triazole 1,2,3-Triazole (Desired Product) CuAcetylide->Triazole + Azide (CuAAC Path) Diyne 1,3-Diyne (Glaser Byproduct) CuAcetylide->Diyne + O2 (Oxidative Coupling) Azide Azide (R'-N3) Oxygen Oxygen (O2) Oxygen->Diyne

Figure 1: The competition between the desired CuAAC pathway and the parasitic Glaser coupling. Oxygen is the switch that activates the side reaction.

Resolution Protocol: The "Reductive Shield"

  • Degas: Sparge solvents with Argon/Nitrogen for 15 minutes before adding Cu.

  • Excess Reductant: Increase Sodium Ascorbate loading to 5 equivalents relative to Copper. This keeps Cu in the +1 state and scavenges oxygen.

  • Stepwise Addition: Add the alkyne last. Allow the Azide, Cu, and Ascorbate to equilibrate first. This minimizes the concentration of "free" Cu-acetylide available for dimerization.

Module 3: Regioisomer Contamination (1,4 vs. 1,5)

Ticket #103: "I used a thermal method to avoid copper, but now I have a mixture of isomers that are impossible to separate."

Diagnosis: Thermal Huisgen Cycloaddition (Lack of Catalytic Control) Without a metal catalyst to template the reaction, the azide and alkyne interact via purely thermal HOMO-LUMO overlap, which provides poor regioselectivity (typically 1:1 to 1.5:1 mixtures of 1,4- and 1,5-isomers).

Comparison of Methods:

FeatureCuAAC (Copper)RuAAC (Ruthenium)Thermal Huisgen
Selectivity 1,4-Regioisomer (>98%)1,5-Regioisomer (>95%)Mixture (approx 1:1)
Mechanism Stepwise OrganometallicRuthenacycle IntermediateConcerted Pericyclic
Substrates Terminal Alkynes OnlyTerminal & Internal AlkynesAll Alkynes
Side Risks Glaser CouplingAir Sensitivity (Cp*Ru)High Temp Decomposition

Resolution Protocol:

  • To fix the current batch: You likely need High-Performance Liquid Chromatography (HPLC) or careful recrystallization. Silica gel separation is often difficult as the isomers have similar polarity.

  • For the next batch:

    • For 1,4-isomer: Use CuI (catalytic) + DIPEA in MeCN, or CuSO4 + Ascorbate in tBuOH/H2O.

    • For 1,5-isomer: Use [Cp*RuCl(PPh3)2] catalyst in Dioxane or Toluene at 60-80°C. Note: RuAAC is sensitive to sterics; bulky azides may slow the reaction significantly.

Module 4: Advanced Interference (Sulfonyl Azides & Propiolic Acids)

Ticket #104: "I reacted a sulfonyl azide with an alkyne, but I got an amide/amidine, not a triazole."

Diagnosis: Ketenimine Divergence Electron-deficient azides (like sulfonyl azides,


) form an unstable triazole intermediate.[1][2] The Cu-N bond is weak, and the ring spontaneously opens to release 

, forming a reactive Ketenimine .

The Pathway:



Resolution:

  • Change Ligand: Use CuTC (Copper(I) Thiophene-2-carboxylate) .[1][3] This specific catalyst stabilizes the triazole intermediate and prevents ring opening [1].

  • Temperature: Perform the reaction at 0°C or lower to kinetically trap the triazole.

Ticket #105: "My propiolic acid substrate lost its carboxylic acid group."

Diagnosis: Decarboxylation Propiolic acid (


) derivatives can undergo copper-catalyzed decarboxylation, especially if heated or in flow reactors, effectively turning your substrate into a simple terminal alkyne before the click happens.

Resolution:

  • Esterify First: Protect the acid as an ester (methyl/ethyl propiolate) before the click reaction. Hydrolyze back to the acid after the triazole is formed.

References

  • Yoo, E. J., et al. (2006). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Journal of the American Chemical Society. Link

  • Siemsen, P., et al. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Link

  • Tiwari, V. K., et al. (2016).[4] Copper-Catalyzed Click Chemistry for 1,2,3-Triazoles. Chemical Reviews. Link

  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. Link

Sources

optimizing reaction conditions for copper-catalyzed azide-alkyne cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the CuAAC Technical Support Center .

This guide is structured as a dynamic troubleshooting interface designed for researchers optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike static protocols, this content adapts to the specific failure modes and optimization needs common in high-stakes drug discovery and bioconjugation workflows.

Part 1: The "Gold Standard" Optimized Protocol

Before troubleshooting, ensure your baseline conditions align with modern kinetic standards. The "Classic" conditions (CuSO₄/Ascorbate without ligands) are obsolete for complex applications due to slow kinetics and biomolecule degradation.

Recommended System: The Chelation-Assisted Protocol This system uses accelerating ligands (THPTA or BTTAA) to protect the Cu(I) oxidation state and prevent reactive oxygen species (ROS) generation.[1]

ComponentConcentration (Final)Role & Rationale
CuSO₄ (Pre-mixed) 50–100 µMSource of Copper.[2] Premixing with ligand prevents Cu-induced precipitation.[3]
Ligand (BTTAA or THPTA) 250–500 µMCritical: Use 5:1 Ligand:Cu ratio.[4] Stabilizes Cu(I) and prevents disproportionation.
Sodium Ascorbate 2.5–5 mMReducing agent. Must be freshly prepared . Excess (50–100 eq) combats oxygen.
Aminoguanidine 5 mMBioconjugation Only: Scavenges dehydroascorbate byproducts to prevent protein crosslinking.
Buffer PBS, HEPES, or KPipH 7–8. Avoid TRIS (competes for Copper binding).

Part 2: Ligand Selection Guide

Choosing the wrong ligand is the #1 cause of suboptimal yields in complex media.

FeatureTBTA THPTA BTTAA
Solubility Poor (Requires DMSO/tBuOH)Excellent (Water soluble)Excellent (Water soluble)
Reaction Rate ModerateFastUltra-Fast (Best for low concentrations)
Biocompatibility Low (Cytotoxic)HighSuperior (Lowest Cu toxicity)
Use Case Organic synthesis, robust polymersProtein labeling, DNALive cells, dilute conditions (<2 µM)

Expert Insight: For live-cell labeling or extremely dilute samples, BTTAA is currently the most efficient ligand, outperforming THPTA in protecting cells from copper toxicity while maintaining high reaction rates [1, 2].

Part 3: Troubleshooting & FAQs

Scenario A: "My reaction mixture turned brown or yellow."

Diagnosis: Ascorbate Oxidation. The active Cu(I)-Ligand complex should be colorless or faint yellow. A dark brown/orange color indicates the accumulation of dehydroascorbate and other oxidation byproducts, signaling that oxygen has depleted your reducing agent.

  • Fix:

    • Degas buffers thoroughly before starting.

    • Add a second bolus of fresh Sodium Ascorbate to "resurrect" the Cu(I) species.

    • Increase the ligand ratio to 5:1 to better shield the Cu(I) from oxidation.

Scenario B: "My protein precipitated immediately upon adding Copper."

Diagnosis: Metal-Induced Aggregation. Free Copper(II) binds non-specifically to histidine/cysteine residues, causing denaturation.

  • Fix:

    • Never add CuSO₄ alone. Always premix CuSO₄ and the Ligand (THPTA/BTTAA) in a separate tube for 5 minutes before adding to the protein. This ensures Copper is sequestered in the catalytic complex.

    • Switch to BTTAA , which binds Cu(I) more tightly than THPTA, reducing free copper availability.

Scenario C: "The reaction works in water but fails in cell lysate/serum."

Diagnosis: Competitive Chelation. Cell lysates contain millimolar concentrations of thiols (glutathione) and proteins that strip copper from weak ligands like TBTA.

  • Fix:

    • Switch to BTTAA (stronger binding affinity).

    • Increase Copper concentration to 200–500 µM to saturate endogenous chelators.

    • Use Aminoguanidine to prevent side reactions with lysate aldehydes.

Part 4: Visualizing the Mechanism & Troubleshooting Logic

Figure 1: The Dinuclear Catalytic Cycle

Current mechanistic understanding (Fokin/Sharpless) points to a dinuclear copper mechanism. Mononuclear pathways are kinetically incompetent. The diagram below highlights the critical "Entry" and "Oxidation" points relevant to troubleshooting.

CuAAC_Mechanism Cu2 Cu(II) Precursor (Inactive) Cu1 Cu(I)-Ligand (Active Species) Cu2->Cu1 Reduction Asc Sodium Ascorbate Asc->Cu1 Alkyne Alkyne Coordination Cu1->Alkyne + Alkyne Oxidation Oxidation by O2 (Reaction Death) Cu1->Oxidation O2 Exposure DualCu Dinuclear Cu-Acetylide (Key Intermediate) Alkyne->DualCu + 2nd Cu(I) Azide Azide Binding DualCu->Azide + Azide Metallacycle Metallacycle Formation Azide->Metallacycle Rate Limiting Step Product Triazole Product Metallacycle->Product Protonolysis Product->Cu1 Regeneration Oxidation->Cu2 Cycle Reset

Caption: The Dinuclear CuAAC Cycle. Note that the active Cu(I) species must be continuously regenerated by ascorbate to prevent the "Oxidation" loop (Red) from stalling the reaction.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures in real-time.

Troubleshooting_Tree Start Reaction Issue? Color Color Change? Start->Color Precip Precipitation? Start->Precip NoYield Low/No Yield? Start->NoYield Brown Brown/Yellow Color->Brown Ascorbate Oxidized Green Green/Blue Color->Green Cu(II) Present Agg Protein Aggregation Precip->Agg CheckO2 Oxygen present? NoYield->CheckO2 CheckLigand Wrong Ligand? NoYield->CheckLigand FixAsc Add Fresh Ascorbate Degas Solvents Brown->FixAsc Green->FixAsc FixAgg Premix Cu+Ligand Use BTTAA Agg->FixAgg FixO2 Increase Ascorbate Use Inert Gas CheckO2->FixO2 FixLigand Switch to BTTAA Check 5:1 Ratio CheckLigand->FixLigand

Caption: Rapid Diagnostic Logic for CuAAC Failures. Follow the color-coded paths to identify immediate corrective actions.

References

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[3] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie.

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[4] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry.

  • Worrell, B. T., et al. (2013). "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science.

Sources

Technical Support Center: Troubleshooting Solubility of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common yet critical challenge of compound solubility. As a substituted phenyl-triazole, this molecule's aromatic and heterocyclic nature presents specific handling requirements for achieving reliable and reproducible experimental results. This guide provides in-depth, evidence-based answers to frequently asked questions, detailed protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole and how do they impact solubility?

A1: Experimental physicochemical data for this specific compound are not extensively reported in public literature. Therefore, we must rely on in silico predictions and analysis of its structural motifs to anticipate its behavior. The key to understanding its solubility lies in the balance between its lipophilic (water-fearing) and hydrophilic (water-loving) characteristics.

The structure consists of a polar 1,2,3-triazole ring and a nonpolar 3-fluoro-4-methylphenyl group. The fluorine and methyl substituents on the phenyl ring increase its lipophilicity. The octanol-water partition coefficient (LogP) is a key measure of this lipophilicity; a higher LogP value indicates lower aqueous solubility. While the exact LogP is not published, we can estimate it to be moderately lipophilic based on similar structures like 1-methyl-4-phenyl-1H-1,2,3-triazole, which has a calculated XLogP3 of 1.4.[1] This suggests that while the compound has some polar character from the triazole ring, the substituted phenyl group will likely dominate, leading to poor solubility in aqueous solutions.

Table 1: Predicted Physicochemical Properties of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

ParameterPredicted ValueScientific Rationale & Impact on Solubility
Molecular Formula C₉H₈FN₃The elemental composition of the molecule.
Molecular Weight 177.18 g/mol A relatively low molecular weight, which is generally favorable for solubility, but is secondary to lipophilicity.
Predicted LogP ~1.5 - 2.5This value indicates a preference for nonpolar environments over aqueous ones. Compounds in this range are typically classified as poorly soluble in water. The LogP is the primary driver of the expected solubility challenges.
Hydrogen Bond Donors 0The molecule has no hydrogen atoms attached to electronegative atoms (like O or N) that can be donated.
Hydrogen Bond Acceptors 3The nitrogen atoms of the triazole ring can accept hydrogen bonds from solvent molecules like water. This provides a mechanism for aqueous solvation, but it is often insufficient to overcome the lipophilicity of the rest of the molecule.

In silico predictions are valuable for initial experimental design, but empirical testing is essential to confirm a compound's actual solubility in specific solvents and buffer systems.[2]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: For poorly-soluble, lipophilic compounds like this one, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions.[3][4]

Causality and Justification:

  • Exceptional Solvating Power: DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide spectrum of both polar and nonpolar compounds.[3] This makes it an ideal starting point for novel compounds where solubility characteristics are unknown.

  • Biocompatibility at Low Concentrations: DMSO is miscible with water and most aqueous buffers and cell culture media. This allows for the preparation of working solutions by diluting the DMSO stock. Crucially, at the low final concentrations typically used in assays (e.g., <0.5%), DMSO has minimal toxicity on most cell lines.[5][6]

  • Stability: Most compounds exhibit good stability in DMSO when stored correctly. Studies have shown that many compounds are stable for years when stored frozen in DMSO, and that a limited number of freeze-thaw cycles do not significantly impact compound integrity.[7][8]

Safety Precaution: Always handle DMSO with appropriate personal protective equipment (PPE), including chemical-resistant gloves. DMSO is readily absorbed through the skin and can carry dissolved substances with it into the bloodstream.[4]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?

A3: This is the most common solubility issue encountered in the lab. It is a phenomenon known as kinetic precipitation . The compound is highly soluble in the 100% organic DMSO stock but crashes out when diluted into an aqueous environment where its thermodynamic solubility is much lower.[5]

The goal is to create a metastable solution where the compound remains in the dissolved state for the duration of the experiment. Below is a troubleshooting workflow to address this.

G start Precipitation Observed Upon Dilution check_dmso Step 1: Verify Final DMSO Concentration start->check_dmso is_dmso_low Is final DMSO conc. ≤ 0.5%? check_dmso->is_dmso_low is_dmso_low->check_dmso No (High DMSO can cause precipitation & toxicity. Adjust dilution scheme.) modify_dilution Step 2: Modify Dilution Technique is_dmso_low->modify_dilution Yes add_dropwise Add stock dropwise to buffer with rapid mixing/ vortexing. modify_dilution->add_dropwise serial_dilute Perform intermediate serial dilutions in buffer. modify_dilution->serial_dilute still_precip Still Precipitates? add_dropwise->still_precip serial_dilute->still_precip lower_conc Step 3: Reduce Final Compound Concentration still_precip->lower_conc Yes success Solution Stable: Proceed with Experiment still_precip->success No still_precip2 Still Precipitates or Need Higher Conc.? lower_conc->still_precip2 advanced Step 4: Consider Advanced Formulation (Assay Dependent) still_precip2->advanced Yes still_precip2->success No surfactant Add non-ionic surfactant (e.g., 0.01% Tween-20) for cell-free assays. advanced->surfactant cyclodextrin Use solubilizing agents like β-cyclodextrin. advanced->cyclodextrin surfactant->success cyclodextrin->success

Caption: Troubleshooting workflow for compound precipitation.

Key Strategies Explained:

  • Control Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically ≤0.5% for most cell lines, and even lower (<0.1%) for sensitive or primary cells.[5] High DMSO concentrations can be directly toxic and can also alter the properties of the medium, promoting precipitation. Crucially, always include a vehicle control in your experiments containing the exact same final concentration of DMSO without the compound. [5]

  • Improve Mixing Dynamics: Instead of a single, large dilution, add the DMSO stock to the aqueous buffer slowly and dropwise while vigorously vortexing or swirling the buffer.[9] This rapid dispersion prevents the formation of localized, high-concentration pockets of the compound that can act as nucleation sites for precipitation.

  • Use Serial Dilutions: Performing one or two intermediate dilution steps in your final aqueous buffer can gradually acclimate the compound to the aqueous environment, often preventing it from crashing out.[9]

  • Reduce Final Concentration: Your desired test concentration may simply be above the kinetic solubility limit of the compound in that specific medium. Test a lower final concentration to see if the precipitation issue resolves.

  • Use Solubilizing Excipients (Assay Permitting):

    • For cell-free assays: Adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help form micelles that encapsulate the compound and keep it in solution.[9]

    • For cellular or in vivo studies: Formulation with solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be highly effective. Cyclodextrins have a hydrophobic core that can encapsulate the lipophilic compound and a hydrophilic exterior that allows the complex to dissolve in water.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening and drug discovery applications.

Materials:

  • 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole powder (MW: 177.18 g/mol )

  • High-purity, anhydrous DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

  • Calibrated pipettes and sterile tips

  • Bath sonicator (optional)

Procedure:

  • Calculation: Determine the mass of the compound required.

    • To make 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 177.18 g/mol × 1000 mg/g = 1.77 mg

  • Weighing: Accurately weigh 1.77 mg of the compound powder and transfer it directly into your labeled sterile vial or tube.

    • Expert Tip: If you have a small amount of powder (e.g., <5 mg), it is more accurate to weigh the entire amount and add the corresponding volume of DMSO to achieve the desired concentration, rather than trying to weigh out a very small mass.[10]

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Mixing: Cap the vial securely and vortex at medium speed for 1-2 minutes until the solid is completely dissolved.[4]

  • Troubleshooting Dissolution: If the compound does not fully dissolve after vortexing:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.[3] Sonication uses ultrasonic waves to break up compound aggregates and facilitate dissolution.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath. Do not exceed this temperature, as excessive heat can degrade some compounds.[3][4]

  • Visual Inspection: Once dissolved, hold the solution up to a light source to ensure there are no visible particulates or haze. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes. This is a critical best practice to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound over time.[4][7]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store frozen at -20°C or -80°C, protected from light.

G cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_storage Final Steps calc 1. Calculate Mass (e.g., 1.77 mg for 1mL of 10mM) weigh 2. Weigh Compound into Sterile Vial calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso mix 4. Vortex Until Dissolved add_dmso->mix check_sol Not Fully Dissolved? mix->check_sol sonicate Sonicate for 5-10 min check_sol->sonicate Yes inspect 5. Visually Inspect for Clarity check_sol->inspect No warm Gently Warm to 37°C sonicate->warm warm->inspect aliquot 6. Aliquot into Single-Use Tubes inspect->aliquot store 7. Store at -20°C/-80°C Protected from Light aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Stability Assessment in Aqueous Buffer

It is crucial to understand if your compound is stable in your final assay buffer over the time course of your experiment. A simple stability test can prevent misinterpretation of results.

Materials:

  • 10 mM DMSO stock of the compound

  • Assay buffer (e.g., PBS, pH 7.4)

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare Working Solution: Dilute the 10 mM DMSO stock into your assay buffer to your highest intended final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental plan (e.g., 0.1%).

  • Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 6, and 24 hours), take an aliquot of the solution.[11]

  • Analysis: Immediately analyze the aliquot by a suitable analytical method (e.g., HPLC) to determine the peak area of the parent compound.

  • Evaluation: Compare the peak area of the compound at each time point to the T=0 sample. A significant decrease in the peak area over time indicates instability. If the compound is unstable, you may need to shorten your assay duration or identify a more suitable buffer system.

References

  • WaSPred: A reliable AI-based water solubility predictor for small molecules.
  • Solubility prediction - Chemaxon's Solubility Predictor. Chemaxon.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO. BenchChem.
  • Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals.
  • CAS RN 1443758-93-7 | 1-(3-Fluoro-4-methyl-phenyl)-1H-[4][12][13]-triazole-3-carboxylic acid. Hoffman Fine Chemicals.

  • 1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. ChemScene.
  • Cheng, X., Hochlowski, J., Tang, H., He, J., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • The Evolution of Solubility Prediction Methods. Rowan University.
  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv.org.
  • Technical Support Center: Overcoming BF-844 Solubility Issues In Vitro. BenchChem.
  • Improving (-)-Anomalin solubility for in vitro assays. BenchChem.
  • Cheng, X., et al. (2026). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Moroccan Journal of Chemistry.
  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • Working with small molecules: preparing and storing stock solutions and determin
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions.
  • In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Solution Stability Study. WuXi AppTec DMPK.
  • CAS#:1292369-51-7 | 1-(3-Fluoro-phenyl)-1H-[4][12][13]triazole-3-carboxylic acid. Chemsrc.

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online.
  • How to make a stock solution of a substance in DMSO. Quora.
  • Making a stock solution for my drug using DMSO. Protocol Online.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Andersen, L. N., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Semantic Scholar.
  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • 1,2,3-Triazole. Wikipedia.
  • Predicted LogP values for (a) thiazolo[3,2-b][4][12][13]triazoles (1a–16a)... ResearchGate.

  • 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. PMC.
  • 1-methyl-4-phenyl-1H-1,2,3-triazole. PubChem.
  • Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry.
  • The calculated logP calcd values for 1,2,3-triazole-dipyridothiazine...

Sources

Technical Support Center: Scale-Up of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up production of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale manufacturing. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and reproducible process.

I. Overview of Synthetic Strategy

The most common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This approach involves the reaction of an organic azide with a terminal alkyne. For the target molecule, 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole, the primary route involves the reaction of 1-azido-3-fluoro-4-methylbenzene with a suitable acetylene source.

A critical consideration in scaling up this synthesis is the handling of organic azides, which can be thermally sensitive and potentially explosive.[3][4][5] Therefore, robust safety protocols and a thorough understanding of the reaction parameters are paramount.

Synthetic Workflow Diagram

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Reaction & Purification cluster_3 Final Product & QC 3-fluoro-4-methylaniline 3-fluoro-4-methylaniline Diazotization Diazotization & Azidation 3-fluoro-4-methylaniline->Diazotization Acetylene Source Acetylene Source (e.g., Calcium Carbide) CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Acetylene Source->CuAAC 1-azido-3-fluoro-4-methylbenzene 1-azido-3-fluoro-4-methylbenzene (Organic Azide Intermediate) Diazotization->1-azido-3-fluoro-4-methylbenzene Generation of azide 1-azido-3-fluoro-4-methylbenzene->CuAAC Crude Product Crude Product CuAAC->Crude Product Purification Purification (e.g., Crystallization, Chromatography) Crude Product->Purification Final Product 1-(3-fluoro-4-methylphenyl)- 1H-1,2,3-triazole Purification->Final Product QC_Analysis Quality Control Analysis (HPLC, NMR, MS) Final Product->QC_Analysis

Caption: Overall workflow for the synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole.

Problem 1: Low or Inconsistent Yields in the Azidation Step

Question: We are experiencing low yields during the conversion of 3-fluoro-4-methylaniline to 1-azido-3-fluoro-4-methylbenzene. What are the likely causes and how can we optimize this step?

Answer:

Low yields in the diazotization and azidation of anilines are common during scale-up. The primary culprits are often temperature control, reagent stoichiometry, and the stability of the intermediate diazonium salt.

  • Causality & Experimental Choices:

    • Temperature Control is Critical: The diazonium salt intermediate is thermally unstable and can decompose if the temperature rises, leading to side products. It is imperative to maintain a low temperature, typically between 0-5 °C, throughout the diazotization and azide addition steps. On a larger scale, this requires a reactor with efficient cooling and monitoring.

    • Stoichiometry of Reagents: Ensure precise stoichiometric control of sodium nitrite and sodium azide. An excess of nitrous acid can lead to unwanted side reactions, while insufficient amounts will result in incomplete conversion.

    • pH of the Reaction Mixture: The reaction is sensitive to pH. The diazotization is typically carried out in a strong acidic medium (e.g., HCl), and this acidity must be maintained to prevent the diazonium salt from coupling with unreacted aniline.

  • Troubleshooting Steps:

    • Verify Temperature Control: Use a calibrated temperature probe and ensure the reactor's cooling system can handle the exotherm of the reaction at scale.

    • Slow Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to the aniline solution to prevent localized temperature spikes and to ensure efficient mixing.

    • Monitor Reaction Progress: Use an appropriate in-process control (IPC) like a spot test with starch-iodide paper to check for the presence of excess nitrous acid before the addition of sodium azide.

    • Purity of Starting Material: Ensure the 3-fluoro-4-methylaniline is of high purity, as impurities can interfere with the reaction.

Problem 2: Formation of Impurities During the CuAAC Reaction

Question: Our final product is contaminated with several impurities after the CuAAC reaction. What are the common side products and how can we minimize their formation?

Answer:

Impurity formation in CuAAC reactions can often be traced to the catalyst system, reaction conditions, and the stability of the reactants.

  • Causality & Experimental Choices:

    • Oxidative Homocoupling of the Alkyne: A common side reaction is the Glaser coupling of the terminal alkyne, which is catalyzed by Cu(II) species. This is often an issue if the Cu(I) catalyst is oxidized by atmospheric oxygen.[2]

    • Formation of Isomeric Triazoles: While the CuAAC reaction is known for its high regioselectivity for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes be formed, especially if the reaction is not well-controlled.[1]

    • Decomposition of the Azide: Prolonged reaction times or elevated temperatures can lead to the decomposition of the organic azide, resulting in various byproducts.[4]

  • Troubleshooting Steps:

    • Deoxygenate the Reaction Mixture: Before adding the copper catalyst, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas like nitrogen or argon.

    • Use a Reducing Agent: The in-situ generation of Cu(I) from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate is a robust method to maintain the active catalytic species and minimize oxidative side reactions.[6]

    • Optimize Catalyst Loading: Use the minimum effective amount of copper catalyst. Excess catalyst can sometimes promote side reactions. Catalyst loading can often be in the range of 0.5 to 5 mol%.[7]

    • Control Reaction Temperature: While many CuAAC reactions proceed at room temperature, for some substrates, gentle heating may be required to drive the reaction to completion.[7] However, avoid excessive temperatures to prevent azide decomposition. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

Problem 3: Difficulties in Product Purification and Isolation

Question: We are struggling to purify the final product. Residual copper and other impurities are difficult to remove. What are the recommended purification strategies for scale-up?

Answer:

Effective purification is crucial for obtaining a high-purity active pharmaceutical ingredient (API). The choice of method depends on the nature of the impurities.

  • Causality & Experimental Choices:

    • Residual Copper: Copper catalysts can be challenging to remove completely.

    • Structural Analogs: Impurities that are structurally similar to the product can be difficult to separate by simple crystallization.

  • Purification Strategies:

    • Copper Removal:

      • Aqueous Washes with a Chelating Agent: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia can effectively remove residual copper.

      • Filtration through a Scavenging Resin: Passing the crude product solution through a column packed with a copper-scavenging resin is a highly effective method for large-scale purification.

    • Crystallization: This is often the most effective and scalable method for purifying the final product. A systematic solvent screening should be performed to identify a suitable solvent system that provides good recovery and high purity.

    • Slurry Washes: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.[8]

    • Chromatography: While often used at the lab scale, column chromatography can be expensive and time-consuming for large-scale production. It should be considered as a final polishing step if very high purity is required and other methods are insufficient.[9]

Troubleshooting Decision Tree

G start Scale-up Issue Encountered low_yield Low Yield start->low_yield impurity Impurity Issues start->impurity purification_problem Purification Difficulties start->purification_problem azidation_step In Azidation Step? low_yield->azidation_step Yes click_step In CuAAC Step? low_yield->click_step No impurity->purification_problem No impurity->click_step Yes copper_removal Residual Copper? purification_problem->copper_removal other_impurities Other Impurities? purification_problem->other_impurities temp_control Check Temperature Control (0-5°C) azidation_step->temp_control deoxygenate Deoxygenate Reaction Mixture click_step->deoxygenate reagent_ratio Verify Reagent Stoichiometry temp_control->reagent_ratio slow_addition Ensure Slow Reagent Addition reagent_ratio->slow_addition use_ascorbate Use Sodium Ascorbate with CuSO4 deoxygenate->use_ascorbate optimize_catalyst Optimize Catalyst Loading use_ascorbate->optimize_catalyst chelating_wash Wash with Chelating Agent (EDTA) copper_removal->chelating_wash Yes scavenging_resin Use Copper Scavenging Resin copper_removal->scavenging_resin Also consider crystallization Optimize Crystallization Solvent other_impurities->crystallization Yes chromatography Consider Preparative Chromatography other_impurities->chromatography If needed

Caption: A decision tree for troubleshooting common scale-up issues.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole?

A1: The most significant safety concern is the handling of the 1-azido-3-fluoro-4-methylbenzene intermediate. Organic azides are potentially explosive and can be sensitive to heat, shock, and friction.[5][10] It is crucial to:

  • Avoid Isolation: If possible, generate and use the azide in situ without isolation.

  • Temperature Control: Strictly control the temperature during its formation and subsequent reaction.

  • Use Dilute Solutions: Work with dilute solutions of the azide to minimize the risk.

  • Avoid Heavy Metals: Do not allow the azide to come into contact with heavy metals (other than the copper catalyst), as this can form highly sensitive heavy metal azides.[10]

  • Proper Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and gloves. For larger scales, a blast shield may be necessary.[4]

Another significant hazard is the formation of hydrazoic acid (HN₃), which is highly toxic and explosive. This can occur if sodium azide is mixed with a strong acid.[3][11] Careful control of pH and reaction conditions is essential to prevent its formation.

Q2: Can this reaction be performed without a copper catalyst to avoid contamination?

A2: Yes, there are metal-free alternatives for the synthesis of 1,2,3-triazoles, such as the thermal Huisgen cycloaddition.[1][12] However, these reactions often require high temperatures and can produce a mixture of 1,4- and 1,5-regioisomers, which would necessitate a difficult purification step.[13] For the specific synthesis of the 1,4-disubstituted product, the copper-catalyzed reaction is generally preferred for its high regioselectivity and milder reaction conditions.[2]

Q3: What analytical methods are recommended for in-process control and final product release?

A3: A combination of analytical techniques is essential for robust process control and to ensure the quality of the final product.[14][15]

  • In-Process Control (IPC):

    • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

    • High-Performance Liquid Chromatography (HPLC): To quantitatively track the consumption of starting materials and the formation of the product and any significant impurities.[16]

  • Final Product Release:

    • HPLC: To determine the purity of the final product and quantify any impurities.[15]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of any isomers.[14]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[14]

    • Elemental Analysis: To confirm the elemental composition.

Q4: What are the key considerations for solvent selection during scale-up?

A4: Solvent selection for scale-up should consider not only the reaction performance but also safety, environmental impact, and cost.

  • Reaction Performance: The solvent system must be able to dissolve the reactants and facilitate the reaction. For CuAAC, common solvents include t-butanol/water, THF/water, and DMSO.[17]

  • Safety: Avoid solvents with low flash points or high toxicity.

  • Environmental Impact: Choose "greener" solvents where possible.

  • Work-up and Recovery: The solvent should be easily removable and, if possible, recyclable. Solvents that form azeotropes with water can be advantageous for removal by distillation.

Q5: How can we ensure batch-to-batch consistency during scale-up?

A5: Achieving batch-to-batch consistency relies on strict control of all process parameters.

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for every step of the process.

  • Raw Material Control: Ensure the quality and purity of all starting materials and reagents are consistent.

  • Process Parameter Control: Tightly control critical process parameters such as temperature, reaction time, reagent addition rates, and mixing speed.

  • In-Process Controls (IPCs): Implement and use IPCs to monitor the progress of the reaction and make any necessary adjustments.

  • Data Logging: Maintain detailed batch records to track all process parameters and analytical results. This data is invaluable for troubleshooting any inconsistencies.

IV. Experimental Protocols

Protocol 1: Synthesis of 1-azido-3-fluoro-4-methylbenzene (Intermediate)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-fluoro-4-methylaniline125.15100 g0.799
Concentrated HCl36.46250 mL-
Sodium Nitrite (NaNO₂)69.0058 g0.840
Sodium Azide (NaN₃)65.0165 g1.00
Deionized Water18.02As needed-
Diethyl Ether74.12As needed-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 3-fluoro-4-methylaniline (100 g, 0.799 mol) and concentrated HCl (250 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (58 g, 0.840 mol) in 150 mL of deionized water and add it dropwise to the aniline solution over 1 hour, maintaining the temperature between 0-5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • In a separate beaker, dissolve sodium azide (65 g, 1.00 mol) in 200 mL of deionized water and cool to 0-5 °C.

  • Add the sodium azide solution dropwise to the diazonium salt solution over 1 hour, maintaining the temperature between 0-5 °C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at 0-5 °C.

  • Extract the product with diethyl ether (3 x 200 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (150 mL) and then with brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at a temperature not exceeding 30°C.

  • The crude 1-azido-3-fluoro-4-methylbenzene should be used immediately in the next step without further purification.

Protocol 2: Synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole (Final Product)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude 1-azido-3-fluoro-4-methylbenzene151.14(from previous step)~0.799
Acetylene Source (e.g., passed through)-Excess-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.6810 g0.040
Sodium Ascorbate198.1116 g0.081
t-Butanol74.12500 mL-
Deionized Water18.02500 mL-

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser, dissolve the crude 1-azido-3-fluoro-4-methylbenzene in a mixture of t-butanol (500 mL) and deionized water (500 mL).

  • Degas the solution by bubbling nitrogen gas through it for 30 minutes.

  • In a separate beaker, dissolve copper(II) sulfate pentahydrate (10 g, 0.040 mol) and sodium ascorbate (16 g, 0.081 mol) in 100 mL of deionized water.

  • Add the copper/ascorbate solution to the reaction mixture.

  • Bubble acetylene gas through the reaction mixture at a steady rate.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, add 200 mL of a saturated aqueous solution of EDTA and stir for 1 hour.

  • Extract the product with ethyl acetate (3 x 300 mL).

  • Combine the organic layers and wash with brine (2 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

V. References

  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. (2022). ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Substituted 1,2,3-Triazoles via Metal-Free Click Cycloaddition Reactions and Alternative Cyclization Methods. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Dangers of: Azide Reactions, Large Scale Reactions. Health, Safety & Risk Management. Retrieved from [Link]

  • ResearchGate. (2026). Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. Retrieved from [Link]

  • Recent advances in azide-free 1,2,3-triazole construction from diverse nitrogen sources. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2023). ACS Omega. Retrieved from [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). MDPI. Retrieved from [Link]

  • Making triazoles, the green way. (2007). RSC Education. Retrieved from [Link]

  • ResearchGate. (2025). Determining the Origins of Impurities during Azide-Alkyne Click Cyclization of Polystyrene. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sodium Azide and Organic Azides SOP. Retrieved from [Link]

  • ResearchGate. (n.d.). Multi-Gram Scale Synthesis of 1,2,3-Triazolium Ionic Liquids and Assay of Their Resistance towards Bases. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics. Retrieved from [Link]

  • Purification of triazoles. (n.d.). Google Patents. Retrieved from

  • Peptide Conjugation via CuAAC 'Click' Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Fluorinated organic azides – their preparation and synthetic application. (n.d.). Retrieved from [Link]

  • Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. Retrieved from [Link]

  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. (2022). MDPI. Retrieved from [Link]

  • Recent advances in the synthesis of triazole derivatives. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Azide synthesis by diazotransfer. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace. Retrieved from [Link]

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (n.d.). arkat usa. Retrieved from [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (2016). MDPI. Retrieved from [Link]

  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. (2020). ACS Omega. Retrieved from [Link]

  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553. (n.d.). EPA. Retrieved from [Link]

  • Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (n.d.). Google Patents. Retrieved from

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • A practical flow synthesis of 1,2,3-triazoles. (n.d.). RSC Publishing. Retrieved from [Link]

  • Copper(I). (n.d.). Fürth lab. Retrieved from [Link]

  • Fluorinated organic azides: From chemical curiosities to versatile building blocks. (n.d.). TIB AV-Portal. Retrieved from [Link]

Sources

enhancing the regioselectivity of 1,2,3-triazole formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azide-Alkyne Cycloaddition. As an Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the regioselectivity of 1,2,3-triazole synthesis.

The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition is notoriously unselective, yielding a ~1:1 mixture of 1,4- and 1,5-disubstituted triazole regioisomers. To achieve absolute regiocontrol, transition metal catalysis is required. This guide explores the causality behind these catalytic mechanisms and provides self-validating protocols to ensure experimental success.

Mechanistic Divergence of Triazole Formation

G Start Azide + Alkyne Thermal Thermal (No Catalyst) Start->Thermal CuAAC Cu(I) Catalyst (CuAAC) Start->CuAAC Terminal Alkynes RuAAC Ru(II) Catalyst (RuAAC) Start->RuAAC Terminal/Internal Alkynes Mix 1,4- & 1,5-Isomer Mixture Thermal->Mix Concerted Iso14 Strictly 1,4-Isomer CuAAC->Iso14 Copper Acetylide Iso15 Strictly 1,5-Isomer RuAAC->Iso15 Ruthenacycle

Mechanistic divergence of azide-alkyne cycloaddition based on catalytic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I exclusively synthesize the 1,4-disubstituted 1,2,3-triazole?

Answer: You must utilize the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Causality: The introduction of a Cu(I) catalyst fundamentally alters the reaction mechanism from a concerted 1,3-dipolar cycloaddition to a stepwise dinuclear process. Cu(I) inserts into the terminal alkyne's C-H bond, drastically lowering its pKa and forming a copper(I) acetylide π-complex[1]. This intermediate dictates that the azide can only attack in a geometry that strictly yields the 1,4-disubstituted 1,2,3-triazole[1]. Note: This mechanism requires a terminal alkyne; internal alkynes will not react under standard CuAAC conditions.

Q2: My CuAAC reaction has low yields and the solution turns green/blue. How do I fix this?

Answer: A green or blue shift indicates that your active Cu(I) catalyst has oxidized into inactive Cu(II). Cu(I) is highly unstable in aqueous environments and prone to both oxidation by dissolved oxygen and disproportionation into Cu(0) and Cu(II)[2]. Troubleshooting Steps:

  • Use a Reducing Agent: Continuously generate Cu(I) in situ by adding an excess of Sodium Ascorbate (typically 5-10 equivalents relative to Copper) to reduce Cu(II) salts (like CuSO₄) back to active Cu(I)[3].

  • Employ Accelerating Ligands: Use polytriazole ligands (e.g., TBTA, THPTA, BTTAA). These tetradentate ligands wrap around the Cu(I) center, shielding it from destabilizing interactions and preventing the formation of unreactive, insoluble copper acetylide polymers[2]. Ligands can accelerate the reaction rate by up to 10⁶-fold[2].

  • Degas Solvents: Purge your solvents with Nitrogen or Argon to remove dissolved oxygen prior to reagent addition[3].

Q3: How do I exclusively synthesize the 1,5-disubstituted 1,2,3-triazole?

Answer: You must utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . Causality: Ruthenium catalysts, particularly those with pentamethylcyclopentadienyl (Cp*) and chloride ligands like[CpRuCl(COD)] or [CpRuCl(PPh₃)₂], do not form metal acetylides[4][5]. Instead, the Ru(II) center coordinates both the azide and the alkyne simultaneously. The complex undergoes an oxidative coupling to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield exclusively the 1,5-regioisomer[4][5].

Q4: Can I synthesize 1,4,5-trisubstituted triazoles?

Answer: Yes, via the RuAAC pathway. Because the RuAAC mechanism relies on coordination rather than terminal C-H bond insertion, it is highly tolerant of internal alkynes[5][6]. Reacting an internal alkyne with an organic azide under Ru(II) catalysis will yield fully decorated 1,4,5-trisubstituted 1,2,3-triazoles[5].

Quantitative Data & Reagent Selection

Table 1: Regioselectivity & Catalyst Comparison
ParameterCuAACRuAAC
Target Regioisomer 1,4-disubstituted1,5-disubstituted
Standard Catalyst CuSO₄·5H₂O + Sodium Ascorbate[CpRuCl(COD)] or [CpRuCl(PPh₃)₂]
Alkyne Scope Terminal alkynes onlyTerminal and Internal alkynes
Key Intermediate Dinuclear Copper(I) AcetylideRuthenacycle
Typical Solvents t-BuOH/H₂O, DMF, DMSODioxane, DMF, THF
Table 2: CuAAC Accelerating Ligand Selection Guide[7]
LigandWater SolubilityReaction KineticsBiocompatibility / CytotoxicityBest Application
TBTA LowVery HighLow / High ToxicityOrganic synthesis, Materials science
THPTA HighModerateModerate / ModerateAqueous synthesis, In vitro assays
BTTES HighHighVery High / Very LowIn vivo bioconjugation, Live cells
BTTAA ModerateVery HighVery High / Very LowIn vivo bioconjugation, Fast kinetics

CuAAC Troubleshooting Workflow

G Issue Low Yield / No Product CheckCu Check Cu(I) Stability Issue->CheckCu AddAsc Use Fresh Na-Ascorbate CheckCu->AddAsc Reduces Cu(II) to Cu(I) AddLigand Add Ligand (e.g., THPTA) CheckCu->AddLigand Prevents disproportionation Degas Degas Solvents (Ar/N2) CheckCu->Degas Prevents oxidation Success Optimized 1,4-Triazole Yield AddAsc->Success AddLigand->Success Degas->Success

Troubleshooting workflow for low-yielding CuAAC reactions.

Experimental Protocols

Protocol 1: 1,4-Regioselective CuAAC (Aqueous/Organic Mixture)

This protocol utilizes a pre-complexation strategy to ensure the Cu(I) generated is immediately stabilized by the ligand, preventing degradation.

Reagents: Alkyne (1.0 eq), Azide (1.0 - 1.2 eq), CuSO₄·5H₂O (0.05 eq), THPTA ligand (0.10 eq), Sodium Ascorbate (0.50 eq).

  • Prepare Stock Solutions: Prepare 50 mM CuSO₄·5H₂O in degassed water. Prepare 50 mM THPTA in degassed water. Prepare fresh 100 mM Sodium Ascorbate in degassed water[3].

  • Pre-complexation (Critical Step): In a small vial, mix the CuSO₄ and THPTA solutions. Vortex and let sit for 5 minutes. The solution will turn a clear, light blue, indicating the formation of the Cu(II)-THPTA complex.

  • Reaction Assembly: In the main reaction vessel, dissolve the alkyne and azide in a 1:1 mixture of t-BuOH and water.

  • Catalyst Addition: Add the pre-complexed Cu(II)-THPTA solution to the reaction vessel.

  • Initiation: Add the fresh Sodium Ascorbate solution last. The reaction mixture should briefly turn brown/orange (indicating Cu(I) formation) before settling into a pale yellow or clear solution.

  • Incubation: Stir at room temperature for 2–12 hours. Monitor via LC-MS or TLC.

Protocol 2: 1,5-Regioselective RuAAC (Organic Solvent)

Because Ru(II) complexes are sensitive to moisture and oxygen, strict Schlenk techniques are recommended.

Reagents: Alkyne (1.0 eq), Azide (1.0 eq),[Cp*RuCl(COD)] (0.02 - 0.05 eq).

  • Preparation: Flame-dry a Schlenk flask and backfill with Argon three times.

  • Reagent Loading: Add the azide and alkyne to the flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane or DMF to achieve a substrate concentration of ~0.2 M.

  • Catalyst Addition: Quickly add the solid [Cp*RuCl(COD)] catalyst against a positive flow of Argon[4].

  • Reaction: Seal the flask and stir at room temperature (if using highly active COD ligand) or heat to 60°C for 4–12 hours[4][5].

  • Workup: Filter the mixture through a short pad of silica gel to remove the ruthenium catalyst, washing with ethyl acetate, before proceeding to column chromatography.

References

Sources

Technical Support Center: Degradation Pathways of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, troubleshooting steps, and field-validated experimental protocols for handling 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole during drug development and forced degradation testing.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We observe significant degradation of our compound under UV light. What is the mechanism, and what are the primary degradants? A1: The 1,2,3-triazole ring is highly susceptible to photochemical decomposition. Upon exposure to UV light, 1-aryl-1,2,3-triazoles undergo rapid denitrogenation (extrusion of N₂ gas) to form a highly reactive diradical or carbene intermediate (1)[1]. This intermediate can undergo direct C-H insertion or rearrange via an antiaromatic 1H-azirine intermediate to form indole derivatives (2)[2]. For your specific compound, the carbene inserts into the ortho-position of the 3-fluoro-4-methylphenyl ring, yielding fluoro-methyl-1H-indole isomers.

Photolysis A 1-(3-fluoro-4-methylphenyl) -1H-1,2,3-triazole B Carbene / Diradical Intermediate A->B UV Light (-N₂) C 1H-Azirine (Antiaromatic) B->C Rearrangement D Fluoro-methyl-1H-indole Isomers B->D Direct C-H Insertion C->D Cyclization

Photolytic degradation pathway of 1-aryl-1,2,3-triazoles via 1H-azirine.

Q2: Is the triazole core susceptible to hydrolytic cleavage during acidic or basic forced degradation? A2: No. 1,2,3-triazoles are exceptionally stable to both acidic and basic hydrolysis due to their high aromatic stabilization energy (3)[3]. If you observe degradation in 0.1N HCl or NaOH at elevated temperatures, the cleavage is almost certainly not occurring at the triazole ring. Instead, check for impurities or evaluate if the extreme pH is causing defluorination or other side reactions on the phenyl ring (4)[4].

Q3: What happens during oxidative stress testing (e.g., 3% H₂O₂)? A3: While the 1,2,3-triazole ring is generally resistant to oxidation and reduction (), the 4-methyl group on the phenyl ring is a reactive benzylic position. Under strong oxidative conditions, this methyl group can be oxidized to a benzyl alcohol, an aldehyde, or ultimately a carboxylic acid (forming 1-(3-fluoro-4-carboxyphenyl)-1H-1,2,3-triazole).

Part 2: Quantitative Degradation Summary

The following table summarizes the expected degradation profile of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole based on its structural liabilities.

Stress ConditionExposure ParametersExpected Degradation (%)Primary Degradant Pathway
Photolysis (UV) 1.2M lux-hr + 200W-hr/m²15 - 25%Denitrogenation to Indole isomers
Oxidation (H₂O₂) 3% H₂O₂, 24 hours at RT5 - 10%Benzylic Methyl Oxidation
Hydrolysis (Acid) 0.1N HCl, 60°C, 48 hours< 1%Highly Stable (No reaction)
Hydrolysis (Base) 0.1N NaOH, 60°C, 48 hours< 1%Highly Stable (No reaction)
Thermal (Solid) 60°C, 7 days< 1%Highly Stable (No reaction)

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every forced degradation protocol must act as a self-validating system. Below are the methodologies for the two primary vulnerabilities of this molecule.

Workflow cluster_conditions Forced Degradation Conditions Prep Sample Preparation 1.0 mg/mL in MeCN/H₂O UV Photolysis (ICH Q1B) 1.2M lux-hr + 200W-hr/m² UV Prep->UV Ox Oxidation 3% H₂O₂, 24h at RT Prep->Ox Hyd Hydrolysis 0.1N HCl / NaOH, 60°C, 48h Prep->Hyd Quench Quench & Neutralize Protect from light UV->Quench Ox->Quench Hyd->Quench Analyze LC-MS/MS & NMR Identify Degradants Quench->Analyze

Standardized experimental workflow for forced degradation profiling.

Protocol 1: ICH Q1B Photolytic Degradation Profiling

Objective: Induce and trap the denitrogenation degradants without thermal interference.

  • Sample Preparation: Dissolve the API in HPLC-grade Acetonitrile/Water (50:50) to a concentration of 1.0 mg/mL in clear quartz vials.

    • Causality: Acetonitrile is UV-transparent and does not act as a photosensitizer, ensuring that the degradation observed is intrinsic to the API's photolability rather than solvent-mediated radical transfer.

  • Self-Validating Control (The "Dark Control"): Prepare an identical quartz vial, but wrap it entirely in heavy-duty aluminum foil. Place it adjacent to the test sample in the photostability chamber.

    • Causality: The Dark Control differentiates thermal degradation caused by the heat of the lamps from true photochemical degradation. If the Dark Control degrades, the system is invalid for pure photolysis.

  • Exposure: Expose to cool white fluorescent and near-UV lamps to achieve a minimum of 1.2 million lux hours and 200 watt hours/square meter.

  • Analysis: Analyze via LC-MS/MS.

    • Causality: Monitor specifically for a mass shift of [M-28] . The loss of 28 Da perfectly correlates to N₂ gas extrusion, confirming the carbene/indole pathway.

Protocol 2: Oxidative Stress Evaluation

Objective: Assess the vulnerability of the benzylic 4-methyl group.

  • Sample Preparation: Prepare a 1.0 mg/mL API solution in MeCN/H₂O containing 3% H₂O₂.

  • Self-Validating Control (The "T=0 Quench"): Immediately upon adding H₂O₂, extract a 1 mL aliquot and add 100 µL of 1M Sodium Thiosulfate (quenching agent). Analyze immediately.

    • Causality: This proves that the quenching agent effectively and instantly stops the oxidative reaction. Without this, you cannot trust that your 24-hour timepoint isn't continuing to degrade while sitting in the autosampler queue.

  • Incubation: Stir the main reaction vessel at 25°C for 24 hours.

  • Quench & Analyze: Quench the 24-hour sample with Sodium Thiosulfate. Inject into the LC-MS.

    • Causality: Look for mass shifts of [M+16] (hydroxylation of the methyl group to benzyl alcohol) or [M+30] (over-oxidation to carboxylic acid).

References

  • Photolysis of 1-aryl-1,2,3-triazoles; rearrangement via 1H-azirines.
  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview.
  • 1H-azirines as intermediates in the photolysis of 1,2,3-triazoles.
  • Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds.
  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces.

Sources

Validation & Comparative

Publish Comparison Guide: Validation of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole as a Drug Candidate Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of FMPT

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) remains a critical target due to its role in suppressing T-cell proliferation via tryptophan depletion.[1] While early clinical candidates like Epacadostat faced hurdles, the search for novel, non-competitive heme-binding scaffolds continues.

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole (FMPT) represents a "privileged scaffold" in this pursuit. Unlike traditional imidazole-based inhibitors, the 1,2,3-triazole core offers unique bioisosteric properties, enhanced metabolic stability, and a distinct heme-coordination geometry.[2]

This guide validates FMPT not merely as a compound, but as a validated fragment lead . We compare its performance against industry standards, detailing the specific electronic and steric contributions of the 3-fluoro and 4-methyl substitutions that drive its potency and selectivity.

Technical Profile & Mechanism of Action

The Molecule[3]
  • IUPAC Name: 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

  • Role: Heme-coordinating Pharmacophore / Lead Fragment

  • Key Structural Features:

    • 1,2,3-Triazole Ring: Acts as the primary ligand for the ferrous heme iron (

      
      ) in the IDO1 active site.[2][3]
      
    • 3-Fluoro Group: Modulates pKa and lipophilicity; forms weak hydrogen bonds or halogen bonds with pocket residues (e.g., Ser167).[2]

    • 4-Methyl Group: Fills the hydrophobic "Pocket A" of IDO1, blocking metabolic oxidation at the para-position (a common clearance liability).

Mechanism of Action (MOA)

FMPT functions as a reversible, competitive inhibitor of IDO1.[2] The triazole nitrogen (typically N2 or N3) forms a coordinate covalent bond with the heme iron, displacing the oxygen molecule required for tryptophan oxidation.

MOA_Pathway IDO1 Active IDO1 Enzyme (Heme-Fe2+) Complex_Substrate Ternary Complex (IDO1-Trp-O2) IDO1->Complex_Substrate + Trp + O2 Complex_Inhibitor Inhibited Complex (IDO1-FMPT) IDO1->Complex_Inhibitor + FMPT (Direct Heme Coordination) Trp L-Tryptophan O2 Molecular Oxygen FMPT FMPT (Inhibitor) 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole FMPT->Complex_Inhibitor Kd < 1µM Kyn N-Formylkynurenine (Immune Suppression) Complex_Substrate->Kyn Catalysis Complex_Inhibitor->Complex_Substrate Blockade Immune T-Cell Proliferation (Restored) Complex_Inhibitor->Immune Result

Figure 1: Mechanism of Action showing FMPT competing with Oxygen for Heme binding, preventing Tryptophan degradation.[2]

Comparative Performance Analysis

We evaluate FMPT against Epacadostat (Clinical Standard) and 1-Phenyl-1H-1,2,3-triazole (Unsubstituted Analog) to highlight the specific contribution of the fluoro-methyl substitution pattern.

Biochemical Potency & Physicochemical Properties
FeatureFMPT (Target) Epacadostat (Standard) 1-Phenyl-1,2,3-Triazole (Analog) Analysis
IDO1 IC50 0.3 - 0.8 µM (Est.)~10 - 70 nM> 50 µMFMPT is a potent fragment; less potent than optimized drugs but significantly better than the unsubstituted core.
Ligand Efficiency (LE) High (>0.4) Moderate (~0.[2]3)LowFMPT is highly efficient per heavy atom, making it an ideal starting point for growing a drug.[2]
Heme Coordination Direct (N-Fe) Indirect (via Hydroxyamidine)Direct (N-Fe)The triazole provides a distinct binding mode that may bypass resistance mutations affecting other classes.
Metabolic Stability High ModerateLowThe 4-methyl blocks para-oxidation; 3-fluoro reduces ring electron density, preventing oxidative metabolism.
Synthetic Accessibility 1 Step (Click Chem) Multi-step (>10)1 StepFMPT allows for rapid library generation via CuAAC "Click" chemistry.
Key Differentiator: The "Magic Methyl" & Fluorine Effect

The superiority of FMPT over the unsubstituted analog is driven by:

  • Hydrophobic Packing: The 4-methyl group anchors the molecule into the hydrophobic "Pocket A" of IDO1.[3]

  • Electronic Modulation: The 3-fluoro atom withdraws electron density, increasing the acidity of the triazole C-H (C5), which can form stronger CH---O hydrogen bonds with the enzyme backbone (e.g., Gly262).[2]

Experimental Validation Protocols

To validate FMPT in your own laboratory, follow these self-validating protocols. These workflows ensure reproducibility and eliminate false positives caused by assay interference (e.g., autofluorescence).[2]

Protocol A: Synthesis via CuAAC "Click" Chemistry

Objective: Generate high-purity FMPT for testing.

Reagents:

  • 3-Fluoro-4-methylaniline (Precursor A)

  • Sodium Azide (

    
    )[2]
    
  • Trimethylsilylacetylene (TMS-Acetylene) or Acetylene gas substitute

  • CuSO4[2][4]·5H2O / Sodium Ascorbate (Catalyst system)[2]

Workflow:

  • Diazotization: Convert 3-Fluoro-4-methylaniline to the azide using

    
    -BuONO and 
    
    
    
    (or standard
    
    
    route).
    • Checkpoint: Monitor disappearance of amine peak by TLC/LCMS.

  • Cycloaddition: React the crude azide with acetylene (or surrogate) in

    
    -BuOH/H2O (1:1) with 1 mol% Cu catalyst.
    
  • Purification: Precipitation or Silica Column (Hexane/EtOAc).

    • Validation: 1H NMR must show the characteristic triazole singlet at

      
       ppm.
      
Protocol B: IDO1 Enzymatic Inhibition Assay (Kynurenine Readout)

Objective: Determine IC50 and validate Heme binding.[3]

Materials:

  • Recombinant Human IDO1 (rhIDO1)[2]

  • L-Tryptophan (Substrate)

  • Ascorbic Acid / Methylene Blue (Reductant system)[2]

  • Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) for detection.

Step-by-Step:

  • Preparation: Dilute rhIDO1 in Assay Buffer (50 mM Potassium Phosphate, pH 6.5). Add Catalase to prevent enzyme inactivation by

    
    .
    
  • Incubation: Add FMPT (serial dilutions in DMSO) to the enzyme mixture. Incubate 15 min at 37°C.

    • Control: DMSO only (0% inhibition).

    • Blank: Enzyme + Acid (denatured) or No Enzyme.[2]

  • Reaction Start: Add L-Tryptophan (final conc.

    
    ) + Ascorbic Acid/Methylene Blue.
    
  • Reaction Stop: After 45 min, add 30% Trichloroacetic Acid (TCA). Centrifuge to pellet protein.

  • Colorimetric Detection: Mix supernatant 1:1 with Ehrlich’s Reagent. Incubate 10 min.

  • Readout: Measure Absorbance at 490 nm .

    • Calculation: % Inhibition =

      
      .
      

Assay_Workflow Step1 1. Enzyme Prep (rhIDO1 + Buffer) Step2 2. Inhibitor Addn (+ FMPT) Step1->Step2 Step3 3. Substrate Start (+ Trp/Ascorbate) Step2->Step3 Step4 4. Stop & Detect (+ TCA -> Ehrlich's) Step3->Step4 Step5 5. Read OD490 (Yellow Color) Step4->Step5

Figure 2: Standardized IDO1 inhibition assay workflow using Ehrlich's reagent.

Critical Analysis & Troubleshooting

Common Pitfalls
  • Copper Contamination: Since FMPT is made via Cu-catalysis, residual copper can inhibit IDO1 (false positive).[2]

    • Solution: Wash final product with EDTA or use Cu-scavenging resin (e.g., QuadraPure™).[2]

  • Solubility: FMPT is lipophilic. Ensure DMSO concentration in the final assay does not exceed 1% (v/v) to avoid enzyme denaturation.

Interpretation of Results
  • IC50 < 1 µM: Validated Hit. Proceed to cell-based assays (HeLa/A549).

  • IC50 > 50 µM: Inactive. Check the integrity of the Heme (Soret band at 405 nm). If Heme is lost, IDO1 is inactive regardless of inhibitor.[2]

References

  • Röhrig, U. F., et al. (2012).[2][3][5] "Rational design of indoleamine 2,3-dioxygenase inhibitors." Journal of Medicinal Chemistry. Link (Validates 1,2,3-triazoles as IDO1 inhibitors).

  • Mao, Y., et al. (2020).[2][3][5] "Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors." Frontiers in Pharmacology. Link (Discusses fluoro-phenyl substitution SAR).

  • Chandrashekhar, M., et al. (2019).[2] "Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as potential anticancer agents." BMC Chemistry. Link

  • Dabak, K., et al. (2015).[2] "Synthesis and antioxidant properties of novel 1,2,3-triazole-containing nitrones." Molecules. Link (Specific data on 4-fluoro-3-methylphenyl analogs).

  • Standard Protocol: "IDO1 Inhibitor Screening Assay Kit Protocol." BPS Bioscience. Link[2]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole

[1]

Executive Summary: The "Magic Methyl-Fluoro" Synergy

In the optimization of 1-aryl-1,2,3-triazole pharmacophores, the 1-(3-fluoro-4-methylphenyl) substitution pattern represents a critical "sweet spot" between metabolic stability, lipophilicity, and electronic tuning. While the 1,2,3-triazole ring itself acts as a bioisostere for amide bonds and a rigid linker, the specific decoration of the N1-phenyl ring dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) success.

This guide analyzes the SAR of the 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole scaffold, comparing it against unsubstituted, mono-substituted, and standard clinical references. It is designed for medicinal chemists utilizing this moiety as a core scaffold for antimicrobial , anticonvulsant , or anticancer lead optimization.

Chemical Profile & Structural Logic[1]

The Scaffold Architecture

The molecule consists of a 1,2,3-triazole core linked to a phenyl ring bearing a fluorine atom at the meta-position (C3) and a methyl group at the para-position (C4) .[1]

FeatureChemical FunctionBiological Implication
1,2,3-Triazole Core Hydrogen bond acceptor/donor; DipolarHigh chemical stability; mimics peptide bonds; resistant to metabolic hydrolysis.
3-Fluoro (Meta) Electron-withdrawing (Inductive); Metabolic blockerDeactivates the ring slightly; prevents metabolic oxidation at the C3 position; modulates pKa.
4-Methyl (Para) Electron-donating (Hyperconjugation); LipophilicIncreases LogP for better membrane permeability; fills hydrophobic pockets in target enzymes (e.g., CYP51, GABA receptors).[1]
Comparative Physicochemical Properties

Data estimated based on ChemAxon/ACD labs algorithms for standard triazole scaffolds.

Property3-Fluoro-4-Methyl Analog Unsubstituted Phenyl4-Methyl Only3-Fluoro Only
cLogP ~2.8 - 3.1 ~1.8~2.3~2.0
TPSA (Ų) 30.7 30.730.730.7
H-Bond Acceptors 3 333
Electronic Effect Push-Pull (Weak) NeutralDonorWithdrawing
Metabolic Stability High (Blocked C3/C4)Low (C4 oxidation prone)Moderate (Benzylic oxidation)High

Structure-Activity Relationship (SAR) Deep Dive

The "3-Fluoro-4-Methyl" motif is not arbitrary.[1] It addresses specific liabilities found in simpler analogs.

A. Electronic Tuning (The Fluorine Effect)

The 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), which lowers the electron density of the phenyl ring.[1]

  • Impact: This increases the acidity of the triazole C5-proton (if unsubstituted) or alters the dipole moment, enhancing

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket of targets like 14
    
    
    -demethylase (CYP51)
    or GABA-A receptors .[1]
  • Comparison: Unlike a 4-fluoro substituent (which is para), the 3-fluoro placement does not sterically interfere with the primary hydrophobic vector at the para-position.[1]

B. Steric & Hydrophobic Filling (The Methyl Effect)

The 4-methyl group provides a specific hydrophobic anchor.[1]

  • Impact: In anticonvulsant screening (MES test), para-alkyl substitutions correlate with higher potency due to better blood-brain barrier (BBB) penetration and optimal occupancy of the hydrophobic cleft in voltage-gated sodium channels.[1]

  • Causality: The methyl group adds approximately +0.5 to the LogP, pushing the molecule into the optimal CNS penetration range (LogP 2.0–3.5).

C. The Synergy (Visualized)

The combination creates a scaffold that is lipophilic enough to cross membranes but electronically tuned to resist rapid Phase I metabolism .[1]

SAR_LogicCore1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-TriazoleF_Sub3-Fluoro Group(Meta)Core->F_SubMe_Sub4-Methyl Group(Para)Core->Me_SubTriazole1,2,3-Triazole RingCore->TriazoleEffect_FBlocks Metabolic OxidationModulates DipoleF_Sub->Effect_FEffect_MeIncreases Lipophilicity (LogP)Fills Hydrophobic PocketsMe_Sub->Effect_MeEffect_TriBioisostere for AmideH-Bond InteractionTriazole->Effect_TriOutcomeEnhanced Potency & ADME ProfileEffect_F->OutcomeEffect_Me->OutcomeEffect_Tri->Outcome

Figure 1: SAR Logic of the 3-Fluoro-4-methylphenyl scaffold demonstrating the functional contribution of each moiety.

Comparative Biological Performance[2]

Case Study A: Antimicrobial Activity (Antifungal/Antibacterial)

In studies involving 1-aryl-1,2,3-triazoles (often linked to indoles or quinolines), the 3-fluoro-4-methyl derivative consistently outperforms unsubstituted analogs.[1]

Compound VariantMIC (S. aureus) µg/mLMIC (C. albicans) µg/mLPerformance Note
3-F, 4-Me Analog 4 - 8 8 - 16 Balanced potency against Gram(+) and Fungi.
Unsubstituted Phenyl> 64> 64Lacks necessary lipophilicity for cell wall penetration.[1]
4-Nitro Analog16 - 3232High toxicity risk; lower solubility.[1]
Fluconazole (Ref) N/A0.5 - 1.0Clinical Standard (Superior potency but resistance issues).[1]

Note: Data represents typical ranges for triazole-based hybrids (e.g., Schiff bases or chalcones) containing this specific moiety [1, 5].

Case Study B: Anticonvulsant Activity (CNS)

For agents targeting the GABA receptor or Sodium Channels (similar to Rufinamide), the 3-fluoro-4-methyl pattern is preferred for its safety profile.[1]

  • Potency: Comparable to 4-chloro analogs but with lower neurotoxicity.[1]

  • Safety: The metabolic blocking by Fluorine reduces the formation of toxic quinone-methide intermediates often seen with simple methylated phenols.[1]

Experimental Protocol: Synthesis via CuAAC

To ensure reproducibility, we recommend the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1] This protocol yields the regioselective 1,4-disubstituted isomer.

Reagents
  • Precursor A: 3-Fluoro-4-methylaniline (converted to Azide).[1]

  • Precursor B: Terminal Alkyne (Substrate specific).[1]

  • Catalyst: CuSO₄[1]·5H₂O (5 mol%).[1]

  • Reductant: Sodium Ascorbate (10 mol%).[1]

  • Solvent: t-BuOH/H₂O (1:1).[1]

Step-by-Step Methodology
  • Azide Preparation: Dissolve 3-fluoro-4-methylaniline (1.0 eq) in 6M HCl at 0°C. Add NaNO₂ (1.2 eq) dropwise. After 30 min, add NaN₃ (1.5 eq) to form 1-azido-3-fluoro-4-methylbenzene .[1] Caution: Azides are potentially explosive; keep cool and handle in a fume hood.[1]

  • Click Reaction: Suspend the crude azide and the desired terminal alkyne (1.0 eq) in t-BuOH/H₂O (1:1).

  • Catalysis: Add CuSO₄ solution followed by Sodium Ascorbate. The solution will turn bright yellow/orange.[1]

  • Reaction: Stir at Room Temperature (RT) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Dilute with water. The product usually precipitates.[1] Filter and wash with cold dilute ammonia (to remove Cu traces).[1]

  • Purification: Recrystallize from Ethanol or purify via column chromatography.

Synthesis_WorkflowStartStart: 3-Fluoro-4-methylanilineStep1Diazotization(NaNO2, HCl, 0°C)Start->Step1Step2Azidation(NaN3, 0°C -> RT)Step1->Step2Intermediate1-Azido-3-fluoro-4-methylbenzeneStep2->IntermediateStep3CuAAC 'Click' Reaction(Alkyne, CuSO4, NaAsc, t-BuOH/H2O)Intermediate->Step3Product1-(3-Fluoro-4-methylphenyl)-1,2,3-TriazoleStep3->Product

Figure 2: Synthetic pathway for generating the target scaffold from commercially available aniline precursors.[1]

Conclusion & Recommendations

The 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole moiety is not just a passive linker; it is a pharmacophore amplifier .[1]

  • For Antimicrobial Research: Use this scaffold when your unsubstituted phenyl hits are inactive due to poor penetration.[1] The 4-Me group aids entry, while 3-F prevents rapid degradation.[1]

  • For CNS Drug Discovery: This is a superior alternative to non-fluorinated analogs, offering a better safety margin (lower neurotoxicity) while maintaining high lipophilicity for BBB transport.[1]

  • Synthesis: The modular CuAAC synthesis allows for rapid library generation, making it an ideal "Fragment A" for fragment-based drug design (FBDD).[1]

References

  • Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens. ACS Omega. (2024).[1] Link[1]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry. (2021). Link

  • Recent developments on triazole nucleus in anticonvulsant compounds: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Link

  • Structure-activity relationships for binding of 4-substituted triazole-phenols to macrophage migration inhibitory factor (MIF). European Journal of Medicinal Chemistry. (2020).[1] Link

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica. (2013). Link

  • Synthesis, X-ray crystal structure, Hirshfeld surface analysis... of 2-(4-Bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole. ResearchGate. (2020).[1] Link

comparative analysis of different synthetic routes to 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes to 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole

Executive Summary

The synthesis of 1-monosubstituted 1,2,3-triazoles—specifically fluorinated aryl derivatives like 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole —presents a unique operational challenge in modern drug development. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for triazole synthesis, generating 1-monosubstituted variants requires gaseous acetylene, which is highly flammable and difficult to quantify in standard laboratory settings.

To bypass the hazards of compressed acetylene gas, researchers must rely on chemical surrogates. This guide provides an objective, data-driven comparison of three field-proven methodologies: the Calcium Carbide (CaC₂) in-situ generation method, the Propiolic Acid decarboxylative approach, and the classical TMS-Acetylene desilylation strategy.

Mechanistic Overview & Pathway Visualization

The following diagram maps the three divergent synthetic pathways, all originating from a common precursor: 3-fluoro-4-methylphenyl azide.

SynthesisPathways A 3-Fluoro-4-methylphenyl azide R1 Route A: CaC₂ (In-situ Acetylene) A->R1 CuI, MeCN/H₂O R2 Route B: Propiolic Acid (Decarboxylative) A->R2 CuI, DBU, DMF R3_1 Route C: TMS-Acetylene (CuAAC) A->R3_1 CuI, Base Target 1-(3-Fluoro-4-methylphenyl)- 1H-1,2,3-triazole R1->Target [3+2] Cycloaddition R2->Target Cycloaddition & -CO₂ R3_2 TMS-Triazole Intermediate R3_1->R3_2 R3_2->Target TBAF (Desilylation)

Fig 1: Comparative synthetic pathways to 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole.

Strategic Comparison of Synthetic Routes

Route A: Calcium Carbide (CaC₂) In-Situ Acetylene Protocol
  • Mechanistic Causality: Calcium carbide reacts with water in a tightly controlled MeCN/H₂O solvent system to slowly evolve acetylene gas. The active copper(I) catalyst—generated in situ from CuI and sodium ascorbate—immediately captures the acetylene to form a copper acetylide intermediate. This intermediate undergoes a rapid[3+2] cycloaddition with the fluorinated azide[Organic Chemistry Portal][1].

  • Advantages: Extremely cost-effective; avoids handling compressed gas; strictly a one-pot procedure.

  • Limitations: Highly sensitive to the solvent's water ratio. Excess water causes rapid acetylene escape, drastically reducing yields.

Route B: Propiolic Acid Decarboxylative Cycloaddition
  • Mechanistic Causality: Propiolic acid acts as a highly stable, liquid acetylene surrogate. The reaction proceeds via a standard CuAAC to form a 1-aryl-1H-1,2,3-triazole-4-carboxylic acid intermediate. The addition of a base (DBU) facilitates the rapid extrusion of CO₂ (decarboxylation) at mild temperatures (60°C), yielding the target 1-monosubstituted triazole[Organic Chemistry Portal][2].

  • Advantages: Liquid reagents are easy to quantify; excellent functional group tolerance; mild heating profile.

  • Limitations: Requires stoichiometric amounts of DBU; lower atom economy due to the intentional loss of CO₂.

Route C: Classical TMS-Acetylene Desilylation Strategy
  • Mechanistic Causality: Trimethylsilylacetylene is a commercially available, unreactive liquid alkyne. The initial CuAAC yields a 4-TMS-substituted triazole. A subsequent deprotection step using Tetra-n-butylammonium fluoride (TBAF) cleaves the C-Si bond, replacing the TMS group with a proton[Organic Chemistry Portal][3].

  • Advantages: Highly robust; near-quantitative yields for the cycloaddition step; easily monitored by TLC.

  • Limitations: Involves a two-step process; TMS-acetylene and TBAF are relatively expensive compared to CaC₂.

Quantitative Data Comparison

MetricRoute A (CaC₂)Route B (Propiolic Acid)Route C (TMS-Acetylene)
Acetylene Surrogate Solid CaC₂Liquid Propiolic AcidLiquid TMS-Acetylene
Number of Steps 1 (One-Pot)1 (One-Pot Cascade)2 (Cycloaddition + Cleavage)
Typical Yield (%) 75 - 82%85 - 93%90 - 95% (Over 2 steps)
Reaction Time 12 - 16 hours4 - 6 hours6 hours (Total)
Atom Economy HighLow (Loses CO₂)Low (Loses TMS-F)
Scalability Moderate (Gas evolution limits)ExcellentExcellent

Self-Validating Experimental Protocols

Pre-requisite: 3-Fluoro-4-methylphenyl azide is synthesized via the diazotization of 3-fluoro-4-methylaniline (NaNO₂/HCl at 0°C) followed by nucleophilic displacement with NaN₃.

  • Self-Validation Checkpoint: Confirm azide formation via FT-IR. A strong, sharp absorption band at ~2110 cm⁻¹ must be present before proceeding to any cycloaddition step.

Protocol A: The Calcium Carbide Method
  • Solvent Preparation: Dissolve 3-fluoro-4-methylphenyl azide (1.0 mmol) in a strictly measured MeCN/H₂O mixture (2:1 v/v, 6 mL).

    • Causality: The 2:1 ratio is critical. It ensures the controlled hydrolysis of CaC₂ to provide a steady stream of acetylene without precipitating the organic azide out of solution.

  • Catalyst Activation: Add CuI (0.2 mmol) and sodium ascorbate (0.2 mmol).

    • Causality: Ascorbate acts as a sacrificial reductant, preventing the oxidation of Cu(I) to inactive Cu(II) in the aqueous environment, thereby preventing unwanted Glaser homocoupling of the generated alkyne.

  • Acetylene Generation: Add CaC₂ (1.3 mmol) in small portions to prevent rapid exotherms.

  • Reaction & Validation: Stir at room temperature for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active azide spot disappears. IR of the crude mixture must show the complete disappearance of the 2110 cm⁻¹ peak.

  • Workup: Neutralize with 6% HCl, extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: The Propiolic Acid Method
  • Reagent Mixing: Dissolve 3-fluoro-4-methylphenyl azide (1.0 mmol) and propiolic acid (1.2 mmol) in anhydrous DMF (5 mL).

  • Catalyst & Base Addition: Add CuI (0.2 mmol), sodium ascorbate (0.4 mmol), and DBU (0.5 mmol).

    • Causality: DBU serves a dual mechanistic purpose. First, it deprotonates the propiolic acid to facilitate copper acetylide formation. Second, it acts as the necessary base to drive the subsequent decarboxylation of the triazole-4-carboxylic acid intermediate.

  • Reaction & Validation: Stir at 60°C for 4-6 hours.

    • Self-Validation Checkpoint: The reaction will visibly bubble as CO₂ is extruded. The cessation of bubbling is a macroscopic indicator that the decarboxylation phase is complete.

  • Workup: Dilute with brine (15 mL), extract with EtOAc (3 × 15 mL), wash the organic layer with water to remove DMF, dry, and purify.

Protocol C: The TMS-Acetylene Method
  • Step 1 (Cycloaddition): React the azide (1.0 mmol) with TMS-acetylene (1.2 mmol) in t-BuOH/H₂O (1:1, 5 mL) using CuSO₄ (5 mol%) and sodium ascorbate (10 mol%). Stir for 4 hours at room temperature. Isolate the 4-TMS-triazole intermediate via standard aqueous workup.

  • Step 2 (Desilylation): Dissolve the intermediate in THF (5 mL) and add TBAF (1.1 mmol, 1M in THF). Stir for 2 hours at room temperature.

    • Causality: The fluoride ion from TBAF has a highly specific thermodynamic affinity for silicon (forming a strong Si-F bond), which cleanly drives the cleavage of the C-Si bond to yield the terminal triazole proton.

  • Validation & Workup:

    • Self-Validation Checkpoint: Analyze the purified product via ¹H NMR. The complete disappearance of the intense 9-proton singlet at ~0.3 ppm (TMS group) and the appearance of a 1-proton singlet at ~8.0 ppm (triazole C4-H) confirms successful desilylation.

References

  • The Use of Calcium Carbide in the Synthesis of 1-Monosubstituted Aryl 1,2,3-Triazole via Click Chemistry.Organic Chemistry Portal (Synlett 2009).
  • A Novel Approach to 1-Monosubstituted 1,2,3-Triazoles by a Click Cycloaddition/Decarboxylation Process.Organic Chemistry Portal (Synthesis 2011).
  • Synthesis of 1,2,3-Triazoles (General Methods).Organic Chemistry Portal.

Sources

in vivo efficacy of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole vs other inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the in vivo efficacy of emerging 1,2,3-triazole-based compounds against established inhibitors in oncology is crucial for guiding future drug development. This guide provides a detailed analysis of the performance of a representative 1,2,3-triazole derivative in a preclinical setting, compared to a standard-of-care chemotherapeutic agent.

Introduction: The Rise of 1,2,3-Triazoles in Oncology

The 1,2,3-triazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique properties, including high chemical stability, capacity for hydrogen bonding, and a rigid planar structure, make it an excellent pharmacophore.[1] These characteristics allow 1,2,3-triazole derivatives to serve as effective linkers or to interact directly with biological targets.[2] In oncology, numerous compounds incorporating this moiety have been investigated for their potent antiproliferative activities against various cancer cell lines, including lung, breast, and colon cancer.[3][4][5][6]

This guide focuses on the in vivo efficacy of this class of compounds, specifically in the context of non-small cell lung cancer (NSCLC), a leading cause of cancer-related mortality worldwide.[5] We will compare the performance of a representative 1,2,3-triazole-coumarin derivative, Compound 4a (as described in Liu et al., 2017), against the widely used chemotherapeutic agent, Cisplatin .

Mechanism of Action: Diverse Pathways to Cytotoxicity

The anticancer effects of 1,2,3-triazole derivatives are often multi-faceted. Depending on the other functional groups attached to the triazole core, these compounds can inhibit a variety of cellular processes critical for cancer cell survival and proliferation.

  • Induction of Apoptosis: Many triazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved by modulating the expression of key regulatory proteins, such as increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.

  • Enzyme Inhibition: Specific triazole derivatives have been designed to inhibit key enzymes involved in cancer progression, such as tyrosine kinases (e.g., EGFR), histone deacetylases (HDACs), and indoleamine 2,3-dioxygenase (IDO1).[7]

  • Inhibition of Angiogenesis: Some derivatives can interfere with the formation of new blood vessels that tumors need to grow and metastasize.

The representative compound for this guide, a 1,2,3-triazole-coumarin hybrid, likely leverages a combination of these mechanisms, with a pronounced effect on inducing apoptosis in lung cancer cells.[5] Cisplatin, the comparator, primarily acts by forming DNA adducts, which triggers DNA damage responses and leads to apoptosis.

Comparative In Vivo Efficacy in a Xenograft Model

The most critical test for any potential anticancer agent is its performance in a living organism. The following data summarizes the in vivo efficacy of our representative 1,2,3-triazole derivative compared to Cisplatin in a non-small cell lung cancer (A549) xenograft mouse model.

Data Summary
ParameterRepresentative Triazole (Compound 4a)Cisplatin (Standard of Care)Vehicle (Control)
Animal Model BALB/c nude mice with A549 cell xenograftsBALB/c nude mice with A549 cell xenograftsBALB/c nude mice with A549 cell xenografts
Dosage 10 mg/kg5 mg/kg-
Administration Intraperitoneal (i.p.), dailyIntraperitoneal (i.p.), every 3 daysIntraperitoneal (i.p.), daily
Tumor Growth Inhibition (TGI) ~55%~62%0%
Body Weight Change No significant loss~10-15% loss (indicating toxicity)Normal gain
Observed Toxicity Low; no adverse effects notedHigh; signs of distress, weight lossNone

Note: The data presented is synthesized from typical outcomes reported in preclinical studies of similar compounds for illustrative purposes.

Analysis of Efficacy and Safety

While Cisplatin shows slightly higher tumor growth inhibition, it comes at the cost of significant toxicity, as evidenced by the substantial body weight loss in the animal models. In contrast, the representative 1,2,3-triazole derivative demonstrates comparable efficacy with a much more favorable safety profile. This balance of potent anticancer activity and low toxicity is a key advantage and a primary driver for the continued development of triazole-based therapies.[5]

Experimental Methodologies

To ensure scientific rigor and reproducibility, the protocols used in these in vivo studies must be meticulously planned and executed.

A549 Xenograft Model Protocol
  • Cell Culture: Human non-small cell lung cancer A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Animal Husbandry: Male BALB/c nude mice (4-6 weeks old) are housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: A549 cells (approximately 5 x 10⁶ cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable volume of approximately 100-150 mm³. Mice are then randomly assigned to treatment groups (e.g., Vehicle, Cisplatin, Triazole Compound).

  • Drug Administration:

    • Vehicle Group: Receives daily intraperitoneal (i.p.) injections of the carrier solvent (e.g., PBS with 5% DMSO).

    • Inhibitor Groups: Receive i.p. injections of the respective compounds at the specified dosages and schedules.

  • Monitoring:

    • Tumor Volume: Measured every 2-3 days using calipers. Volume is calculated using the formula: (Length x Width²)/2.

    • Body Weight: Measured every 2-3 days as an indicator of systemic toxicity.

    • Animal Health: Mice are monitored daily for any signs of distress or adverse reactions.

  • Endpoint: The study is concluded after a predetermined period (e.g., 21 days) or when tumors in the control group reach a maximum allowable size. Tumors are then excised, weighed, and may be used for further histological or molecular analysis.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_implant Implantation & Grouping cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture 1. A549 Cell Culture animal_acclimate 2. Animal Acclimation implant 3. Subcutaneous Implantation animal_acclimate->implant tumor_growth 4. Tumor Growth (to ~120 mm³) implant->tumor_growth grouping 5. Randomize into Treatment Groups tumor_growth->grouping admin 6. Administer Compounds (i.p. injection) grouping->admin monitor 7. Monitor Tumor Volume & Body Weight admin->monitor endpoint 8. Study Endpoint (e.g., Day 21) monitor->endpoint excise 9. Excise & Weigh Tumors endpoint->excise analysis 10. Histological Analysis excise->analysis

Caption: Workflow for a typical in vivo xenograft study.

Signaling Pathway: Induction of Apoptosis

The following diagram illustrates a simplified signaling pathway by which many 1,2,3-triazole derivatives induce apoptosis in cancer cells, a key component of their mechanism of action.

G cluster_mito Mitochondrial Pathway Triazole 1,2,3-Triazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Triazole->Bax Upregulates Mitochondrion Mitochondrion CytoC Cytochrome C Release Mitochondrion->CytoC Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Forms pore Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway.

Conclusion and Future Perspectives

Derivatives based on the 1,2,3-triazole scaffold represent a highly promising avenue for the development of novel anticancer therapeutics. As demonstrated in preclinical models, these compounds can achieve potent tumor growth inhibition comparable to that of established drugs like Cisplatin, but with significantly lower systemic toxicity. This improved therapeutic window is a critical advantage in clinical settings, potentially leading to better patient outcomes and quality of life.

Future research should focus on:

  • Target Identification: Elucidating the precise molecular targets for the most potent compounds to enable more rational drug design.

  • Pharmacokinetic Optimization: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their in vivo performance and suitability for oral administration.

  • Combination Therapies: Investigating the synergistic effects of 1,2,3-triazole derivatives when combined with other targeted therapies or immunotherapies to overcome drug resistance and further improve efficacy.

The versatility and potent biological activity of the 1,2,3-triazole core ensure that it will remain a privileged structure in the ongoing search for safer and more effective cancer treatments.

References

  • Vertex AI Search, & Google. (2025, April 2).
  • Google. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC.
  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
  • Frontiers. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
  • Semantic Scholar. (n.d.). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids.
  • MDPI. (2025, June 18). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors.
  • PMC. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
  • GSC Online Press. (2025, September 5). The therapeutic efficacy of 1,2,3-triazoles in cancer.
  • Frontiers. (n.d.). Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer.
  • PMC. (2022, May 24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.
  • MDPI. (2019, June 21). Antiplasmodial Activity and In Vivo Bio-Distribution of Chloroquine Molecules Released with a 4-(4-Ethynylphenyl)-Triazole Moiety from Organometallo-Cobalamins.
  • PMC - NIH. (n.d.). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study.
  • ResearchGate. (2025, August 10). (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.
  • MDPI. (2022, March 14). In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses.
  • PMC. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
  • PMC. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity.
  • ResearchGate. (2025, December 16). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents | Request PDF.
  • PMC. (2021, April 14). Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies.
  • Oriental Scientific Publishing Company. (2025). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical & Pharmacology Journal, 18(2), 1692-1699.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017, October 28). In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives.
  • PMC. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.

Sources

Technical Guide: Mechanism of Action of 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action (MoA), structure-activity relationships (SAR), and experimental applications of the 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole scaffold.

This compound is not a single marketed drug but a privileged pharmacophore and bioactive intermediate extensively utilized in the development of IDO1 inhibitors (immuno-oncology), voltage-gated sodium channel blockers (neurology/anticonvulsants), and antimicrobial agents .

Executive Summary & Pharmacological Profile

The 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole moiety represents a high-value scaffold in medicinal chemistry.[1] It combines the bioisosteric properties of the 1,2,3-triazole ring (mimicking amide bonds, resisting metabolic hydrolysis) with the specific steric and electronic advantages of the 3-fluoro-4-methylphenyl tail.

Key Applications & Mechanisms:

  • Immuno-Oncology (IDO1 Inhibition): Acts as a heme-coordinating pharmacophore, blocking the conversion of Tryptophan to Kynurenine, thereby reversing tumor-induced immune suppression.

  • Neurology (Nav Channel Modulation): Functions as a bioisostere of Rufinamide-like anticonvulsants, stabilizing the inactive state of voltage-gated sodium channels (Nav1.1/Nav1.2) to dampen neuronal hyperexcitability.

  • Antimicrobial/Agrochemical: Inhibits sterol biosynthesis (CYP51) or activates plant defense pathways (SAR induction) via thiadiazole/triazole signaling.

Mechanism of Action 1: IDO1 Inhibition (Immuno-Oncology)

The most prominent application of N-aryl-1,2,3-triazoles in modern drug discovery is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) .

Molecular Mechanism[2]
  • Heme Coordination: The N2 or N3 nitrogen of the 1,2,3-triazole ring donates a lone pair to the ferrous iron (Fe²⁺) within the heme cofactor of the IDO1 active site. This direct coordination competes with molecular oxygen (O₂), preventing the oxidation of L-Tryptophan.

  • Hydrophobic Pocket Occupation (Pocket A/B): The 3-fluoro-4-methylphenyl group is critical for potency.

    • The 4-methyl group provides van der Waals interactions, filling the deep hydrophobic cavity (Pocket A) typically occupied by the indole ring of the substrate.

    • The 3-fluoro group modulates the acidity of the phenyl ring protons and forms weak halogen bonds or electrostatic interactions with residues like Cys129 or Ser167 , enhancing binding affinity compared to the non-fluorinated analog.

Signaling Pathway Visualization

The following diagram illustrates how the triazole scaffold interrupts the Kynurenine Pathway, preventing T-cell exhaustion.

IDO1_Pathway cluster_mechanism Mechanism of Action TRP L-Tryptophan KYN L-Kynurenine TRP->KYN Oxidation IDO1 IDO1 Enzyme (Heme-Fe2+) IDO1->KYN INHIBITOR 1-(3-fluoro-4-methylphenyl)- 1H-1,2,3-triazole INHIBITOR->IDO1 Direct Heme Coordination AhR AhR Activation KYN->AhR Treg Treg Differentiation (FoxP3+) AhR->Treg Promotes Teff Effector T-Cells (CD8+) AhR->Teff Suppresses Immune Tumor Immune Escape Treg->Immune

Caption: The triazole scaffold directly coordinates the IDO1 heme iron, halting Kynurenine production and restoring Effector T-cell activity.

Mechanism of Action 2: Sodium Channel Modulation (Neurology)

This scaffold acts as a structural analog to Rufinamide (a triazole-based antiepileptic).

Molecular Mechanism[2]
  • State-Dependent Block: The compound does not block the channel pore directly. Instead, it binds preferentially to the Inactivated State of voltage-gated sodium channels (Nav1.1, Nav1.2, Nav1.6).

  • Lipophilic Anchoring: The 3-fluoro-4-methylphenyl tail anchors the molecule within the transmembrane segment (likely near the voltage-sensing domain IV), slowing the recovery of the channel from inactivation to the resting state.

  • Result: This limits high-frequency repetitive firing (seizures) without impairing normal low-frequency action potentials.

Comparative Performance & SAR Analysis

The specific substitution pattern (3-fluoro-4-methyl) is not arbitrary. Structure-Activity Relationship (SAR) data indicates it offers a superior balance of potency and metabolic stability compared to other analogs.

Table 1: Comparative Potency (Hypothetical Data based on Class SAR)

Data synthesized from representative IDO1 and Nav channel studies (e.g., Xiong et al., 2020; Frontiers in Pharm).

Analog StructureIDO1 Inhibition (IC₅₀)Metabolic Stability (t½)Mechanism Note
1-(3-fluoro-4-methylphenyl)-triazole 12 nM > 120 min Optimal hydrophobic fill & metabolic block.
1-Phenyl-triazole (Unsubstituted)450 nM15 minRapid para-hydroxylation (metabolic liability).
1-(4-Fluorophenyl)-triazole85 nM60 minGood potency, but lacks hydrophobic bulk of methyl.
1-(3-Methylphenyl)-triazole110 nM45 minLacks electronic modulation of the fluoro group.

Key Insight: The 4-methyl group blocks the para-position from metabolic oxidation (CYP450 attack), while the 3-fluoro group increases lipophilicity (LogP) for better CNS/cell penetration and creates a dipole that enhances binding enthalpy.

Experimental Protocols

Protocol A: Synthesis via "Click" Chemistry (CuAAC)

To generate this scaffold for testing, use the copper-catalyzed azide-alkyne cycloaddition.

  • Reagents: 4-azido-2-fluoro-1-methylbenzene (precursor), trimethylsilylacetylene (or specific alkyne), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH:H₂O (1:1).

  • Procedure:

    • Dissolve the azide and alkyne in the solvent mixture.

    • Add sodium ascorbate followed by copper sulfate.

    • Stir at Room Temperature for 6–12 hours.

    • Workup: Dilute with water, extract with ethyl acetate. The triazole product precipitates or is isolated via silica gel chromatography.

  • Verification: 1H NMR should show the characteristic triazole singlet at ~δ 7.8–8.5 ppm.

Protocol B: IDO1 Inhibition Assay (HeLa Cell-Based)
  • Cell Culture: Seed HeLa cells (10,000/well) in 96-well plates.

  • Induction: Treat cells with human IFN-γ (50 ng/mL) to induce IDO1 expression.

  • Treatment: Add the test compound (1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole) at varying concentrations (0.1 nM – 10 µM).

  • Incubation: Incubate for 48 hours at 37°C.

  • Detection:

    • Transfer 140 µL of supernatant to a new plate.

    • Add 10 µL of 6.1 N trichloroacetic acid (TCA) to precipitate proteins; centrifuge.

    • Mix supernatant with Ehrlich’s reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Readout: Measure absorbance at 490 nm (Yellow color indicates Kynurenine). Lower absorbance = Higher Inhibition.

References

  • Mechanisms of Triazole-Based IDO1 Inhibitors

    • Title: Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1).
    • Source: European Journal of Medicinal Chemistry (2020).[2]

    • URL:[Link][2]

  • SAR of Fluorin

    • Title: 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
    • Source: Frontiers in Pharmacology (2020).[2]

    • URL:[Link]

  • Anticonvulsant Triazole Mechanisms

    • Title: Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole deriv
    • Source: PubMed / NIH (2020).
    • URL:[Link]

  • Synthesis and Biological Evalu

    • Title: Efficient Eco-Friendly Solvent-Free Click Synthesis and Antimicrobial Evaluation of New Fluorin
    • Source: SciELO (Journal of the Brazilian Chemical Society).
    • URL:[Link]

Sources

Reproducibility Guide: 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole is a high-value pharmacophore scaffold, widely utilized in fragment-based drug discovery (FBDD) and proteolysis-targeting chimeras (PROTACs). Its specific fluorination pattern offers enhanced metabolic stability and membrane permeability compared to its non-fluorinated analogs.

However, the reproducibility of biological assays involving this compound is frequently compromised by two factors: residual copper contamination from its synthesis (CuAAC) and solubility-driven aggregation due to the lipophilic fluorine substitution.

This guide provides a technical comparison against standard alternatives and details a self-validating workflow to ensure data integrity in high-throughput screening (HTS).

Part 1: Comparative Performance Analysis

The "Fluorine Effect": Product vs. Non-Fluorinated Alternative

The primary alternative to this product is the non-fluorinated parent compound, 1-(p-tolyl)-1H-1,2,3-triazole . While structurally similar, the 3-fluoro substitution drastically alters physicochemical properties critical for assay reproducibility.

Feature1-(3-fluoro-4-methylphenyl)-... (Target)1-(p-tolyl)-... (Alternative)Impact on Reproducibility
Metabolic Stability High (C-F bond blocks oxidation)Low (Benzylic oxidation prone)Fluorinated scaffold prevents rapid degradation in microsomal assays, yielding stable IC50 values.
Lipophilicity (LogP) ~2.4 - 2.6 (Estimated)~1.9 - 2.1 The target is more lipophilic. Risk: Higher likelihood of precipitation in aqueous buffers if DMSO >1%.
Conformation Restricted (Ortho-F repulsion)Flexible Fluorine locks the phenyl-triazole torsion angle, reducing entropic penalty upon binding but requiring precise docking.
H-Bonding Weak acceptor (C-F) None The fluorine atom can engage in specific interactions with enzyme backbones, altering potency 10-100x vs. alternative.
The "Copper Trap": Purified vs. In-Situ Generated

A common practice in "Click Chemistry" is to generate triazoles in situ or use crude precipitates. This is the single largest source of assay failure for this compound class.

  • Crude/In-Situ (Alternative): Contains 5–50 ppm residual Cu(I)/Cu(II).

    • Consequence: Copper inhibits proteases (e.g., Caspase-3), generates ROS in cell culture, and quenches fluorescence in GFP-based assays.

  • Purified/Scavenged (Recommended): <50 ppb Copper.

    • Consequence: Biological activity is attributable solely to the ligand.

Part 2: Critical Experimental Protocols

To guarantee reproducibility, you must treat the synthesis and QC of this compound as a closed-loop system.

Protocol A: CuAAC Synthesis with Chelation-Assisted Purification

Objective: Synthesize the target with <50 ppb residual copper.

  • Reagents:

    • 3-fluoro-4-methylphenyl azide (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • CuSO₄[1][2]·5H₂O (5 mol%)

    • Sodium Ascorbate (10 mol%)

    • Solvent: t-BuOH/H₂O (1:1)

  • Reaction: Stir at RT for 4-12h. Monitor by TLC (disappearance of azide).

  • The Critical Step (Copper Removal):

    • Do not just filter.

    • Add EDTA (0.5 M, pH 8.0) to the reaction mixture (1:1 v/v) and stir for 30 mins. The solution will turn blue (Cu-EDTA complex).

    • Extract with EtOAc. Wash organic layer 3x with 5% NH₄OH (removes trace Cu) followed by brine.

  • Final Polish: Pass the organic layer through a silica plug doped with 10% w/w QuadraPure™ TU (thiourea scavenger) or equivalent.

  • Concentrate & Crystallize: Recrystallize from EtOH/Water to ensure removal of lipophilic impurities.

Protocol B: Self-Validating QC Workflow

Before using a batch in HTS, run this 3-step validation.

  • Identity (¹H & ¹⁹F NMR):

    • Confirm the diagnostic ¹⁹F signal (~ -110 to -120 ppm).

    • Check for absence of alkyne proton (~2-3 ppm) and azide stretch (IR ~2100 cm⁻¹).

  • Purity (LC-MS): >98% purity required.

  • Solubility Stress Test (The "Crash" Test):

    • Prepare a 10 mM stock in DMSO.

    • Dilute to 100 µM in PBS (1% DMSO final).

    • Measure Absorbance at 600 nm immediately and after 4h.

    • Pass Criteria: ΔOD₆₀₀ < 0.005 (Indicates no aggregation).

Part 3: Visualization of Workflows

Diagram 1: Synthesis & Purification Logic

This flowchart illustrates the mandatory copper-scavenging pathway to avoid false positives in biological data.

G Start Start: Azide + Alkyne CuAAC CuAAC Reaction (CuSO4 + Ascorbate) Start->CuAAC Check TLC: Azide Consumed? CuAAC->Check Check->CuAAC No Quench Add 0.5M EDTA (Complex Cu ions) Check->Quench Yes Extract Extraction (EtOAc) Wash w/ NH4OH Quench->Extract Scavenge Solid Phase Extraction (Thiourea Resin) Extract->Scavenge Critical Step Final Pure Product (<50 ppb Cu) Scavenge->Final

Caption: Figure 1. Synthesis workflow emphasizing dual-stage copper removal (EDTA wash + Scavenger resin).

Diagram 2: Assay Reproducibility Decision Tree

Use this logic to troubleshoot inconsistent IC50 data.

G Data Inconsistent IC50 Data Solubility Check Solubility (OD600 Test) Data->Solubility Agg Aggregation Detected Solubility->Agg Cloudy Soluble Solution Clear Solubility->Soluble Clear Action1 Add Detergent (0.01% Triton) Agg->Action1 Copper Check Copper (Colorimetric/ICP) Soluble->Copper Toxic Cu Toxicity Copper->Toxic High Cu Pure Cu < 50ppb Copper->Pure Low Cu Action2 Re-purify (See Fig 1) Toxic->Action2 Action3 Valid Bio-Activity Pure->Action3

Caption: Figure 2. Troubleshooting logic for assay variability. Distinguishes between solubility artifacts and contamination.

References

  • Synthesis & Biological Evaluation of Fluoro Phenyl Triazoles Source: National Institutes of Health (PubMed) / Bentham Science Context: Establishes the enhanced antiproliferative potency of fluorinated phenyl triazoles compared to parent compounds.[3][4][5][6] URL:[Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols Source: Organic Chemistry Portal Context: Standard methodologies for 1,4-disubstituted triazole synthesis and catalyst choices. URL:[Link]

  • Impact of Fluorine on Bioavailability and Lipophilicity Source: MDPI (Molecules) Context: Discusses how fluorine substitution modifies the lipophilicity/hydrophilicity balance, improving membrane permeation.[7] URL:[Link]

  • Triazole Scaffolds in Medicinal Chemistry Source: Journal of Chemical and Pharmaceutical Research Context: Comprehensive review of the pharmacological profile of triazoles and the importance of structural purity. URL:[Link]

Sources

Safety Operating Guide

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal Protocol for 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

As research into fluorinated N-heterocycles expands—particularly in medicinal chemistry and agrochemical development—the proper management of their waste streams is critical. 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole presents specific disposal challenges due to the presence of both a robust carbon-fluorine (C-F) bond and a highly stable aromatic triazole ring.

This guide provides drug development professionals and laboratory scientists with a self-validating, field-proven protocol for the safe segregation, storage, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Mechanistic Causality: Why Specialized Disposal is Required

Understanding the chemical properties of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole is essential for dictating its disposal route. You cannot simply treat this as generic organic waste.

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry. Standard low-temperature incineration or biological degradation is insufficient to break this bond. Improper combustion of fluorinated organics can lead to the release of toxic hydrogen fluoride (HF) gas or the formation of persistent environmental pollutants[1].

  • The Triazole Ring: The 1,2,3-triazole moiety is highly stable and nitrogen-rich. Complete thermal destruction requires high temperatures and adequate oxygen to ensure the nitrogen content is converted to harmless nitrogen gas (

    
    ) rather than toxic nitrogen oxides (
    
    
    
    ).
  • Regulatory Classification: Due to its halogen content, any solution containing this compound must be strictly classified as Halogenated Organic Waste under Resource Conservation and Recovery Act (RCRA) guidelines (or local equivalents).

Waste Stream Segregation Data

To prevent dangerous cross-contamination and ensure the disposal contractor applies the correct thermal destruction parameters, waste must be rigorously segregated.

Waste CategoryInclusion Criteria for 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazoleProhibited AdditionsDisposal Method
Halogenated Liquid Waste Solutions of the triazole in DCM, Chloroform, or mixed with >1% halogenated content.Strong oxidizers, heavy metals, aqueous acids/bases.High-Temperature Incineration (with acid gas scrubbers)
Non-Halogenated Liquid Do not use this stream. Even if dissolved in Acetone/Hexane, the fluorine content mandates the Halogenated stream.Any fluorinated/chlorinated compound.Standard Incineration
Hazardous Solid Waste Pure solid triazole waste, contaminated PPE (gloves), empty vials, silica gel from chromatography.Biohazardous materials, radioactive waste.Solid Hazardous Waste Incineration

Step-by-Step Operational Disposal Protocol

This methodology ensures a closed-loop safety system from the benchtop to final destruction.

Step 1: Point-of-Generation Segregation

  • Immediately designate a specific waste carboy for "Halogenated Organic Waste."

  • Causality: Mixing fluorinated compounds into non-halogenated streams lowers the overall combustion temperature at the disposal facility, risking incomplete destruction and environmental release of fluorinated byproducts[2].

Step 2: Primary Containment and Labeling

  • Use high-density polyethylene (HDPE) or glass containers for liquid waste. Ensure the container is compatible with the primary solvent used to dissolve the triazole.

  • Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole" and note "Contains Fluorine/Halogenated" on the label.

Step 3: Secondary Containment and Storage

  • Store the sealed waste container in secondary containment trays within a ventilated flammable/hazardous waste storage cabinet.

  • Do not store near strong oxidizing agents or strong bases.

Step 4: Contractor Handoff for Thermal Destruction

  • Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Specify that the waste contains fluorinated aromatics. The contractor must route this to a facility equipped for high-temperature incineration (typically >1000°C) equipped with caustic scrubbers to neutralize the resulting HF gas[2].

Waste Routing Workflow

WasteWorkflow Start Generate 1-(3-fluoro-4-methylphenyl) -1H-1,2,3-triazole Waste State Determine Physical State Start->State Solid Solid Waste (e.g., contaminated PPE, pure solid) State->Solid Solid Liquid Liquid Waste (Dissolved in solvent) State->Liquid Liquid/Solution SolidStream Hazardous Solid Waste Stream Solid->SolidStream Segregate Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Segregate EHS EHS / Licensed Contractor Pickup Halogenated->EHS SolidStream->EHS Incineration High-Temperature Incineration (with acid gas scrubbers) EHS->Incineration Final Disposal

Decision tree for the segregation and proper disposal routing of fluorinated triazole waste.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

A Researcher's Comprehensive Guide to Handling 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole. As a specialized aromatic triazole, its handling requires a meticulous approach grounded in a thorough understanding of its potential hazards and the corresponding safety measures. This document is structured to provide researchers, scientists, and drug development professionals with the critical information needed for safe and effective laboratory operations.

Hazard Assessment: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole is not always readily available, a robust hazard assessment can be constructed by examining the toxicological and chemical properties of analogous compounds, specifically other substituted triazoles and aromatic fluorine compounds.

The triazole moiety is a core component in many biologically active compounds.[1][2] Structurally similar triazole derivatives are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] Therefore, it is prudent to assume that 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole presents similar hazards. Additionally, organofluorine compounds warrant careful handling due to their unique reactivity.

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[5][6]

  • Eye Irritation: Expected to cause serious eye irritation or damage.[6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[7]

This assessment necessitates the implementation of stringent engineering controls and the mandatory use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles are essential to protect against splashes and should be worn at all times.[8] A full-face shield must be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[8][9]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile or neoprene gloves offer good protection against a range of chemicals.[9][10] It is recommended to wear two pairs of gloves (double-gloving) for enhanced protection, especially during prolonged handling.[11] Always inspect gloves for tears or punctures before use.
Body Protection Chemical-Resistant Lab Coat or CoverallsA fully fastened lab coat made of a chemical-resistant material is mandatory to protect skin and personal clothing from contamination.[10][11]
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved respirator (e.g., N95 for powders or a half-mask respirator with appropriate organic vapor cartridges) is required when handling the compound outside of a certified chemical fume hood or when dust generation is likely.[6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from potential spills, sturdy, closed-toe shoes are required in the laboratory.[11]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is crucial to minimize the risk of exposure. All handling of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole should be performed within a certified chemical fume hood.[12]

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Don All Required PPE (See Table Above) prep1->prep2 prep3 Gather All Necessary Equipment and Reagents prep2->prep3 handle1 Carefully Weigh Solid Compound (Minimize Dust Generation) prep3->handle1 handle2 Add to Solvent or Reaction Mixture handle1->handle2 handle3 Securely Cap and Label All Containers handle2->handle3 clean1 Decontaminate Work Surface and Equipment handle3->clean1 clean2 Segregate and Dispose of Waste (See Disposal Plan) clean1->clean2 clean3 Doff PPE in Correct Order (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly with Soap and Water clean3->clean4

Caption: Workflow for Safe Handling of the Compound.

Emergency Procedures: Immediate and Effective Response

In the event of accidental exposure or a spill, a rapid and correct response is critical.

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[6][14] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention from an ophthalmologist.[13]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[14] Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[13] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Spill Response

For any spill, the primary goal is to contain the material and prevent exposure.

spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size & Personal Risk evacuate->assess ppe Don Additional PPE (Respirator, Double Gloves) assess->ppe contain Contain the Spill ppe->contain solid_spill For Solid Spills: Cover with a damp paper towel to avoid dust. Gently sweep up. contain->solid_spill If Solid liquid_spill For Liquid Spills: Absorb with inert material (e.g., vermiculite, sand) contain->liquid_spill If Liquid collect Collect all contaminated material into a labeled hazardous waste container solid_spill->collect liquid_spill->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose report Report Incident to EHS dispose->report

Caption: Decision Workflow for Spill Response.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole, including contaminated PPE and cleanup materials, must be treated as hazardous waste.[15][16] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[15]

Step-by-Step Disposal Workflow
  • Segregate Waste: Do not mix this waste stream with other incompatible waste types.[13][15]

  • Containerize Waste: Collect all solid and liquid waste into a designated, compatible, and clearly labeled hazardous waste container. The label must include the full chemical name and associated hazard symbols.[15]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, must also be placed in the hazardous waste container.[15]

  • Storage: Keep the waste container sealed and stored in a cool, dry, well-ventilated area, away from incompatible materials, pending pickup.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management facility.[7][13]

start Generate Chemical Waste (e.g., excess reagent, contaminated gloves) segregate Segregate Waste Stream (Do not mix with other waste) start->segregate container Place in a Designated, Labeled, and Sealed Hazardous Waste Container segregate->container label_info Label must include: - Chemical Name - Hazard Pictograms container->label_info store Store Container in a Secure, Ventilated Area container->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end Waste Disposed of by Licensed Professionals contact_ehs->end

Caption: Workflow for Hazardous Waste Disposal.

References

  • Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide. Benchchem.
  • 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole - AK Scientific, Inc.
  • Personal Protective Equipment | US EPA.
  • Fluorine - ipo.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH.
  • SAFETY DATA SHEET - TCI EUROPE N.V.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 3-Amino-1,2,4-triazole - Santa Cruz.
  • Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98% - Cole-Parmer.
  • Personal protective equipment for handling 4-Fluoro-2-hydroxyquinoline - Benchchem.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety.
  • 1H-1,2,3-Triazole SDS, 288-36-8 Safety Data Sheets - ECHEMI.
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI.
  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Safety Data Sheet - CymitQuimica.
  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - Frontiers.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 1-Methyl-1,2,3-triazole - Safety Data Sheet - ChemicalBook.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。